molecular formula C6H7NO3S B1593927 3-Hydroxybenzenesulfonamide CAS No. 20759-40-4

3-Hydroxybenzenesulfonamide

Cat. No.: B1593927
CAS No.: 20759-40-4
M. Wt: 173.19 g/mol
InChI Key: OQPPWRYNXRWUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxybenzenesulfonamide (CAS 20759-40-4) is a high-purity chemical building block offering significant value in medicinal chemistry and pharmaceutical research. This compound features a benzenesulfonamide group substituted with a hydroxyl group at the meta position, providing a versatile scaffold for structure-activity relationship (SAR) studies and the synthesis of more complex molecules . Research indicates that sulfonamide-based compounds like 3-Hydroxybenzenesulfonamide are of great interest for their potential to inhibit a broad spectrum of enzymes . Recent studies highlight its relevance in two major therapeutic areas: neurodegenerative diseases and oncology. The compound serves as a precursor in the synthesis of molecules investigated as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymatic targets in the management of Alzheimer's disease . Furthermore, derivatives of hydroxybenzenesulfonamide are being explored for their binding affinity to human carbonic anhydrase (CA) isoenzymes, such as CAIX and CAXII . These transmembrane enzymes are often overexpressed in the hypoxic tumor microenvironment of aggressive cancers, including glioblastoma and triple-negative breast cancer, making them attractive targets for anticancer drug development . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPPWRYNXRWUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348454
Record name 3-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20759-40-4
Record name 3-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxybenzenesulfonamide: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Hydroxybenzenesulfonamide is an aromatic organic compound featuring both a hydroxyl (-OH) and a sulfonamide (-SO₂NH₂) functional group attached to a benzene ring at the meta positions. This unique substitution pattern imparts a distinct set of chemical and physical properties, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry. The sulfonamide moiety is a well-established pharmacophore, integral to a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The phenolic hydroxyl group offers a reactive site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.[3]

This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, spectroscopic characterization, reactivity, and potential applications of 3-Hydroxybenzenesulfonamide, aimed at researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of 3-Hydroxybenzenesulfonamide is characterized by a benzene ring substituted at positions 1 and 3 by a sulfonamide and a hydroxyl group, respectively.

Caption: Chemical structure of 3-Hydroxybenzenesulfonamide.

Physicochemical Data Summary

The key physicochemical properties of 3-Hydroxybenzenesulfonamide are summarized in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.

PropertyValueSource(s)
CAS Number 20759-40-4[Vendor Data]
Molecular Formula C₆H₇NO₃S[Calculated]
Molecular Weight 173.19 g/mol [Calculated]
Appearance White to off-white crystalline powder[General Observation]
Melting Point 165-166 °C[Vendor Data]
Boiling Point (Predicted) 415.4 ± 47.0 °C[Computational Prediction]
Density (Predicted) 1.482 ± 0.06 g/cm³[Computational Prediction]
pKa (Predicted) 8.86 ± 0.10[Computational Prediction]
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.[General Sulfonamide Properties]

Synthesis of 3-Hydroxybenzenesulfonamide

G MetanilicAcid Metanilic Acid Reagent1 1. NaNO₂, HCl 2. 0-5 °C MetanilicAcid->Reagent1 DiazoniumSalt Benzenediazonium-3-sulfonate (Zwitterion) Reagent2 H₂O, Δ (Hydrolysis) DiazoniumSalt->Reagent2 PhenolSulfonicAcid 3-Hydroxybenzenesulfonic Acid Reagent3 SOCl₂ or PCl₅ PhenolSulfonicAcid->Reagent3 SulfonylChloride 3-Hydroxybenzenesulfonyl Chloride Reagent4 NH₄OH (aq) SulfonylChloride->Reagent4 FinalProduct 3-Hydroxybenzenesulfonamide Reagent1->DiazoniumSalt Reagent2->PhenolSulfonicAcid Reagent3->SulfonylChloride Reagent4->FinalProduct

Caption: Proposed synthetic pathway for 3-Hydroxybenzenesulfonamide.

Rationale Behind the Proposed Synthesis

This multi-step synthesis is designed based on reliable and high-yielding classical reactions:

  • Diazotization of Metanilic Acid: Metanilic acid, being a primary aromatic amine, readily undergoes diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the next step.

  • Hydrolysis of the Diazonium Salt: The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a variety of nucleophiles. Gentle heating of the aqueous diazonium salt solution leads to its hydrolysis, replacing the diazonium group with a hydroxyl group to yield 3-hydroxybenzenesulfonic acid.

  • Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive sulfonyl chloride. This is a standard transformation commonly achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step is crucial as sulfonic acids themselves do not readily react with ammonia to form sulfonamides.

  • Amination of the Sulfonyl Chloride: The resulting 3-hydroxybenzenesulfonyl chloride is then treated with aqueous ammonia (ammonium hydroxide). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the final product, 3-Hydroxybenzenesulfonamide.

Spectroscopic Characterization (Predicted)

As experimental spectra for 3-Hydroxybenzenesulfonamide are not widely published, the following are predictions based on the analysis of its structure and comparison with analogous compounds like 3-amino-4-hydroxybenzenesulfonamide and p-hydroxybenzenesulfonamide.[4][5]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following key signals:

  • Aromatic Protons (δ 7.0-7.8 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The proton ortho to both the hydroxyl and sulfonamide groups will likely be the most deshielded.

  • Sulfonamide Protons (-SO₂NH₂, δ ~7.3 ppm): The two protons on the sulfonamide nitrogen will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature.

  • Hydroxyl Proton (-OH, δ ~10.0 ppm): The phenolic proton is acidic and will appear as a broad singlet at a downfield chemical shift. Its position is also sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton:

  • Aromatic Carbons (δ 115-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring.

    • The carbon attached to the hydroxyl group (C-OH) will be the most deshielded among the protonated carbons, appearing around δ 158 ppm.

    • The carbon attached to the sulfonamide group (C-SO₂) will also be deshielded, likely appearing around δ 140-145 ppm.

    • The remaining four aromatic carbons will resonate in the region of δ 115-130 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups:

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Sulfonamide): Two distinct bands around 3350 and 3250 cm⁻¹ for the symmetric and asymmetric stretching of the -NH₂ group.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Reactivity and Mechanistic Considerations

The reactivity of 3-Hydroxybenzenesulfonamide is governed by its three main components: the aromatic ring, the hydroxyl group, and the sulfonamide group.

benzene Benzene Ring OH Hydroxyl Group (-OH) benzene->OH SO2NH2 Sulfonamide Group (-SO₂NH₂) benzene->SO2NH2 EAS Electrophilic Aromatic Substitution (ortho/para to -OH) benzene->EAS NucleophilicOH Nucleophilic Attack (e.g., Etherification, Esterification) OH->NucleophilicOH AcidicOH Acidic Proton (pKa ~9-10) OH->AcidicOH AcidicNH Weakly Acidic Protons (pKa ~10-11) SO2NH2->AcidicNH ElectrophilicS Electrophilic Sulfur SO2NH2->ElectrophilicS

Caption: Reactivity map of 3-Hydroxybenzenesulfonamide.

  • Aromatic Ring: The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. The sulfonamide group is a deactivating, meta-directing group. Therefore, electrophilic substitution on 3-Hydroxybenzenesulfonamide is expected to be directed by the powerful hydroxyl group to the positions ortho and para to it (positions 2, 4, and 6).

  • Hydroxyl Group: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion, a potent nucleophile. This allows for reactions such as Williamson ether synthesis or esterification at the oxygen atom.

  • Sulfonamide Group: The protons on the sulfonamide nitrogen are also weakly acidic and can be deprotonated by strong bases. The sulfonamide group itself is generally stable, but the S-N bond can be cleaved under certain reductive or harsh acidic/basic conditions.

Potential Applications in Drug Development

While specific studies on 3-Hydroxybenzenesulfonamide are limited, its structural motifs suggest significant potential in medicinal chemistry, particularly as a scaffold for developing:

  • Carbonic Anhydrase Inhibitors (CAIs): The benzenesulfonamide moiety is the cornerstone of a major class of CAIs.[3][6][7] These inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The hydroxyl group on the benzene ring could be exploited to enhance binding affinity or selectivity for different CA isozymes through hydrogen bonding interactions within the enzyme's active site.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group for hydrogen bonding interactions with the hinge region of the kinase domain. The phenolic hydroxyl group could serve as an additional hydrogen bond donor or as a point for further derivatization to explore the solvent-exposed regions of the ATP-binding pocket.

  • Antibacterial Agents: As a structural analogue of sulfanilamide, derivatives of 3-Hydroxybenzenesulfonamide could be investigated for antibacterial activity, potentially acting as inhibitors of dihydropteroate synthase in bacteria.[3]

Safety and Handling

Based on data for related compounds, 3-Hydroxybenzenesulfonamide should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Work in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

Experimental Protocols

Proposed Synthesis of 3-Hydroxybenzenesulfonamide

Disclaimer: This is a proposed protocol based on established chemical principles and has not been optimized. Appropriate safety precautions must be taken.

Step 1: Diazotization of Metanilic Acid

  • In a 250 mL beaker, dissolve 17.3 g (0.1 mol) of metanilic acid in 100 mL of 1.2 M hydrochloric acid with gentle warming.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. The addition should take approximately 15-20 minutes.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Hydrolysis to 3-Hydroxybenzenesulfonic Acid

  • Gently heat the diazonium salt solution on a steam bath. Nitrogen gas evolution should be observed.

  • Continue heating until gas evolution ceases (approximately 1-2 hours).

  • The resulting solution contains 3-hydroxybenzenesulfonic acid. This can be used directly in the next step or concentrated under reduced pressure.

Step 3: Conversion to 3-Hydroxybenzenesulfonyl Chloride

  • To the cooled solution from Step 2, slowly and carefully add 23.8 g (0.2 mol) of thionyl chloride in a fume hood.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice to precipitate the sulfonyl chloride.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 4: Amination to 3-Hydroxybenzenesulfonamide

  • In a flask, suspend the crude 3-hydroxybenzenesulfonyl chloride in 100 mL of concentrated ammonium hydroxide.

  • Stir the mixture vigorously at room temperature for 2-3 hours.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the crude 3-Hydroxybenzenesulfonamide, wash with cold water, and dry.

Purification by Recrystallization

Principle: This protocol is based on the differential solubility of the compound and impurities in a given solvent system at different temperatures.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, isopropanol/water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Hydroxybenzenesulfonamide and a minimal amount of the hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath for 30 minutes.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Conclusion

3-Hydroxybenzenesulfonamide is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not widely documented, can be achieved through logical and established synthetic transformations. The presence of both a phenolic hydroxyl group and a sulfonamide moiety provides multiple avenues for derivatization and interaction with biological targets. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and insights into its potential applications, serving as a valuable resource for researchers in the field.

References

  • Baranauskiene, L., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 74093, p-Hydroxybenzenesulfonamide. Retrieved from [Link]

  • Pawar, C. D., et al. (2017). Synthesis and antiproliferative evaluation of new (4-substituted-3,4-dihydro-2H-benzo[b][3][9]oxazin-2-yl)methane substituted sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 27(24), 5427-5432. [Link]

  • Akhtar, M. J., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 816-823. [Link]

  • Filo. (2025). Propose a synthesis from benzene of 3 -aminobenzenesulfonic acid [metanilic acid...]. Retrieved from [Link]

  • Alsughayer, A., et al. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate. [Link]

  • Lo, C.-Y., et al. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. International Journal of Molecular Sciences, 16(11), 26537-26568. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26035-26051. [Link]

  • Wikipedia. (n.d.). Metanilic acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Remko, M., et al. (2025). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8898. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzenesulfonamide from m-Aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 3-Hydroxybenzenesulfonamide, a valuable building block in medicinal chemistry and material science. The synthesis commences with the readily available starting material, m-aminophenol, and proceeds through a two-step sequence involving diazotization followed by a copper-catalyzed sulfonyl chloride formation and subsequent amination. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and critical process parameters.

Strategic Overview and Mechanistic Rationale

The synthesis of 3-Hydroxybenzenesulfonamide from m-aminophenol is a classic example of aromatic chemistry, leveraging the versatility of diazonium salts as synthetic intermediates. The overall transformation can be dissected into two primary stages:

  • Diazotization and Chlorosulfonylation: The primary amine of m-aminophenol is converted into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the key intermediate, 3-hydroxybenzenesulfonyl chloride.

  • Amination: The sulfonyl chloride is subsequently reacted with ammonia to afford the final product, 3-Hydroxybenzenesulfonamide.

This synthetic approach is favored due to the accessibility of the starting materials and the generally reliable nature of the involved reactions.

The Critical Role of Diazotization

Diazotization, the reaction of a primary aromatic amine with nitrous acid, is a cornerstone of aromatic synthesis.[1] The in situ generation of nitrous acid from sodium nitrite and a strong acid, such as hydrochloric acid, is crucial for the formation of the diazonium salt. The hydroxyl group of m-aminophenol is an ortho-, para-director and an activating group. However, under the strongly acidic conditions of diazotization, the amino group is protonated, which deactivates the ring towards electrophilic substitution, thus preventing unwanted side reactions.

The Sandmeyer-Type Reaction for Sulfonyl Chloride Formation

The conversion of the diazonium salt to the sulfonyl chloride is achieved via a modified Sandmeyer reaction.[2][3] This reaction involves the copper-catalyzed reaction of the diazonium salt with sulfur dioxide. The mechanism is believed to proceed through a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. This aryl radical then reacts with sulfur dioxide, and subsequent reaction with chloride furnishes the desired sulfonyl chloride.

Recent advancements in this area have introduced the use of stable SO2 surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can offer operational simplicity and enhanced safety.[4][5]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 3-Hydroxybenzenesulfonamide.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
m-AminophenolC₆H₇NO109.13>98%
Sodium NitriteNaNO₂69.00>97%
Hydrochloric AcidHCl36.4637% (w/w)
Sulfur DioxideSO₂64.07Gas
Copper(I) ChlorideCuCl98.99>97%
Acetic AcidCH₃COOH60.05Glacial
Ammonia SolutionNH₃17.0328-30% (w/w)
DichloromethaneCH₂Cl₂84.93ACS Grade
Sodium SulfateNa₂SO₄142.04Anhydrous
Synthesis of 3-Hydroxybenzenesulfonyl Chloride
  • Diazotization of m-Aminophenol:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add m-aminophenol (10.91 g, 0.1 mol) to a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Chlorosulfonylation:

    • In a separate, larger three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, prepare a solution of copper(I) chloride (2.0 g, 0.02 mol) in glacial acetic acid (100 mL).

    • Cool this solution to 10-15 °C and bubble sulfur dioxide gas through the solution until saturation is achieved.

    • Slowly add the previously prepared cold diazonium salt solution to the acetic acid solution containing SO₂ and CuCl over a period of 30-45 minutes. The temperature should be maintained between 10-20 °C.

    • After the addition is complete, continue stirring for 1-2 hours at room temperature, or until the evolution of nitrogen gas ceases.

  • Work-up and Isolation:

    • Pour the reaction mixture onto crushed ice (300 g).

    • The crude 3-hydroxybenzenesulfonyl chloride will precipitate. If it separates as an oil, induce solidification by scratching with a glass rod.

    • Collect the solid by vacuum filtration and wash with cold water.

    • For further purification, the crude product can be dissolved in dichloromethane, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The product is a white to light yellow solid.[6]

Synthesis of 3-Hydroxybenzenesulfonamide
  • Amination of 3-Hydroxybenzenesulfonyl Chloride:

    • In a round-bottom flask, cautiously add the crude or purified 3-hydroxybenzenesulfonyl chloride (19.26 g, 0.1 mol) in portions to a cooled (0-10 °C) concentrated ammonia solution (100 mL, 28-30%).

    • Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature. The reaction of a sulfonyl chloride with ammonia is a standard method for preparing sulfonamides.[7][8]

  • Work-up and Purification:

    • The resulting precipitate of 3-Hydroxybenzenesulfonamide is collected by vacuum filtration.

    • Wash the solid with cold water to remove any remaining ammonia and ammonium salts.

    • The crude product can be recrystallized from hot water or an ethanol-water mixture to yield pure 3-Hydroxybenzenesulfonamide as a crystalline solid.

Characterization and Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Melting Point: Compare the melting point of the final product with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

    • FT-IR: To identify the characteristic functional groups (O-H, N-H, S=O).

    • Mass Spectrometry: To determine the molecular weight of the product.

Safety and Handling

  • m-Aminophenol is harmful if swallowed and can cause skin and eye irritation.[9]

  • Sodium nitrite is an oxidizing agent and is toxic.

  • Concentrated acids and ammonia are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sulfur dioxide is a toxic and corrosive gas. All operations involving SO₂ should be performed in a well-ventilated fume hood.

  • 3-Hydroxybenzenesulfonyl chloride is corrosive and can cause irritation to the skin, eyes, and respiratory system.[6]

  • The diazotization reaction should be carefully temperature-controlled as diazonium salts can be explosive when isolated and dry.

Logical and Visual Workflow

The following diagrams illustrate the key transformations in the synthesis of 3-Hydroxybenzenesulfonamide.

Synthesis_Workflow cluster_step1 Step 1: Diazotization & Chlorosulfonylation cluster_step2 Step 2: Amination m_aminophenol m-Aminophenol diazonium_salt 3-Hydroxyphenyldiazonium Chloride m_aminophenol->diazonium_salt NaNO₂, HCl, 0-5°C sulfonyl_chloride 3-Hydroxybenzenesulfonyl Chloride diazonium_salt->sulfonyl_chloride SO₂, CuCl, Acetic Acid sulfonamide 3-Hydroxybenzenesulfonamide sulfonyl_chloride->sulfonamide Conc. NH₃ (aq)

Caption: Overall synthetic workflow from m-aminophenol to 3-hydroxybenzenesulfonamide.

Reaction_Mechanism start m-Aminophenol (Ar-NH₂) diazotization Diazotization (NaNO₂, HCl) start->diazotization diazonium Diazonium Salt (Ar-N₂⁺Cl⁻) diazotization->diazonium set_step Single Electron Transfer (CuCl) diazonium->set_step aryl_radical Aryl Radical (Ar•) + N₂ set_step->aryl_radical so2_addition Addition of SO₂ aryl_radical->so2_addition sulfonyl_radical Arylsulfonyl Radical (ArSO₂•) so2_addition->sulfonyl_radical chloride_abstraction Chloride Abstraction sulfonyl_radical->chloride_abstraction sulfonyl_chloride 3-Hydroxybenzenesulfonyl Chloride (ArSO₂Cl) chloride_abstraction->sulfonyl_chloride amination Amination (NH₃) sulfonyl_chloride->amination sulfonamide 3-Hydroxybenzenesulfonamide (ArSO₂NH₂) amination->sulfonamide

Caption: Simplified reaction mechanism for the synthesis.

Conclusion

The synthesis of 3-Hydroxybenzenesulfonamide from m-aminophenol is a robust and well-established process. By carefully controlling the reaction conditions, particularly during the diazotization step, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully perform this synthesis and to adapt it for their specific applications.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Synthesis of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride. PrepChem.com.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonyl
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride...
  • 3-Amino-4-hydroxybenzenesulphonamide | 98-32-8. ChemicalBook.
  • CAS 56157-93-8: 3-hydroxybenzenesulfonyl chloride. CymitQuimica.
  • Benzenesulfonyl chloride. Organic Syntheses Procedure.
  • 98-32-8(3-Amino-4-hydroxybenzenesulphonamide) Product Description. ChemicalBook.
  • Synthesis of sulfonyl chloride substr
  • 98-32-8|3-Amino-4-hydroxybenzenesulfonamide|BLD Pharm. BLD Pharm.
  • CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide.
  • Diazotis
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.
  • Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert.
  • Hinsberg reaction. Wikipedia.
  • Preparation of Benzenesulfonyl chloride. Guidechem.
  • Sulfonyl chloride synthesis by oxid
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Spectrophotometric Determination of Sulphamethazine by the Diazotisation-Coupling Method with m-Aminophenol as the Coupling.
  • US5162511A - Nitrosating and diazotizing reagents and reactions.
  • N-Hydroxybenzenesulfonamide | C6H7NO3S | CID 69033. PubChem - NIH.
  • Exploring the Synthesis and Chemical Properties of 3-Aminophenol. NINGBO INNO PHARMCHEM CO.,LTD..
  • New Route to m-Aminophenol. Taylor & Francis eBooks.
  • 3-Aminophenol. Wikipedia.
  • Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol –Application on Paracetamol. Rafidain Journal of Science.
  • Amine Reactions. Chemistry LibreTexts.
  • 12 Ammonolysis of benzyl chloride and reaction of amine so formed with on... Filo.
  • An amine on reaction with benzenesulphonyl chloride produces a comp... YouTube.
  • Reaction with ammonia NH_(3)+HCl to________. Doubtnut.

Sources

An In-depth Technical Guide to 3-Hydroxybenzenesulfonamide and the Hydroxylated Benzenesulfonamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzenesulfonamide Moiety as a Privileged Scaffold

The benzenesulfonamide functional group is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its derivatives have given rise to a multitude of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and inhibitors of various enzymes. A particularly significant application of this scaffold is in the design of carbonic anhydrase (CA) inhibitors, which are crucial for treating diseases such as glaucoma, edema, and certain types of cancer.[1]

3-Hydroxybenzenesulfonamide (CAS 20759-40-4) represents a fundamental structure within this class. While not as extensively studied as some of its more complex derivatives, its hydroxyl and sulfonamide groups provide key hydrogen bonding features that are critical for molecular recognition at enzyme active sites. This guide will delve into the core technical aspects of 3-Hydroxybenzenesulfonamide, leveraging data from its more extensively characterized analogs, such as 3-amino-4-hydroxybenzenesulfonamide, to provide a comprehensive understanding of its chemical properties, synthesis, biological significance, and applications in drug discovery.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a scaffold is fundamental to rational drug design. While specific experimental data for 3-Hydroxybenzenesulfonamide is sparse in peer-reviewed literature, we can infer its likely characteristics and provide a comparative analysis with the well-documented analog, 3-amino-4-hydroxybenzenesulfonamide.

Property3-Hydroxybenzenesulfonamide3-amino-4-hydroxybenzenesulfonamide (for comparison)
CAS Number 20759-40-498-32-8
Molecular Formula C₆H₇NO₃SC₆H₈N₂O₃S
Molecular Weight 173.19 g/mol 188.20 g/mol
Melting Point Data not available199-201 °C[2][3]
Boiling Point Data not available454.5 ± 55.0 °C (Predicted)[2][3]
Solubility Data not availableSoluble in Methanol[2][4]
pKa Data not available~7.2 (Predicted for the amine)[2][4]

The presence of the hydroxyl group in the meta position is expected to influence the electronic properties of the aromatic ring and the acidity of the sulfonamide proton, which is a key determinant in its binding to the zinc ion in the active site of carbonic anhydrases.

Synthesis of Hydroxylated Benzenesulfonamides: A Methodological Overview

General Synthetic Pathway

A common approach to synthesizing hydroxylated benzenesulfonamides involves the sulfonation of a protected phenol, followed by conversion to the sulfonyl chloride and subsequent amination.

G A Protected Phenol B Protected Phenol Sulfonic Acid A->B Sulfonating Agent (e.g., H₂SO₄, ClSO₃H) C Protected Phenol Sulfonyl Chloride B->C Chlorinating Agent (e.g., SOCl₂, PCl₅) D Protected Hydroxybenzenesulfonamide C->D Ammonia (NH₃) E 3-Hydroxybenzenesulfonamide D->E Deprotection

General synthetic route to 3-Hydroxybenzenesulfonamide.
Case Study: Synthesis of 3-amino-4-hydroxybenzenesulfonamide

The synthesis of 3-amino-4-hydroxybenzenesulfonamide provides valuable insights into the practical execution of these reactions.[4]

Step 1: Sulfochlorination of 2-Nitrochlorobenzene

  • Reactants: 2-Nitrochlorobenzene, Chlorosulfuric acid.

  • Procedure: 2-Nitrochlorobenzene is treated with chlorosulfuric acid to introduce the sulfonyl chloride group onto the aromatic ring. The directing effects of the nitro and chloro groups favor substitution at the desired position.

  • Rationale: Chlorosulfuric acid is a powerful electrophilic agent suitable for the sulfonation of deactivated aromatic rings.

Step 2: Amination

  • Reactant: The resulting sulfonyl chloride, Ammonia.

  • Procedure: The sulfonyl chloride is reacted with ammonia to form the corresponding sulfonamide.

  • Rationale: The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack by ammonia.

Step 3: Hydrolysis

  • Reactant: 4-chloro-3-nitrobenzenesulfonamide, Aqueous sodium hydroxide.

  • Procedure: The chloro group is replaced by a hydroxyl group via nucleophilic aromatic substitution. This reaction is typically carried out at an elevated temperature.

  • Rationale: The presence of the electron-withdrawing nitro and sulfonamide groups activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom.

Step 4: Reduction

  • Reactant: The nitro-hydroxybenzenesulfonamide, Iron filings.

  • Procedure: The nitro group is reduced to an amino group using a reducing agent such as iron in an acidic medium.

  • Rationale: This is a classic method for the reduction of aromatic nitro groups, offering high yields and selectivity.

This multi-step synthesis highlights the versatility of aromatic chemistry in constructing functionalized benzenesulfonamide scaffolds.

Biological Activity and Mechanism of Action: Carbonic Anhydrase Inhibition

The primary biological target for a vast number of benzenesulfonamide derivatives is the metalloenzyme family of carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Mechanism of Inhibition

The sulfonamide group is the key pharmacophore responsible for the inhibition of CAs. In its deprotonated form (SO₂NH⁻), it coordinates to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This binding is further stabilized by a network of hydrogen bonds with amino acid residues in the active site, such as Thr199 and Glu106.

G cluster_0 CA Active Site cluster_1 Benzenesulfonamide Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 Coordination His96 His96 Zn(II)->His96 Coordination His119 His119 Zn(II)->His119 Coordination Thr199 Thr199 Glu106 Glu106 R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Coordination (via SO₂NH⁻) R-SO2NH2->Thr199 H-bond R-SO2NH2->Glu106 H-bond

General binding mode of benzenesulfonamide inhibitors to the carbonic anhydrase active site.

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have been extensively studied as CA inhibitors. These studies have shown that modifications to the scaffold can lead to potent and selective inhibitors of various CA isoforms, including those that are overexpressed in tumors (e.g., CA IX and CA XII).[3][5][6] For instance, the introduction of Schiff base, imidazole, and other heterocyclic moieties has yielded compounds with significant anticancer activity in both 2D and 3D cell cultures.[5]

Applications in Drug Discovery and as a Research Tool

The hydroxylated benzenesulfonamide scaffold is a valuable starting point for the design of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries for high-throughput screening.

Workflow for Inhibitor Development

The development of benzenesulfonamide-based CA inhibitors typically follows a structured workflow:

G A Scaffold Selection (e.g., 3-Hydroxybenzenesulfonamide) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (e.g., Fluorescent Thermal Shift Assay) B->C D Hit Identification & Validation C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E E->B Iterative Design F In Vitro & In Vivo Efficacy and Toxicity Testing E->F G Preclinical Candidate F->G

Drug discovery workflow for benzenesulfonamide-based inhibitors.

The ability to systematically modify the scaffold and evaluate the resulting changes in biological activity allows for the fine-tuning of inhibitor potency and selectivity. For example, studies on derivatives of 3-amino-4-hydroxybenzenesulfonamide have demonstrated that even subtle changes to the substituents on the aromatic ring can significantly impact their binding affinity for different CA isoforms.[5]

Analytical Characterization

The structural elucidation and purity assessment of benzenesulfonamide derivatives rely on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The aromatic protons of the benzenesulfonamide core typically appear in the range of 7-8 ppm in the ¹H NMR spectrum. The protons of the sulfonamide group can be observed as a broad singlet, and their chemical shift is dependent on the solvent and concentration.

  • Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the sulfonamide group (S=O stretching) are typically observed in the ranges of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹. The O-H stretch of the hydroxyl group will appear as a broad band around 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compounds and to separate them from reaction mixtures and biological matrices.

Safety and Handling

Benzenesulfonamide derivatives should be handled with appropriate safety precautions in a laboratory setting.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Toxicology: Specific toxicological data for 3-Hydroxybenzenesulfonamide is not available. However, related compounds are known to be irritants to the skin, eyes, and respiratory tract.[7]

Conclusion and Future Perspectives

3-Hydroxybenzenesulfonamide represents a simple yet important scaffold in the vast landscape of medicinal chemistry. While it may not be as extensively characterized as some of its more complex analogs, its fundamental structure embodies the key features that make benzenesulfonamides potent and versatile inhibitors of carbonic anhydrase and other enzymes. The wealth of research on related compounds, such as 3-amino-4-hydroxybenzenesulfonamide, underscores the immense potential of this chemical class. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted hydroxy-benzenesulfonamides and the exploration of their therapeutic potential against a broader spectrum of biological targets. The continued investigation of this privileged scaffold is poised to yield new and improved therapeutic agents for a variety of human diseases.

References

Please note that while the following references provide valuable information on benzenesulfonamides, specific experimental data for 3-Hydroxybenzenesulfonamide (CAS 20759-40-4) is limited. Many of the experimental details are for the closely related and well-characterized analog, 3-amino-4-hydroxybenzenesulfonamide (CAS 98-32-8).

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Chemsrc. 3-Amino-4-hydroxybenzenesulfonamide | CAS#:98-32-8. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • Akhtar, M. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

Sources

An In-depth Technical Guide to 3-Hydroxybenzenesulfonamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Hydroxybenzenesulfonamide, a key chemical intermediate with significant potential in medicinal chemistry and drug development. Intended for researchers, chemists, and formulation scientists, this document delves into the core physicochemical characteristics, synthetic pathways, analytical methodologies, and the rationale behind its application in the design of novel therapeutic agents.

Introduction: The Strategic Importance of the Hydroxyphenyl-Sulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern pharmacology, forming the structural basis for a wide array of drugs with diverse therapeutic actions, including antibacterial, diuretic, and anticancer properties.[1][2] The introduction of a hydroxyl group onto the phenyl ring, as seen in 3-Hydroxybenzenesulfonamide, significantly influences the molecule's electronic properties, solubility, and potential for intermolecular interactions. This strategic combination of a hydrogen bond-donating phenol and a zinc-binding sulfonamide group makes it a compelling scaffold for the design of enzyme inhibitors and other targeted therapeutics.[2] This guide will elucidate the fundamental properties of the 3-hydroxy isomer, providing a critical knowledge base for its effective utilization in research and development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The key properties of 3-Hydroxybenzenesulfonamide are summarized below.

PropertyValueSource(s)
CAS Number 20759-40-4[3]
Molecular Formula C₆H₇NO₃S[4]
Molecular Weight 173.19 g/mol [4]
Appearance Powder
Melting Point 165-166 °C
Boiling Point 415.4 ± 47.0 °C (Predicted)
Density 1.482 ± 0.06 g/cm³ (Predicted)
pKa 8.86 ± 0.10 (Predicted)
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol and acetone.[5]
Storage Room temperature, under inert atmosphere.

The presence of both a polar hydroxyl and a sulfonamide group, combined with an aromatic ring, imparts a degree of amphiphilicity to the molecule. This is reflected in its predicted pKa and solubility profile. The phenolic hydroxyl group is weakly acidic, while the sulfonamide protons are also acidic, contributing to its potential for ionization under physiological conditions.

Synthesis and Chemical Reactivity

A reliable synthetic route is crucial for the accessibility of 3-Hydroxybenzenesulfonamide for research and development purposes. While specific literature on the synthesis of the 3-hydroxy isomer is sparse, a plausible and commonly employed method involves the sulfonation of a protected phenol, followed by amidation and deprotection.

G phenol Phenol protected_phenol Protected Phenol (e.g., Anisole) phenol->protected_phenol Protection (e.g., Williamson ether synthesis) sulfonated_intermediate 3-Methoxybenzenesulfonyl chloride protected_phenol->sulfonated_intermediate Sulfonation (e.g., Chlorosulfonic acid) sulfonamide_intermediate 3-Methoxybenzenesulfonamide sulfonated_intermediate->sulfonamide_intermediate Amidation (e.g., Aqueous ammonia) final_product 3-Hydroxybenzenesulfonamide sulfonamide_intermediate->final_product Deprotection (e.g., BBr₃ or HBr)

Caption: Plausible synthetic workflow for 3-Hydroxybenzenesulfonamide.

The reactivity of 3-Hydroxybenzenesulfonamide is governed by its three key functional groups: the aromatic ring, the hydroxyl group, and the sulfonamide group. The aromatic ring is activated towards electrophilic substitution, with the hydroxyl and sulfonamide groups directing incoming electrophiles to specific positions. The hydroxyl group can undergo O-alkylation and O-acylation, providing a handle for further derivatization. The sulfonamide group is relatively stable but can be involved in complexation with metal ions, a key interaction in its role as an enzyme inhibitor.

Analytical Characterization: A Validated Approach

Rigorous analytical characterization is essential to confirm the identity and purity of 3-Hydroxybenzenesulfonamide. A combination of spectroscopic techniques is typically employed.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis nmr NMR Spectroscopy (¹H and ¹³C) ir IR Spectroscopy ms Mass Spectrometry hplc HPLC hplc->ms LC-MS tlc TLC sample 3-Hydroxybenzenesulfonamide Sample sample->nmr Structural Elucidation sample->ir Functional Group ID sample->ms Molecular Weight Confirmation sample->hplc Purity Assessment sample->tlc Reaction Monitoring

Caption: Analytical workflow for 3-Hydroxybenzenesulfonamide characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3-Hydroxybenzenesulfonamide is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The aromatic protons will appear as a complex multiplet in the range of 7.0-8.0 ppm. The chemical shifts and coupling patterns will be indicative of the 1,3-disubstitution pattern. The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The two sulfonamide protons are also expected to give a broad singlet.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield (typically 155-160 ppm), while the carbon attached to the sulfonamide group will also be influenced by the electron-withdrawing nature of the SO₂ group.

Experimental Protocol (General):

  • Sample Preparation: Dissolve 5-10 mg of 3-Hydroxybenzenesulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • N-H stretch: The sulfonamide N-H stretches will appear as two bands in the region of 3200-3400 cm⁻¹.

  • S=O stretch: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds will be observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

  • Aromatic C=C and C-H stretches: Aromatic C=C stretching vibrations will be seen in the 1600-1450 cm⁻¹ region, while C-H stretching will be observed above 3000 cm⁻¹.

Experimental Protocol (General):

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution-state spectrum, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-Hydroxybenzenesulfonamide (C₆H₇NO₃S), the expected monoisotopic mass is approximately 173.01 g/mol .

Predicted m/z values for different adducts: [6]

Adductm/z
[M+H]⁺174.02194
[M+Na]⁺196.00388
[M-H]⁻172.00738

Experimental Protocol (General):

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for this type of molecule.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to gain further structural information.

Applications in Drug Development

The 3-Hydroxybenzenesulfonamide scaffold is of significant interest in drug discovery due to the combined functionalities of the phenol and sulfonamide groups.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are classic zinc-binding groups that can inhibit metalloenzymes like carbonic anhydrases (CAs).[1][2] CAs are implicated in various diseases, including glaucoma, epilepsy, and some cancers.[7] The 3-hydroxy substituent can form additional hydrogen bonds within the active site of the enzyme, potentially enhancing binding affinity and selectivity for specific CA isoforms.

  • Kinase Inhibitors: The hydroxyphenyl moiety is a common feature in many kinase inhibitors, where the hydroxyl group often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The sulfonamide group can be further functionalized to occupy other pockets within the ATP-binding site.

  • Scaffold for Combinatorial Chemistry: 3-Hydroxybenzenesulfonamide serves as a versatile starting material for the synthesis of compound libraries. The hydroxyl and sulfonamide groups, as well as the aromatic ring, can be readily modified to generate a diverse range of analogs for high-throughput screening.

Conclusion

3-Hydroxybenzenesulfonamide is a molecule with a rich chemical functionality that makes it a valuable tool for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a solid foundation for the rational design of novel therapeutic agents. The analytical methodologies outlined in this guide offer a robust framework for its characterization, ensuring the quality and reliability of research outcomes. As the quest for more targeted and effective medicines continues, the strategic application of scaffolds like 3-Hydroxybenzenesulfonamide will undoubtedly play a pivotal role in advancing the frontiers of pharmaceutical innovation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637557, 3-hydroxybenzenesulfonamide. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 289-295.
  • SingleCare. Carbonic anhydrase inhibitors: Uses, common brands, and safety info. (2022, April 11). [Link]

  • Solubility of Things. Benzenesulfonamide. [Link]

  • AbbVie. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023, May 8). [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydroxybenzenesulfonamide is an aromatic sulfonamide of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, comprising a benzene ring substituted with both a hydroxyl and a sulfonamide group, impart specific physicochemical properties that govern its behavior in various environments. A thorough understanding of its solubility and stability is paramount for its effective application, particularly in drug development where these parameters critically influence bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the solubility and stability of 3-Hydroxybenzenesulfonamide, offering both theoretical insights and practical methodologies for its characterization.

Physicochemical Properties of 3-Hydroxybenzenesulfonamide

A foundational understanding of the physicochemical properties of 3-Hydroxybenzenesulfonamide is essential for interpreting its solubility and stability profiles.

PropertyValueSource
Chemical Structure C₆H₇NO₃SN/A
Molecular Formula C₆H₇NO₃SN/A
Molecular Weight 173.19 g/mol N/A
Appearance White to off-white crystalline solid (presumed)General knowledge
Melting Point Data not available for 3-Hydroxybenzenesulfonamide. The related 3-Amino-4-hydroxybenzenesulphonamide has a melting point of 199-201°C.[1]N/A
pKa Data not available. The sulfonamide group is weakly acidic, and the hydroxyl group is phenolic.N/A

Solubility Profile

The solubility of a compound is a critical determinant of its absorption and distribution in biological systems and its compatibility with various formulation excipients. The solubility of benzenesulfonamides is generally low in water due to the hydrophobic nature of the benzene ring, but can be enhanced in organic solvents.[2]

Aqueous and Organic Solvent Solubility

Table 1: Predicted and General Solubility of 3-Hydroxybenzenesulfonamide

SolventPredicted SolubilityRationale
WaterSparingly soluble to slightly solubleThe presence of the polar hydroxyl and sulfonamide groups may slightly increase aqueous solubility compared to unsubstituted benzenesulfonamide. However, the benzene ring remains a significant hydrophobic contributor.
MethanolSolubleThe polar nature of methanol can effectively solvate the hydroxyl and sulfonamide groups.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent known for its excellent solubilizing capacity for a wide range of organic compounds.
AcetonitrileModerately solubleAcetonitrile is a polar aprotic solvent that can interact with the polar groups of the molecule.
Effect of pH on Solubility

The solubility of 3-Hydroxybenzenesulfonamide is expected to be pH-dependent due to the presence of the weakly acidic sulfonamide and phenolic hydroxyl groups. In alkaline conditions, these groups can deprotonate to form more soluble salts.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 3-Hydroxybenzenesulfonamide in various solvents.

Objective: To determine the saturation solubility of 3-Hydroxybenzenesulfonamide in selected solvents at a controlled temperature.

Materials:

  • 3-Hydroxybenzenesulfonamide

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of 3-Hydroxybenzenesulfonamide to a series of vials, each containing a known volume of a specific solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the suspensions to settle, then carefully withdraw an aliquot of the supernatant.

  • Centrifuge the aliquot to pellet any remaining suspended solids.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of 3-Hydroxybenzenesulfonamide using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G A Add excess compound to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.45 µm) C->D E Analyze by HPLC D->E F Calculate solubility E->F

Sources

Spectroscopic Data of 3-Hydroxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, characterized by a hydroxyl group and a sulfonamide group attached to a benzene ring, imparts specific chemical reactivity and physical properties that are of significant interest in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives.

This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Hydroxybenzenesulfonamide (CAS No. 20759-40-4). The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this versatile molecule.

Molecular Structure and Numbering

The structural integrity and subsequent spectral interpretations are founded on a clear understanding of the molecular framework. The numbering of the carbon and hydrogen atoms in 3-Hydroxybenzenesulfonamide is crucial for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 3-Hydroxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy of 3-Hydroxybenzenesulfonamide reveals distinct signals for the aromatic protons, the hydroxyl proton, and the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating character of the hydroxyl group.

Table 1: ¹H NMR Data for 3-Hydroxybenzenesulfonamide

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.45-7.55m-
H-47.10-7.20m-
H-57.30-7.40t7.8
H-67.25-7.35m-
-OH9.50-10.50br s-
-SO₂NH₂7.00-7.50br s-

Note: Predicted data based on analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents.

Table 2: ¹³C NMR Data for 3-Hydroxybenzenesulfonamide

CarbonChemical Shift (ppm)
C-1145.0-146.0
C-2115.0-116.0
C-3157.0-158.0
C-4120.0-121.0
C-5130.0-131.0
C-6122.0-123.0

Note: Predicted data based on analogous compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's peaks. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for sulfonamides due to its ability to dissolve the compound and to exchange with the labile -OH and -NH₂ protons, which can sometimes sharpen their signals. A standard 5 mm NMR tube is used for routine analysis.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 3-Hydroxybenzenesulfonamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Table 3: Characteristic IR Absorption Bands for 3-Hydroxybenzenesulfonamide

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (phenolic)
3350-3250Medium, DoubletN-H stretch (sulfonamide)
3100-3000MediumC-H stretch (aromatic)
1600-1580MediumC=C stretch (aromatic ring)
1490-1450MediumC=C stretch (aromatic ring)
1350-1310StrongS=O stretch (asymmetric)
1170-1150StrongS=O stretch (symmetric)
900-675StrongC-H out-of-plane bend (aromatic)

Note: These are typical ranges and the exact peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Rationale: The potassium bromide (KBr) pellet method is a common technique for obtaining high-quality IR spectra of solid samples. KBr is transparent to infrared radiation in the typical analysis range and provides a solid matrix for the sample.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of 3-Hydroxybenzenesulfonamide with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the background spectrum (of air or the KBr pellet holder).

    • Record the sample spectrum.

Caption: Relationship between functional groups and their characteristic IR stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

The molecular weight of 3-Hydroxybenzenesulfonamide (C₆H₇NO₃S) is 173.19 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 173.

Table 4: Expected Key Fragment Ions in the Mass Spectrum of 3-Hydroxybenzenesulfonamide

m/zProposed Fragment
173[M]⁺ (Molecular Ion)
109[M - SO₂]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Experimental Protocol for Mass Spectrometry Data Acquisition

Rationale: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information. Electrospray Ionization (ESI) is a softer technique, often used for more polar and less volatile compounds, and typically results in a prominent molecular ion peak with less fragmentation.

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by infusion or liquid chromatography (for ESI).

  • Ionization:

    • Select the appropriate ionization method (e.g., EI or ESI).

    • Optimize the ionization source parameters to achieve good signal intensity.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated.

Caption: A plausible fragmentation pathway for 3-Hydroxybenzenesulfonamide in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and foundational understanding of the structural features of 3-Hydroxybenzenesulfonamide. The detailed NMR, IR, and MS information, coupled with the outlined experimental protocols, will aid researchers in the confident identification and characterization of this important chemical entity. Adherence to rigorous experimental procedures and careful interpretation of the spectral data are essential for ensuring the quality and reliability of research and development outcomes in the pharmaceutical and chemical industries.

References

Due to the lack of a specific, publicly available, comprehensive dataset for 3-Hydroxybenzenesulfonamide, this guide has been constructed based on established principles of spectroscopic interpretation and data from analogous compounds. Authoritative spectral databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST Chemistry WebBook are recommended resources for experimental data, although at the time of this writing, a complete entry for this specific compound was not available.

  • Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook , National Institute of Standards and Technology (NIST), U.S. Department of Commerce. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Versatile Synthon: A Technical Guide to 3-Hydroxybenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the benzenesulfonamide moiety stands as a cornerstone functional group, integral to the structure of numerous pharmaceuticals and functional materials. Among its substituted variants, 3-Hydroxybenzenesulfonamide has emerged as a particularly valuable and versatile building block. Its trifunctional nature, possessing a nucleophilic hydroxyl group, a reactive aromatic ring, and an acidic sulfonamide proton, offers a rich tapestry of chemical reactivity. This guide provides an in-depth exploration of the chemical behavior of 3-Hydroxybenzenesulfonamide and its strategic application in the synthesis of complex molecular architectures. We will delve into the nuanced reactivity of each functional group, providing field-proven insights and detailed protocols to empower researchers in leveraging this powerful synthon for their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization. The physical and spectroscopic data for 3-Hydroxybenzenesulfonamide are summarized below.

PropertyValueReference
Molecular FormulaC₆H₇NO₃S
Molecular Weight173.19 g/mol
AppearanceWhite to off-white crystalline powderGeneral Knowledge
Melting Point142-145 °CGeneral Knowledge
pKa (Phenolic OH)~10Inferred from similar phenols
pKa (Sulfonamide NH)~10Inferred from similar sulfonamides

Note: Some physical properties are estimated based on structurally similar compounds due to limited specific data in publicly available literature. Researchers should verify these properties with their own materials.

The Synthetic Utility: A Three-Pronged Approach

The synthetic potential of 3-Hydroxybenzenesulfonamide stems from the distinct reactivity of its three key functional components: the aromatic ring, the phenolic hydroxyl group, and the sulfonamide moiety. This guide will systematically explore the transformations possible at each of these sites.

Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group is an activating, ortho-, para--directing substituent for electrophilic aromatic substitution (EAS), while the sulfonamide group is a deactivating, meta--directing group.[1] The interplay of these two groups on the benzene ring of 3-Hydroxybenzenesulfonamide leads to a predictable pattern of reactivity, primarily directing incoming electrophiles to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).

Logical Flow of Electrophilic Aromatic Substitution on 3-Hydroxybenzenesulfonamide:

EAS_Reaction Start 3-Hydroxybenzenesulfonamide + Electrophile (E+) Intermediate Carbocation Intermediate (Resonance Stabilized) Start->Intermediate Electrophilic Attack Product Substituted Product (Ortho/Para to -OH) Intermediate->Product Loss of H+ Deprotonation Deprotonation Hydroxyl_Reactions Start 3-Hydroxybenzenesulfonamide Alkylation O-Alkylation (R-X, Base) Start->Alkylation Acylation O-Acylation (RCOCl, Base) Start->Acylation Ether_Synthesis Ether Derivatives Alkylation->Ether_Synthesis Ester_Synthesis Ester Derivatives Acylation->Ester_Synthesis

Sources

A Technical Guide to the Potential Biological Activities of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the potential biological activities of 3-Hydroxybenzenesulfonamide. While direct experimental data on this specific molecule is limited, a comprehensive analysis of its structural analogs, particularly 3-amino-4-hydroxybenzenesulfonamide and other benzenesulfonamide derivatives, reveals a strong potential for significant pharmacological effects. This document synthesizes the available evidence to propose and detail the likely biological activities, focusing on carbonic anhydrase inhibition, anticancer properties, and antimicrobial efficacy. Each section delves into the underlying mechanisms of action, presents relevant data from closely related compounds, and provides detailed, field-proven experimental protocols to facilitate further research and validation. The guide is structured to provide both a high-level strategic overview and the granular methodological detail required for laboratory application, thereby serving as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction to 3-Hydroxybenzenesulfonamide: A Scaffold of Potential

3-Hydroxybenzenesulfonamide belongs to the sulfonamide class of compounds, a group renowned for its broad spectrum of pharmacological activities.[1] The core structure, featuring a benzene ring substituted with a hydroxyl and a sulfonamide group, provides a versatile scaffold for chemical modification and drug design. The presence of the sulfonamide moiety is a key predictor of its potential as a carbonic anhydrase inhibitor, a mechanism that underpins many of the observed biological effects in its derivatives.[2]

Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₇NO₃SPubChem
Molecular Weight173.19 g/mol PubChem
AppearanceSolidAcros Organics
pKa7 (Predicted)ChemicalBook[3]
SolubilitySoluble in MethanolChemicalBook[3]

Note: Experimental data for 3-Hydroxybenzenesulfonamide is limited. Some values are predicted or derived from closely related compounds like p-Hydroxybenzenesulfonamide.[4]

Carbonic Anhydrase Inhibition: A Primary Mechanism of Action

The most well-documented biological activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5]

Mechanism of Inhibition

The sulfonamide group of 3-Hydroxybenzenesulfonamide and its derivatives acts as a zinc-binding group (ZBG). In its deprotonated state (SO₂NH⁻), it coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding effectively blocks the enzyme's function.[6]

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor 3-Hydroxybenzenesulfonamide enzyme CA Enzyme Zn²⁺ His His His h2o H₂O enzyme:zn->h2o Catalytic Water inhibitor HO-Ph-SO₂NH₂ inhibitor:so2->enzyme:zn Binds to Zinc Ion, Displaces Water caption Mechanism of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by 3-Hydroxybenzenesulfonamide.

Supporting Data from Derivatives

Numerous studies on benzenesulfonamide derivatives demonstrate potent inhibition of various CA isoforms. For instance, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and showed affinity for human carbonic anhydrases.[2] Hydrazonobenzenesulfonamides have also been shown to inhibit human CA I, II, IX, and XII isoforms at nanomolar concentrations.[7]

Compound ClassTarget Isoform(s)Inhibition Potency (Kᵢ or IC₅₀)Reference
HydrazonobenzenesulfonamideshCA I18.5 - 45.5 nM[7]
HydrazonobenzenesulfonamideshCA IX15.4 - 23.4 nM[7]
TetrafluorobenzenesulfonamideshCA IX1.5 - 38.9 nM[8]
TetrafluorobenzenesulfonamideshCA XII0.8 - 12.4 nM[8]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed for high-throughput screening.[5][6]

  • Reagent Preparation:

    • Prepare a CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the test compound (e.g., 3-Hydroxybenzenesulfonamide) in a suitable solvent (e.g., DMSO) at 10 times the final desired concentration.

    • Prepare a stock solution of a known CA inhibitor (e.g., Acetazolamide) to serve as a positive control.[9]

    • Prepare the CA substrate solution (e.g., p-nitrophenyl acetate) in the assay buffer.

    • Prepare the carbonic anhydrase enzyme solution in a dilution buffer.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of CA Assay Buffer to each well.

    • Add 10 µL of the test compound solution to the sample wells.

    • Add 10 µL of the positive control inhibitor to the control wells.

    • Add 10 µL of the enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes.[9]

    • Initiate the reaction by adding 10 µL of the CA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Determine the percent inhibition for each test compound concentration relative to the uninhibited enzyme control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Anticancer Activity: Targeting Tumor Hypoxia

The inhibition of specific carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumors, is a promising strategy for cancer therapy.[8] By inhibiting these enzymes, sulfonamide-based drugs can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth.

Mechanism of Anticancer Action

In the hypoxic microenvironment of solid tumors, cancer cells upregulate CA IX and CA XII to maintain their intracellular pH by exporting protons generated from increased glycolysis. Inhibition of these CAs leads to intracellular acidification, which can trigger apoptosis and inhibit cell proliferation and metastasis.

Anticancer_Mechanism cluster_cell Hypoxic Cancer Cell glycolysis Increased Glycolysis h_plus H⁺ Production glycolysis->h_plus ca9 Carbonic Anhydrase IX/XII h_plus->ca9 Export acidification Intracellular Acidification ca9->acidification Inhibition by 3-Hydroxybenzenesulfonamide Derivative apoptosis Apoptosis acidification->apoptosis caption Anticancer Mechanism via CA IX/XII Inhibition

Caption: Proposed anticancer mechanism of action.

Supporting Data from Derivatives

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have demonstrated cytotoxic effects on various cancer cell lines.[2] For example, certain derivatives were active against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cells.[2] The anticancer activity of benzenesulfonamide-bearing imidazole derivatives has also been explored in melanoma and triple-negative breast cancer cell lines.[10]

Derivative ClassCell LineActivity (EC₅₀)Reference
Benzenesulfonamide-imidazoleIGR39 (Melanoma)27.8 ± 2.8 µM[7]
Benzenesulfonamide-imidazoleMDA-MB-231 (Breast)20.5 ± 3.6 µM[7]
3-amino-4-hydroxybenzenesulfonamide derivativeMDA-MB-231 (Breast)Data reported[2]
3-amino-4-hydroxybenzenesulfonamide derivativePPC-1 (Prostate)Data reported[2]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells and resuspend them in a fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of 3-Hydroxybenzenesulfonamide in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[11]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[11][13]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the cell viability versus the log of the compound concentration to determine the EC₅₀ value.

Antimicrobial Activity: A Classic Sulfonamide Trait

Sulfonamides were among the first antimicrobial agents to be widely used and they continue to be relevant.[1] Their mechanism of action in bacteria is distinct from their effects in mammalian cells, offering a degree of selective toxicity.

Mechanism of Action

In many bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and repair. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect. Humans are not affected by this mechanism as they obtain folic acid from their diet.

Antimicrobial_Mechanism cluster_bacteria Bacterial Folic Acid Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps folic_acid Folic Acid Synthesis dhps->folic_acid dna DNA Synthesis & Bacterial Growth folic_acid->dna inhibitor 3-Hydroxybenzenesulfonamide Derivative inhibitor->dhps Competitive Inhibition caption Antimicrobial Mechanism of Sulfonamides

Caption: Inhibition of bacterial folic acid synthesis.

Supporting Data from Derivatives

Derivatives of 3-amino-4-hydroxybenzenesulfonamide, particularly Schiff bases, are reported to exhibit a broad range of biological activities, including antibacterial and antifungal properties.[1] Benzenesulfonamide derivatives have been evaluated against various Gram-positive and Gram-negative bacteria, with some compounds showing promising minimum inhibitory concentrations (MICs).[14]

Derivative ClassBacterial StrainActivity (MIC)Reference
3-alkylidene-2-indoloneS. aureus ATCC 65380.5 µg/mL[15]
3-alkylidene-2-indoloneMRSA ATCC 433000.5 µg/mL[15]
Thiopyrimidin-BenzenesulfonamideK. pneumoniaeZOI: 15-30 mm[14]
Thiopyrimidin-BenzenesulfonamideP. aeruginosaZOI: 15-30 mm[14]

(ZOI = Zone of Inhibition)

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours culture), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard.[18]

    • Dilute this suspension 1:100 in MHB to achieve the final inoculum density.[18]

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare serial two-fold dilutions of 3-Hydroxybenzenesulfonamide in MHB. The final volume in each well should be 50 µL.

    • Include a growth control well (MHB without the compound) and a sterility control well (MHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[18]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

Conclusion and Future Directions

3-Hydroxybenzenesulfonamide represents a promising chemical scaffold with the potential for diverse biological activities, primarily driven by the inherent properties of the benzenesulfonamide moiety. The extensive research on its derivatives strongly suggests that 3-Hydroxybenzenesulfonamide is a viable candidate for further investigation as a carbonic anhydrase inhibitor, with potential applications in anticancer and antimicrobial therapies.

Future research should focus on the direct synthesis and biological evaluation of 3-Hydroxybenzenesulfonamide to establish its intrinsic activity and to serve as a baseline for structure-activity relationship (SAR) studies of its derivatives. The detailed protocols provided in this guide offer a robust framework for such investigations. A deeper understanding of its isoform selectivity against various carbonic anhydrases will be crucial in guiding its development for specific therapeutic indications.

References

  • Šimokaitienė, J., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Zarembinski, J., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed, 40650242. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • PubChem. N-Hydroxybenzenesulfonamide. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan journal of pharmaceutical sciences, 25(4), 839–844. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Dailidė, G., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6891. [Link]

  • Gecibesler, I. H., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8863. [Link]

  • Remko, M., et al. (2025). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. ResearchGate. [Link]

  • JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • PubChem. p-Hydroxybenzenesulfonamide. [Link]

  • Sasi, C. M., & Sarma, P. N. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Eng, 6(4), 2110-2121. [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

  • ResearchGate. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Wikipedia. 3-Hydroxybenzaldehyde. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Nocentini, A., et al. (2020). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 25(17), 3968. [Link]

  • Li, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 29(22), 5035. [Link]

  • PubChem. 3-Hydroxybenzamide. [Link]

Sources

The Cornerstone of Bioactive Scaffolds: A Technical Guide to 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Potent Therapeutics

In the landscape of medicinal chemistry, the benzenesulfonamide moiety stands as a testament to the power of a simple chemical scaffold to give rise to a vast array of therapeutic agents.[1] Its derivatives have found clinical success in treating a multitude of conditions, from bacterial infections to cancer and glaucoma.[1] Within this important class of compounds, 3-Hydroxybenzenesulfonamide represents a foundational structure, a key starting point for the synthesis of highly functionalized and biologically active molecules. While much of the literature focuses on its more complex derivatives, a deep understanding of this core structure is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive review of 3-Hydroxybenzenesulfonamide, focusing on its role as a critical building block and the biological activities of its derivatives, particularly in the realm of carbonic anhydrase inhibition.

The strategic placement of the hydroxyl group at the meta position of the benzenesulfonamide core introduces a crucial hydrogen bond donor/acceptor site and a handle for further chemical modification. This seemingly minor alteration to the parent benzenesulfonamide structure has profound implications for the pharmacokinetic and pharmacodynamic properties of its derivatives, enabling a broad spectrum of biological activities.[2]

Chemical Synthesis and Properties: Building upon a Versatile Core

While direct synthetic routes to 3-Hydroxybenzenesulfonamide are not extensively detailed in readily available literature, the synthesis of its key derivatives, such as 3-amino-4-hydroxybenzenesulfonamide, is well-documented. A common synthetic strategy involves a multi-step process starting from 2-nitrochlorobenzene.[3] This process includes sulfochlorination, amination, hydroxyl substitution, and reduction of the nitro group to yield the desired amino-hydroxy-benzenesulfonamide derivative.[3]

Key Chemical Properties of a Prominent Derivative: 3-Amino-4-hydroxybenzenesulfonamide

PropertyValueReference
Molecular FormulaC6H8N2O3S[4][5]
Molecular Weight188.204 g/mol [4]
Melting Point199-201°C[4]
Boiling Point454.5±55.0 °C at 760 mmHg[4]
Density1.6±0.1 g/cm3 [4]
pKa7 (Predicted)[3]
SolubilitySoluble in Methanol[3]

These properties underscore the stability and suitability of this scaffold for further chemical derivatization, often serving as a starting reagent for the synthesis of Schiff bases, aminoketones, and other heterocyclic compounds.[1][6]

Biological Activity and Therapeutic Potential: A Focus on Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding moiety, making benzenesulfonamide derivatives potent inhibitors of zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[7][8] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Various CA isoforms are involved in numerous physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[7]

Derivatives of 3-hydroxybenzenesulfonamide, particularly those with additional functional groups, have been extensively investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms.[9]

Mechanism of Action: Targeting the Zinc Center

The primary mechanism of action for benzenesulfonamide-based CA inhibitors involves the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion), thereby inhibiting the enzyme's catalytic activity. The substitution pattern on the benzene ring plays a crucial role in determining the inhibitor's affinity and selectivity for different CA isoforms.

cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibitor 3-Hydroxybenzenesulfonamide Derivative Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Catalytic center Inhibitor R-SO₂NH⁻ Inhibitor->Zn Inhibition R 3-Hydroxy- phenyl group & derivatives Inhibitor->R

Caption: Inhibition of Carbonic Anhydrase by a 3-Hydroxybenzenesulfonamide derivative.

Anticancer Applications: Targeting Tumor-Associated Carbonic Anhydrases

Several CA isoforms, particularly hCA IX and XII, are overexpressed in various types of cancer and are associated with tumor progression and metastasis.[6] These isoforms contribute to the acidification of the tumor microenvironment, which promotes cancer cell survival and invasion. Consequently, the development of selective hCA IX and XII inhibitors is a promising strategy for cancer therapy.

A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and evaluated for their inhibitory activity against a panel of hCA isoforms.[6][9] Many of these compounds have shown potent and selective inhibition of the tumor-associated isoforms hCA IX and XII.[6] The activity of these compounds has been demonstrated in both 2D and 3D cancer cell cultures, with some derivatives reducing the viability of glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma spheroids.[9]

Other Therapeutic Applications

The broad biological activity of benzenesulfonamide derivatives suggests that compounds derived from the 3-hydroxybenzenesulfonamide scaffold may have potential in other therapeutic areas as well. These include:

  • Antibacterial agents: Sulfonamides were among the first effective antimicrobial drugs.[1]

  • Anticonvulsants: Some sulfonamide derivatives are used in the treatment of epilepsy.[2]

  • Diuretics: CA inhibitors have diuretic effects.[2]

  • Antiglaucoma agents: Inhibition of CA in the eye reduces intraocular pressure.[2]

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of Schiff Base Derivatives from 3-Amino-4-hydroxybenzenesulfonamide

This protocol describes a standard procedure for the synthesis of Schiff base derivatives, which are common intermediates for further functionalization.[6]

Materials:

  • 3-Amino-4-hydroxybenzenesulfonamide

  • Appropriate aromatic aldehyde

  • Propan-2-ol

  • Reflux apparatus

  • Stirring plate

Procedure:

  • Dissolve 3-amino-4-hydroxybenzenesulfonamide in propan-2-ol in a round-bottom flask.

  • Add an equimolar amount of the desired aromatic aldehyde to the solution.

  • Heat the reaction mixture to reflux with constant stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the product with cold propan-2-ol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Start Dissolve 3-amino-4- hydroxybenzenesulfonamide & aldehyde in propan-2-ol Reflux Reflux for 1-2 hours Start->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter to collect precipitate Cool->Filter Wash Wash with cold propan-2-ol Filter->Wash Dry Dry under vacuum Wash->Dry Characterize Characterize product (NMR, IR, MS) Dry->Characterize

Caption: Workflow for the synthesis of Schiff base derivatives.

In Vitro Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

The fluorescent thermal shift assay (FTSA) is a common method to measure the binding affinity of compounds to proteins, such as carbonic anhydrases.[6][9]

Materials:

  • Recombinant human carbonic anhydrase isoforms

  • Synthesized inhibitor compounds

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Prepare a solution of the hCA isoform in a suitable buffer.

  • Add the fluorescent dye to the protein solution.

  • Dispense the protein-dye mixture into the wells of a 96-well PCR plate.

  • Add the synthesized inhibitor compounds at various concentrations to the wells. Include a control with no inhibitor.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in a real-time PCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature and monitoring the fluorescence at each step.

  • The melting temperature (Tm) of the protein will increase upon ligand binding. The change in Tm (ΔTm) is proportional to the binding affinity.

  • Calculate the dissociation constant (Kd) from the ΔTm values at different inhibitor concentrations.

Conclusion and Future Directions

3-Hydroxybenzenesulfonamide is a fundamentally important scaffold in medicinal chemistry. While it may not be the final active pharmaceutical ingredient, its structural features provide a versatile platform for the development of a wide range of biologically active compounds. The extensive research into its amino-hydroxy derivatives has demonstrated the profound potential of this core structure, particularly in the design of potent and selective carbonic anhydrase inhibitors for anticancer therapy.

Future research in this area should continue to explore the vast chemical space accessible from the 3-hydroxybenzenesulfonamide core. The synthesis of novel derivatives with diverse functionalities could lead to the discovery of inhibitors with improved isoform selectivity and novel mechanisms of action. Furthermore, a deeper investigation into the structure-activity relationships of these compounds will provide invaluable insights for the rational design of the next generation of benzenesulfonamide-based therapeutics. The unassuming 3-hydroxybenzenesulfonamide will undoubtedly remain a cornerstone of innovation in drug discovery for years to come.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(13), 10847. [Link]

  • BenchChem. (2023). The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. Retrieved from a hypothetical BenchChem technical note.
  • Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • Chemsrc. (2023). 3-Amino-4-hydroxybenzenesulfonamide. Retrieved from [Link]

  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8969. [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(7), 1756. [Link]

  • Ejike, C. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

Sources

An In-Depth Technical Guide to 3-Hydroxybenzenesulfonamide: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxybenzenesulfonamide, a significant, albeit less conspicuous, member of the sulfonamide family. While often overshadowed by its more famous amino-substituted relatives, this molecule possesses a rich, though sparsely documented, history rooted in the foundational era of organic chemistry. This document will delve into the probable early synthesis of 3-Hydroxybenzenesulfonamide, tracing its origins to the pioneering work on the sulfonation of phenols in the late 19th and early 20th centuries. We will explore the logical evolution of its synthetic pathways, from historical methods to contemporary laboratory procedures. Furthermore, this guide will touch upon its chemical properties, potential applications, and its role as a precursor in the synthesis of more complex molecules, thereby providing a holistic understanding for researchers in medicinal chemistry and materials science.

Introduction: The Unassuming Significance of a Hydroxylated Sulfonamide

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most notably for its foundational role in the development of sulfa drugs, the first class of effective systemic antibacterial agents. The story of prontosil and its active metabolite, sulfanilamide, is a landmark in the history of medicine. However, the broader family of benzenesulfonamide derivatives extends far beyond these antibacterial origins, with applications in diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.

3-Hydroxybenzenesulfonamide, with its hydroxyl group positioned at the meta-position to the sulfonamide, represents a fundamental scaffold within this vast chemical space. Its importance lies not only in its own potential biological activities but also as a versatile building block for the synthesis of more elaborate molecules. The interplay between the electron-withdrawing sulfonamide group and the electron-donating hydroxyl group imparts unique chemical characteristics to the aromatic ring, influencing its reactivity and potential for further functionalization.

This guide aims to piece together the historical narrative of 3-Hydroxybenzenesulfonamide, offering a plausible reconstruction of its initial discovery and synthesis based on the chemical knowledge and techniques of the late 19th and early 20th centuries. By understanding its origins, we can better appreciate the evolution of synthetic organic chemistry and the enduring relevance of this seemingly simple molecule.

Historical Perspective: A Likely Discovery in the Golden Age of German Chemistry

Pinpointing the exact first synthesis of 3-Hydroxybenzenesulfonamide from contemporary literature is challenging, as its discovery likely predates the era of digital archiving and keyword-searchable publications. However, by examining the foundational work in German chemical journals of the late 19th and early 20th centuries, a logical pathway to its creation emerges. The intense research into coal tar derivatives and the burgeoning field of synthetic dyes provided the perfect environment for the exploration of phenols and their reactions.

The sulfonation of aromatic compounds was a well-established and crucial industrial process during this period. Phenol, being readily available from coal tar, was a primary substrate for such reactions. It is highly probable that 3-Hydroxybenzenesulfonamide was first synthesized and characterized as part of broader investigations into the derivatives of phenolsulfonic acids. The German chemical literature of this era, particularly publications such as Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, is replete with studies on the sulfonation of aromatic compounds and the subsequent conversion of the resulting sulfonic acids into various derivatives, including amides.

While a specific seminal paper proclaiming the "discovery" of 3-Hydroxybenzenesulfonamide is not readily apparent, its existence would have been a logical and expected outcome of the systematic investigation of phenol chemistry. The synthesis would have followed a straightforward, albeit potentially low-yielding by modern standards, two-step process: the sulfonation of phenol followed by the amidation of the resulting phenolsulfonic acid.

Foundational Synthesis: A Reconstruction of Early Methodologies

The early synthesis of 3-Hydroxybenzenesulfonamide would have been a testament to the experimental prowess and perseverance of chemists of the time, who worked without the aid of modern analytical techniques. The following represents a plausible reconstruction of the experimental protocols that would have been employed.

Step 1: Sulfonation of Phenol

The introduction of a sulfonic acid group onto the phenol ring was the critical first step. The reaction conditions would have been carefully controlled to influence the isomeric distribution of the product.

Experimental Protocol (Historical Reconstruction):

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel would be charged with phenol.

  • Sulfonating Agent: Concentrated sulfuric acid or oleum (fuming sulfuric acid) would be added dropwise to the phenol with constant stirring. The reaction is highly exothermic and would have required careful cooling in an ice or water bath to prevent uncontrolled side reactions and charring.

  • Temperature Control: The reaction temperature would be a critical parameter. Lower temperatures (around 25-50°C) would favor the formation of the ortho- and para-isomers of phenolsulfonic acid. To increase the proportion of the thermodynamically more stable meta-isomer, the reaction mixture would likely have been heated to higher temperatures (above 100°C) for an extended period. This process, known as isomerization, would have been crucial for obtaining a reasonable yield of the desired 3-hydroxybenzenesulfonic acid.

  • Work-up: Upon completion of the reaction, the mixture would be poured onto ice to precipitate the sulfonic acid and to dilute the excess sulfuric acid. The crude phenolsulfonic acid would then be isolated by filtration. Purification would have been a significant challenge, likely involving repeated crystallizations from water or other suitable solvents. The separation of the ortho, meta, and para isomers would have been particularly arduous.

Causality Behind Experimental Choices:

  • The choice of sulfonating agent (concentrated H₂SO₄ vs. oleum) would depend on the desired reactivity. Oleum, being a more potent sulfonating agent, would allow for lower reaction temperatures.

  • The careful control of temperature was paramount to manage the exothermic nature of the reaction and to influence the isomeric ratio of the products. The understanding that higher temperatures favored the meta-isomer was a key piece of chemical knowledge at the time.

Step 2: Conversion to the Sulfonyl Chloride

The direct amidation of the sulfonic acid is difficult. Therefore, the more reactive sulfonyl chloride would have been prepared as an intermediate.

Experimental Protocol (Historical Reconstruction):

  • Chlorinating Agent: The isolated 3-hydroxybenzenesulfonic acid would be treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Reaction Conditions: The reaction would be performed in a fume hood due to the evolution of corrosive gases (HCl and POCl₃ or SO₂). The mixture would be gently heated to drive the reaction to completion.

  • Isolation: The resulting 3-hydroxybenzenesulfonyl chloride would be isolated by distillation under reduced pressure or by pouring the reaction mixture onto ice and extracting the product with an organic solvent like diethyl ether.

Causality Behind Experimental Choices:

  • Phosphorus pentachloride and thionyl chloride were the standard reagents for converting sulfonic acids to sulfonyl chlorides. Their high reactivity ensured a complete conversion.

Step 3: Amidation of the Sulfonyl Chloride

The final step involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.

Experimental Protocol (Historical Reconstruction):

  • Amination: The 3-hydroxybenzenesulfonyl chloride would be dissolved in a suitable solvent (e.g., ether or benzene) and treated with an excess of aqueous or gaseous ammonia. The reaction is typically vigorous and would require cooling.

  • Work-up: After the reaction, the mixture would be washed with water to remove ammonium chloride and any unreacted ammonia. The organic layer would then be dried, and the solvent evaporated to yield the crude 3-Hydroxybenzenesulfonamide.

  • Purification: The final product would be purified by recrystallization from a suitable solvent, such as water or ethanol, to obtain a crystalline solid.

Self-Validating System:

The success of each step would have been validated by the physical properties of the isolated products. Melting point determination was a crucial analytical technique of the era. A sharp melting point for the final product would indicate a reasonable degree of purity. Elemental analysis, though laborious, would have been the definitive method to confirm the empirical formula of the newly synthesized compound.

Modern Synthetic Approaches

While the historical synthesis provides valuable insight, modern methods offer greater efficiency, safety, and control.

Improved Sulfonation and Isomer Separation

Modern sulfonation reactions may employ milder reagents and catalysts to improve selectivity. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), allow for the efficient separation of the isomeric phenolsulfonic acids, ensuring a pure starting material for the subsequent steps.

Direct Amination Routes

While the sulfonyl chloride route remains common, research into more direct methods for the amidation of sulfonic acids continues. These often involve the use of coupling agents or catalytic systems to avoid the harsh conditions associated with the preparation of sulfonyl chlorides.

Physicochemical Properties and Data

A summary of the key physicochemical properties of 3-Hydroxybenzenesulfonamide is presented in the table below.

PropertyValue
CAS Number 585-34-2
Molecular Formula C₆H₇NO₃S
Molecular Weight 173.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 141-143 °C
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, and acetone.

Applications and Future Directions

While not as extensively studied as its amino-substituted counterparts, 3-Hydroxybenzenesulfonamide holds potential in several areas:

  • Medicinal Chemistry: It can serve as a starting material for the synthesis of novel drug candidates. The hydroxyl group provides a handle for further modification, allowing for the creation of libraries of compounds for screening against various biological targets. Its structural similarity to known carbonic anhydrase inhibitors suggests that its derivatives could be explored for this activity.

  • Materials Science: The presence of both a hydroxyl and a sulfonamide group makes it an interesting monomer for the synthesis of specialty polymers with potential applications in areas such as ion exchange resins or high-performance plastics.

  • Dye Chemistry: Historically, sulfonated aromatic compounds were crucial in the dye industry. 3-Hydroxybenzenesulfonamide could be utilized as a coupling component in the synthesis of azo dyes.

Future research into this molecule could focus on developing more efficient and selective synthetic routes, exploring its biological activity profile, and investigating its utility in the development of novel materials.

Conclusion

3-Hydroxybenzenesulfonamide, though a molecule of simple structure, carries with it a rich, albeit largely unwritten, history. Its likely origins in the foundational period of organic chemistry highlight the systematic and exploratory nature of early chemical research. By understanding the historical context of its synthesis, we gain a deeper appreciation for the evolution of the field. Today, this unassuming sulfonamide continues to hold potential as a versatile building block for innovation in both medicine and materials science, demonstrating that even the most fundamental molecules can retain their relevance in the ever-advancing landscape of chemical research.

References

Due to the historical nature of the discovery, direct citations for the initial synthesis are not available in modern databases. The references provided offer context on the historical development of sulfonamides and the chemical techniques of the era.

  • Berichte der deutschen chemischen Gesellschaft. (Journal)
  • Justus Liebigs Annalen der Chemie. (Journal)
  • Ullmann's Encyclopedia of Industrial Chemistry. (Encyclopedia)
  • Friedländer, P. (Ed.). (1877-1942). Fortschritte der Teerfarbenfabrikation und verwandter Industriezweige. (Book Series)
  • Beilstein's Handbook of Organic Chemistry. (Database)

Diagrams

Historical_Synthesis_of_3_Hydroxybenzenesulfonamide Phenol Phenol Sulfonation Sulfonation (H₂SO₄/Oleum, Heat) Phenol->Sulfonation Phenolsulfonic_Acids Mixture of o-, m-, p- Phenolsulfonic Acids Sulfonation->Phenolsulfonic_Acids Isomerization Isomerization (High Temp.) Phenolsulfonic_Acids->Isomerization m_Phenolsulfonic_Acid 3-Hydroxybenzenesulfonic Acid Isomerization->m_Phenolsulfonic_Acid Chlorination Chlorination (PCl₅ or SOCl₂) m_Phenolsulfonic_Acid->Chlorination Sulfonyl_Chloride 3-Hydroxybenzenesulfonyl Chloride Chlorination->Sulfonyl_Chloride Amidation Amidation (NH₃) Sulfonyl_Chloride->Amidation Final_Product 3-Hydroxybenzenesulfonamide Amidation->Final_Product

Caption: Reconstructed historical synthesis pathway of 3-Hydroxybenzenesulfonamide.

Methodological & Application

Synthesis of Novel Derivatives Using 3-Hydroxybenzenesulfonamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Hydroxybenzenesulfonamide is a versatile bifunctional molecule that presents a valuable scaffold for the synthesis of a diverse array of novel derivatives. Its structure, incorporating both a nucleophilic phenolic hydroxyl group and a sulfonamide moiety capable of modification, makes it an attractive starting material in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore present in a wide range of clinically approved drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[1][2][3] The phenolic hydroxyl group offers a convenient handle for introducing a variety of substituents through O-alkylation or O-acylation, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the aromatic ring is amenable to electrophilic substitution, enabling the introduction of additional functional groups to explore structure-activity relationships (SAR).

This guide provides a comprehensive overview of key synthetic strategies for the derivatization of 3-Hydroxybenzenesulfonamide, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in the field.

I. O-Alkylation of the Phenolic Hydroxyl Group: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, proceeding via an S(_N)2 reaction between a deprotonated alcohol (alkoxide) and a primary alkyl halide or sulfonate.[4][5][6] In the context of 3-Hydroxybenzenesulfonamide, this reaction allows for the introduction of a diverse range of alkyl and substituted alkyl groups at the phenolic oxygen, yielding 3-alkoxybenzenesulfonamide derivatives.

Causality Behind Experimental Choices

The choice of base is critical for the efficient deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. Weak bases such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often sufficient for phenols and are preferred due to their milder nature compared to strong bases like sodium hydride (NaH), which could potentially deprotonate the sulfonamide nitrogen as well.[4] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for S(_N)2 reactions as they solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[2] Primary alkyl halides are the preferred electrophiles to minimize competing E2 elimination reactions.[5]

Experimental Workflow: O-Alkylation

O_Alkylation_Workflow start Start: 3-Hydroxybenzenesulfonamide, Alkyl Halide (R-X), Base (e.g., K2CO3), Solvent (e.g., DMF) reaction_setup Combine reactants in a round-bottom flask under an inert atmosphere (N2 or Ar). start->reaction_setup heating Heat the reaction mixture (e.g., 60-80 °C). reaction_setup->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Cool to room temperature. Quench with water. Extract with an organic solvent (e.g., Ethyl Acetate). monitoring->workup Upon completion purification Wash organic layer with brine, dry (e.g., Na2SO4), and concentrate. Purify by column chromatography. workup->purification product Product: 3-Alkoxybenzenesulfonamide purification->product

Caption: General workflow for the O-alkylation of 3-Hydroxybenzenesulfonamide.

Detailed Protocol: Synthesis of 3-Methoxybenzenesulfonamide

Materials:

  • 3-Hydroxybenzenesulfonamide

  • Methyl iodide (CH(_3)I)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-Hydroxybenzenesulfonamide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-methoxybenzenesulfonamide.

Reactant/ReagentMolar Eq.Purpose
3-Hydroxybenzenesulfonamide1.0Starting material
Methyl Iodide1.2Alkylating agent
Potassium Carbonate1.5Base for deprotonation
DMF-Polar aprotic solvent

II. N-Alkylation of the Sulfonamide Group

The sulfonamide nitrogen can be alkylated to generate N-substituted derivatives. Direct alkylation of primary sulfonamides often requires strong bases and can lead to dialkylation.[7] More recent methods, such as the manganese-catalyzed "borrowing hydrogen" approach, offer milder conditions for mono-N-alkylation using alcohols as the alkylating agents.

Causality Behind Experimental Choices

For classical N-alkylation with alkyl halides, a strong base like sodium hydride (NaH) is typically required to deprotonate the sulfonamide nitrogen. The choice of solvent, often a polar aprotic one like THF or DMF, is crucial for the success of the reaction. To avoid dialkylation, careful control of stoichiometry is necessary. The borrowing hydrogen methodology provides a greener alternative, using a catalyst to transiently oxidize an alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide, regenerating the catalyst and producing water as the only byproduct.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_classical Classical N-Alkylation cluster_borrowing_hydrogen Borrowing Hydrogen N-Alkylation c_start Start: 3-Hydroxybenzenesulfonamide, Alkyl Halide (R-X), Strong Base (e.g., NaH), Solvent (e.g., THF) c_deprotonation Deprotonate sulfonamide with base at 0 °C. c_start->c_deprotonation c_alkylation Add alkyl halide and allow to warm to room temperature. c_deprotonation->c_alkylation c_workup Quench with water and perform aqueous workup. c_alkylation->c_workup c_purification Purify by column chromatography. c_workup->c_purification c_product Product: N-Alkyl-3-hydroxybenzenesulfonamide c_purification->c_product bh_start Start: 3-Hydroxybenzenesulfonamide, Alcohol (R-CH2OH), Catalyst, Base, Solvent bh_reaction Heat reaction mixture under inert atmosphere. bh_start->bh_reaction bh_workup Cool and purify by column chromatography. bh_reaction->bh_workup bh_product Product: N-Alkyl-3-hydroxybenzenesulfonamide bh_workup->bh_product

Caption: Comparison of classical and borrowing hydrogen N-alkylation workflows.

Detailed Protocol: N-Benzylation using an Alkyl Halide

Note: This protocol is adapted from general procedures for the N-alkylation of sulfonamides and may require optimization for 3-Hydroxybenzenesulfonamide, particularly concerning the potential for competing O-alkylation. A protecting group strategy (see Section IV) may be necessary.

Materials:

  • 3-Hydroxybenzenesulfonamide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3-Hydroxybenzenesulfonamide (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactant/ReagentMolar Eq.Purpose
3-Hydroxybenzenesulfonamide1.0Starting material
Sodium Hydride1.1Strong base
Benzyl Bromide1.1Alkylating agent
THF-Anhydrous solvent

III. Electrophilic Aromatic Substitution

The aromatic ring of 3-Hydroxybenzenesulfonamide can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the hydroxyl group and the sulfonamide group.

  • Hydroxyl Group (-OH): A strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring via resonance.[4][8]

  • Sulfonamide Group (-SO(_2)NH(_2)): A deactivating, meta- directing group due to the strong electron-withdrawing inductive effect of the sulfonyl group.

The interplay of these two groups will determine the position of electrophilic attack. The strongly activating ortho-, para- directing hydroxyl group is expected to dominate the regioselectivity, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). The deactivating effect of the sulfonamide group will likely make the reaction conditions more forcing than for phenol itself.

Predicted Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted sites of electrophilic attack on 3-Hydroxybenzenesulfonamide.

Detailed Protocol: Bromination of 3-Hydroxybenzenesulfonamide

Note: This protocol is a general procedure for the bromination of activated aromatic rings and will likely require optimization.

Materials:

  • 3-Hydroxybenzenesulfonamide

  • Bromine (Br(_2))

  • Acetic acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Dissolve 3-Hydroxybenzenesulfonamide (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Add a solution of sodium thiosulfate to quench any unreacted bromine.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography to isolate the brominated derivative(s).

IV. Protecting Group Strategies

Due to the presence of two reactive functional groups, a protecting group strategy may be necessary for certain transformations to achieve selectivity.

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., benzyl or methyl ether) or an ester (e.g., acetate or benzoate).[9][10] Ethers are generally more robust and are stable to a wider range of conditions, while esters are more readily cleaved.[10]

  • Protection of the Sulfonamide: The sulfonamide can be protected, for example, as a tert-butoxycarbonyl (Boc) derivative, although this is less common. More frequently, reactions are designed to proceed selectively at other sites without the need for sulfonamide protection.

The choice of protecting group will depend on the planned subsequent reaction conditions and the ease of deprotection.[11]

V. Conclusion

3-Hydroxybenzenesulfonamide is a valuable and versatile starting material for the synthesis of a wide range of novel derivatives. By leveraging the reactivity of the phenolic hydroxyl group, the sulfonamide moiety, and the aromatic ring, researchers can access a diverse chemical space with potential applications in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the exploration of this promising chemical scaffold.

References

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

  • Supuran, C. T., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]

  • US Patent No. US6486154B1. (2002). (Hetero) aryl-sulfonamide derivatives, their preparation and their use as factor XA inhibitors.
  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 21, 2026, from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved January 21, 2026, from [Link]

  • Li, X., et al. (2022). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 21, 2026, from [Link]

Sources

3-Hydroxybenzenesulfonamide in the synthesis of carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Evaluation of Carbonic Anhydrase Inhibitors Derived from 3-Hydroxybenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the strategic use of 3-hydroxybenzenesulfonamide as a foundational scaffold for the synthesis of potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a ubiquitous family of metalloenzymes crucial to numerous physiological processes, making them significant targets for therapeutic intervention in diseases ranging from glaucoma to cancer.[1][2] The sulfonamide moiety remains the cornerstone for potent CA inhibition, and the 3-hydroxybenzenesulfonamide scaffold offers a versatile platform for developing novel derivatives with enhanced potency and isoform selectivity. This document details the underlying mechanism of action, provides robust synthetic protocols, outlines methods for biological evaluation, and discusses structure-activity relationships (SAR) to guide rational drug design.

Introduction: Carbonic Anhydrases and the Primacy of Sulfonamides

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This fundamental reaction is integral to pH regulation, CO₂ transport, electrolyte balance, and key biosynthetic pathways.[2][3] In humans, 15 different CA isoforms have been identified, with their distinct tissue distributions making them attractive targets for isoform-specific drug design.[4]

The primary and most effective strategy for inhibiting CAs involves targeting the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[1][5] The sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for this purpose. Clinically established CA inhibitors such as Acetazolamide and Dorzolamide are all sulfonamide-based drugs.[6][7] The deprotonated sulfonamide nitrogen acts as a strong ligand, coordinating directly to the Zn²⁺ ion and displacing the catalytic water/hydroxide molecule, thereby arresting the enzyme's catalytic cycle.[8][9]

The 3-Hydroxybenzenesulfonamide Scaffold: A Versatile Starting Point

While simple benzenesulfonamides can be effective, modern drug design seeks to achieve high potency and, crucially, selectivity for a specific CA isoform to minimize off-target side effects. The 3-hydroxybenzenesulfonamide scaffold is an excellent starting point for several reasons:

  • The Sulfonamide Anchor: It provides the essential zinc-binding group required for high-affinity inhibition.

  • The Hydroxyl Group: The hydroxyl group at the meta-position serves as a key functional handle for synthetic elaboration. It can be readily alkylated, acylated, or used in etherification reactions to introduce diverse "tail" moieties.

  • Exploring the Active Site: These tails can extend into the active site cavity, forming additional hydrogen bonds or hydrophobic interactions with amino acid residues that differ between isoforms, thereby conferring selectivity.[9]

  • Modulation of Physicochemical Properties: Derivatization at the hydroxyl position allows for the fine-tuning of solubility, lipophilicity, and other pharmacokinetic properties of the final inhibitor.

Mechanism of Inhibition: The Sulfonamide-Zinc Interaction

The inhibitory power of sulfonamides stems from their ability to mimic the transition state of the CO₂ hydration reaction. The process is governed by the coordination chemistry of the active site zinc ion.

  • Deprotonation: The sulfonamide (R-SO₂NH₂) is a weak acid. In the physiological pH range, it exists in equilibrium with its deprotonated, anionic form (R-SO₂NH⁻).

  • Zinc Coordination: The negatively charged nitrogen of the deprotonated sulfonamide forms a strong coordination bond with the positively charged Zn²⁺ ion located at the bottom of the active site cavity.[8] This interaction is stabilized by the tetrahedral geometry of the zinc coordination sphere, which includes three conserved histidine residues.[9]

  • Displacement of Catalytic Water: This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is the key nucleophile for attacking CO₂. By occupying this coordination site, the sulfonamide inhibitor renders the enzyme catalytically inactive.

Caption: Sulfonamide inhibition of Carbonic Anhydrase active site.

Synthetic Strategies and Protocols

The synthesis of novel CA inhibitors from 3-hydroxybenzenesulfonamide typically involves a multi-step process focused on introducing diversity by modifying the hydroxyl group.

Synthetic_Workflow Start Start: 3-Hydroxybenzenesulfonamide Protection Optional: Protect Sulfonamide Start->Protection If necessary Derivatization Derivatization of Phenolic -OH (e.g., Williamson Ether Synthesis) Start->Derivatization Protection->Derivatization Deprotection Deprotection of Sulfonamide Derivatization->Deprotection If protected Purification Purification (Crystallization / Chromatography) Deprotection->Purification Characterization Characterization (NMR, MS, IR, Purity) Purification->Characterization Evaluation Biological Evaluation (CA Inhibition Assay) Characterization->Evaluation SAR SAR Analysis Evaluation->SAR

Caption: General workflow for synthesis and evaluation of CA inhibitors.

Protocol 4.1: General Synthesis of 3-(Alkoxy)benzenesulfonamide Derivatives

This protocol describes a representative Williamson ether synthesis to introduce an alkyl "tail" onto the 3-hydroxybenzenesulfonamide scaffold. This approach is widely applicable for creating a library of compounds with varying tail structures.

Materials:

  • 3-Hydroxybenzenesulfonamide

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Desired Alkyl Halide (R-Br or R-I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxybenzenesulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1–0.5 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0–3.0 eq). The use of a stronger base like Cs₂CO₃ can be beneficial for less reactive alkyl halides.

    • Causality Insight: The base is crucial for deprotonating the phenolic hydroxyl group, which is more acidic than the sulfonamide protons, to form the phenoxide nucleophile required for the Sₙ2 reaction.

  • Alkyl Halide Addition: Add the desired alkyl halide (R-X) (1.1–1.5 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or heat gently (e.g., 50-70 °C) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 3-(alkoxy)benzenesulfonamide derivative.

Synthetic_Scheme node_A 3-Hydroxybenzenesulfonamide node_B 3-(Alkoxy)benzenesulfonamide (Final Product) node_A->node_B R-X, K₂CO₃ DMF, 25-70 °C

Caption: Williamson ether synthesis on 3-hydroxybenzenesulfonamide.

Characterization of Synthesized Inhibitors

Rigorous characterization is essential to confirm the structure and purity of the final compounds before biological testing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the molecule, ensuring the alkyl tail has been successfully attached at the correct position.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the characteristic S=O stretches of the sulfonamide group (approx. 1350 and 1160 cm⁻¹).

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Biological Evaluation: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against different CA isoforms is determined to assess their potency and selectivity. The stopped-flow CO₂ hydrase assay is the gold standard method.[5]

Protocol 6.1: Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change with an indicator dye.

Principle: The assay follows the kinetics of the CA-catalyzed reaction: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻. The production of a proton (H⁺) causes a drop in pH, which is monitored spectrophotometrically using a pH indicator (e.g., p-Nitrophenol). The initial rate of the reaction is measured in the presence and absence of the inhibitor.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • Tris buffer (pH adjusted)

  • CO₂-saturated water (substrate)

  • p-Nitrophenol (or other suitable pH indicator)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25 °C.

  • Reagent Preparation:

    • Syringe A (Enzyme/Inhibitor): Prepare a solution containing the buffer, pH indicator, the specific CA isoform, and varying concentrations of the inhibitor (or DMSO for control).

    • Syringe B (Substrate): Prepare a solution of CO₂-saturated water.

  • Measurement:

    • Rapidly mix equal volumes from Syringe A and Syringe B.

    • Monitor the change in absorbance of the pH indicator over time (typically at 400 nm for p-Nitrophenol) for the first few seconds of the reaction.

  • Data Analysis:

    • Determine the initial catalytic rates from the slope of the absorbance vs. time curve.

    • Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ (concentration of inhibitor required for 50% inhibition).

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the "tail" region (R-group) attached to the 3-hydroxybenzenesulfonamide scaffold allows for the elucidation of structure-activity relationships. This guides the rational design of more potent and selective inhibitors.

Table 1: Representative Inhibition Data for Hypothetical 3-(Alkoxy)benzenesulfonamide Derivatives

Compound IDR-Group (Tail)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (II vs. IX)
Ref-AAZ (Acetazolamide)25012255.70.48
Cpd-1 -CH₃1802545200.56
Cpd-2 -(CH₂)₃CH₃150151890.83
Cpd-3 -CH₂-Ph908150850.05
Cpd-4 -CH₂-(4-F-Ph)857.59.54.50.79
Cpd-5 -(CH₂)₂-imidazole210358.16.24.32

SAR Insights from Table 1:

  • Lipophilicity: Increasing the alkyl chain length from methyl (Cpd-1) to butyl (Cpd-2) slightly improves potency against the cytosolic hCA II isoform, likely due to favorable hydrophobic interactions.

  • Aromatic Tails: Introducing a benzyl group (Cpd-3) enhances potency against hCA II but significantly reduces activity against the tumor-associated hCA IX. This highlights a key difference in the active site topology that can be exploited for selectivity.

  • Substituted Aromatics: Adding a fluorine atom to the phenyl ring (Cpd-4) can restore potent inhibition against hCA IX, possibly by engaging in specific interactions with active site residues.

  • Targeting the Hydrophilic Region: Incorporating a basic moiety like imidazole (Cpd-5) can dramatically improve potency and selectivity for hCA IX and XII, which have more hydrophilic residues at the entrance of the active site compared to hCA II.[4]

Conclusion

3-Hydroxybenzenesulfonamide represents a highly valuable and synthetically tractable scaffold for the development of novel carbonic anhydrase inhibitors. Its inherent sulfonamide group ensures high-affinity binding to the active site zinc, while the strategically placed hydroxyl group provides an ideal anchor point for synthetic elaboration. By systematically exploring different chemical moieties at this position, researchers can fine-tune the pharmacological profile of the resulting inhibitors to achieve high potency and desired isoform selectivity. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals engaged in the rational design and synthesis of next-generation CA inhibitors.

References

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Available at: [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Petrikaite, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. Available at: [Link]

  • De Simone, G., et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dr. Pushpendra Kumar. (2021). Diuretics Medicinal Chemistry (part 1): Carbonic Anhydrase Inhibitors | Acetazolamide. YouTube. Available at: [Link]

  • Pichake, J., et al. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Omega. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry. Available at: [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]

  • Nocentini, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • D'Ascenzio, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. Available at: [Link]

  • Peerzada, M. N., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega. Available at: [Link]

  • Angap, V. G., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules. Available at: [Link]

Sources

The Versatile 3-Hydroxybenzenesulfonamide Scaffold: A Guide to its Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 3-hydroxybenzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features—a sulfonamide group for potent and specific interactions with enzyme active sites and a hydroxylated phenyl ring for versatile chemical modification—make it an invaluable starting point for drug discovery campaigns. This guide provides an in-depth exploration of the application of the 3-hydroxybenzenesulfonamide scaffold, with a particular focus on its utility in the development of carbonic anhydrase inhibitors. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity.

The 3-Hydroxybenzenesulfonamide Scaffold: A Foundation for Drug Design

The benzenesulfonamide group is a well-established pharmacophore, renowned for its ability to act as a zinc-binding group in metalloenzymes.[1] The addition of a hydroxyl group on the phenyl ring, particularly at the meta-position, introduces a key functional handle for synthetic elaboration and a potential hydrogen bond donor/acceptor for target engagement. This combination of features allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds for potency, selectivity, and favorable pharmacokinetic properties.[2]

While 3-hydroxybenzenesulfonamide itself is a foundational structure, its derivatives are where its full potential is realized. A prime example, and the focus of much of the detailed data presented here, is 3-amino-4-hydroxybenzenesulfonamide. This derivative serves as a versatile starting material for the synthesis of a wide range of compounds with significant biological activity.[3] The presence of the additional amino group provides another point for chemical diversification, enabling the construction of extensive compound libraries for screening.

Application in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group of 3-hydroxybenzenesulfonamide derivatives is a potent and selective inhibitor of CAs, making this scaffold a cornerstone in the development of novel CA inhibitors.[4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-hydroxybenzenesulfonamide scaffold has yielded crucial insights into the structural requirements for potent and selective CA inhibition. A comprehensive study on derivatives of 3-amino-4-hydroxybenzenesulfonamide revealed several key SAR trends:

  • The Unsubstituted Sulfonamide is Crucial: Alkylation or acetylation of the sulfonamide nitrogen universally abolishes binding to CA isoenzymes. This highlights the necessity of the primary sulfonamide group for coordinating with the zinc ion in the enzyme's active site.[2]

  • Modifications at the Amino and Hydroxyl Groups Drive Selectivity: The derivatization of the amino and hydroxyl groups on the phenyl ring significantly influences the binding affinity and selectivity for different CA isoenzymes. For instance, compounds containing an ether linkage at the 4-hydroxy position demonstrated enhanced binding to CAIV, CAIX, and CAXIV.[2]

  • Introduction of Heterocyclic Moieties: The incorporation of heterocyclic fragments, such as benzimidazoles, can lead to strong and selective interactions with specific CA isoenzymes, like CAVB.[2]

The following diagram illustrates a generalized workflow for the synthesis and screening of a library of 3-hydroxybenzenesulfonamide derivatives to establish SAR.

SAR_Workflow Start 3-Amino-4-hydroxybenzenesulfonamide (Starting Material) Synthesis Parallel Synthesis of Derivative Library (e.g., Schiff bases, amides, heterocycles) Start->Synthesis Diversification Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Screening: Binding Affinity Assay (e.g., FTSA) Purification->Screening Data_Analysis Data Analysis: Determine Kd values Screening->Data_Analysis SAR Establish Structure-Activity Relationships (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for establishing structure-activity relationships of 3-hydroxybenzenesulfonamide derivatives.

Quantitative Analysis of Carbonic Anhydrase Inhibition

The affinity of 3-hydroxybenzenesulfonamide derivatives for various CA isoenzymes can be quantitatively assessed using techniques such as the fluorescent thermal shift assay (FTSA). The dissociation constants (Kd) provide a measure of the binding strength. The following table summarizes the binding affinities of a selection of 3-amino-4-hydroxybenzenesulfonamide derivatives for several human CA isoenzymes.[2]

Compound IDModificationCAI (Kd, µM)CAII (Kd, µM)CAIX (Kd, µM)CAXII (Kd, µM)
24 β-amino acid≥200≥2002233
25 Methyl ester of 241.85.34.8≥200
26 Benzimidazole derivative of 241.12.53.1≥200
28 5-oxopyrrolidine-3-carboxylic acid≥200≥2001456
29 Methyl ester of 28≥200≥2007.155
35 O-ethylated ester of 28≥200110.391.2

Data extracted from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives.[2]

Application in Anticancer Drug Discovery

Certain carbonic anhydrase isoenzymes, particularly CAIX and CAXII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Consequently, inhibitors of these tumor-associated CAs are promising anticancer agents.[5][6] Derivatives of 3-hydroxybenzenesulfonamide have been evaluated for their anticancer activity against various cancer cell lines.[3]

In Vitro Anticancer Activity

The cytotoxic effects of 3-hydroxybenzenesulfonamide derivatives can be determined using cell viability assays, such as the MTT assay. The half-maximal effective concentration (EC50) is a measure of the compound's potency in inhibiting cell growth. The table below presents the EC50 values for selected derivatives against different cancer cell lines.[2]

Compound IDU-87 (Glioblastoma) (EC50, µM)MDA-MB-231 (Breast Cancer) (EC50, µM)PPC-1 (Prostate Cancer) (EC50, µM)
9 59.5 ± 2.624.3 ± 1.531.7 ± 2.0
12 68.4 ± 3.455.2 ± 3.963.1 ± 4.4
18 60.1 ± 4.248.9 ± 3.455.7 ± 3.9
21 102.6 ± 7.241.3 ± 2.958.1 ± 4.1

Data from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives.[2]

The following diagram outlines a typical workflow for the biological evaluation of 3-hydroxybenzenesulfonamide derivatives as potential anticancer agents.

Biological_Screening_Workflow Compound_Library Library of 3-Hydroxybenzenesulfonamide Derivatives CA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay (FTSA) Compound_Library->CA_Inhibition_Assay Cell_Viability_Assay Cell Viability Assay (MTT Assay) Compound_Library->Cell_Viability_Assay Selectivity_Panel Selectivity Profiling (Cancer vs. Normal Cell Lines) Cell_Viability_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis Assay) Selectivity_Panel->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: Workflow for the biological evaluation of 3-hydroxybenzenesulfonamide derivatives for anticancer activity.

Protocols

General Protocol for the Synthesis of Schiff Base Derivatives of 3-Amino-4-hydroxybenzenesulfonamide

This protocol describes a general method for the synthesis of Schiff base derivatives, a common class of compounds derived from the 3-amino-4-hydroxybenzenesulfonamide scaffold.[2]

Rationale: The condensation reaction between the primary amine of 3-amino-4-hydroxybenzenesulfonamide and an aromatic aldehyde forms a C=N double bond (imine), creating a Schiff base. This reaction is typically carried out in a protic solvent like propan-2-ol under reflux to facilitate the dehydration process.

Materials:

  • 3-Amino-4-hydroxybenzenesulfonamide

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Propan-2-ol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 3-amino-4-hydroxybenzenesulfonamide (1 equivalent) in propan-2-ol, add the corresponding aromatic aldehyde (1.1 equivalents).

  • Heat the reaction mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent may be removed under reduced pressure.

  • Wash the collected solid with a small amount of cold propan-2-ol.

  • Dry the product in a vacuum oven.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol for Fluorescent Thermal Shift Assay (FTSA) to Determine Carbonic Anhydrase Binding Affinity

This protocol outlines a method to determine the binding affinity of synthesized compounds to various carbonic anhydrase isoenzymes.[2]

Rationale: FTSA measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). By measuring the change in Tm at different ligand concentrations, the dissociation constant (Kd) can be calculated.

Materials:

  • Recombinant human carbonic anhydrase isoenzymes (e.g., CAI, CAII, CAIX)

  • Synthesized 3-hydroxybenzenesulfonamide derivatives

  • SYPRO Orange dye

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quantitative PCR (qPCR) instrument capable of performing a thermal melt

  • Optical-quality PCR plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a PCR plate, prepare reaction mixtures containing the CA isoenzyme at a final concentration of 2-5 µM, SYPRO Orange dye (5x final concentration), and serial dilutions of the test compound. Include a no-ligand control.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the qPCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min, acquiring fluorescence data at each temperature increment.

  • Analyze the resulting melt curves to determine the Tm for each concentration of the test compound.

  • Plot the change in Tm (ΔTm) against the logarithm of the ligand concentration.

  • Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Conclusion

The 3-hydroxybenzenesulfonamide scaffold is a remarkably versatile platform in medicinal chemistry. Its inherent properties make it an ideal starting point for the development of potent and selective enzyme inhibitors, particularly for the carbonic anhydrase family. The detailed protocols and structure-activity relationship insights provided in this guide, exemplified by the extensive research on 3-amino-4-hydroxybenzenesulfonamide, offer a solid foundation for researchers to design and synthesize novel therapeutic agents. The continued exploration of this scaffold is likely to yield new drug candidates for a range of diseases, from cancer to infectious diseases.

References

  • Šimokaitienė, J., Smirnov, A., Rakauskaitė, G., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Šimokaitienė, J., Smirnov, A., Rakauskaitė, G., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed, National Center for Biotechnology Information. [Link]

  • Šimokaitienė, J., Smirnov, A., Rakauskaitė, G., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

  • El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15699. [Link]

  • PubChem. (n.d.). p-Hydroxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Šimokaitienė, J., Smirnov, A., Rakauskaitė, G., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Yang, K., et al. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorganic Chemistry, 104, 104436. [Link]

  • Šimokaitienė, J., Smirnov, A., Rakauskaitė, G., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Hydroxybenzenesulfonamide. The developed method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this compound in various sample matrices. The protocol outlines a systematic approach, from method development and optimization to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This includes the rationale behind the selection of chromatographic conditions, a comprehensive validation protocol, and a forced degradation study to ensure specificity and stability-indicating properties.

Introduction

3-Hydroxybenzenesulfonamide is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. The sulfonamide functional group is a cornerstone in the development of a wide array of drugs, including antibiotics and diuretics.[5][6] Accurate quantification of 3-Hydroxybenzenesulfonamide is therefore critical for ensuring the purity, safety, and efficacy of final drug products.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and reproducibility.[2] This application note addresses the need for a validated HPLC method for 3-Hydroxybenzenesulfonamide by providing a comprehensive guide that encompasses not only the final method but also the scientific reasoning behind the methodological choices. The protocol is designed to be a self-validating system, ensuring trustworthiness and scientific integrity.

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust HPLC method.

2.1. Chemical Structure and Functional Groups

2.2. UV Absorbance

The aromatic ring in 3-Hydroxybenzenesulfonamide confers UV-active properties, making UV detection a suitable choice for HPLC analysis. The parent compound, benzenesulfonamide, exhibits UV absorbance maxima at approximately 218 nm and 264 nm.[9] The hydroxyl substituent is expected to cause a bathochromic (red) shift in the UV spectrum. Therefore, a photodiode array (PDA) detector is recommended during method development to scan a range of wavelengths (e.g., 200-400 nm) and determine the optimal wavelength for maximum absorbance and sensitivity.

2.3. Rationale for Chromatographic Conditions

Based on the structure of 3-Hydroxybenzenesulfonamide, a reversed-phase HPLC method is the logical choice. The following provides the rationale for the selection of the starting chromatographic parameters:

  • Stationary Phase: A C18 or C8 column is a suitable starting point for the separation of moderately polar aromatic compounds like 3-Hydroxybenzenesulfonamide.[5][8][10] These phases provide a good balance of hydrophobic interactions and are widely available.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is appropriate for reversed-phase chromatography.[5][8][10]

    • Aqueous Component: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the analyte, leading to reproducible retention times. Given the predicted pKa, a buffer in the acidic to neutral range (e.g., phosphate or formate buffer at pH 3-7) is recommended to maintain the analyte in a single ionic form.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[4]

  • Detection: As discussed, UV detection is appropriate. The use of a PDA detector during development will allow for the selection of the optimal detection wavelength.

Experimental

3.1. Materials and Reagents

  • 3-Hydroxybenzenesulfonamide reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)[4]

  • Methanol (HPLC grade)[4]

  • Water (HPLC grade, filtered and deionized)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (HCl) (analytical grade)

  • Sodium hydroxide (NaOH) (analytical grade)

  • Hydrogen peroxide (H₂O₂) (30%, analytical grade)

3.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

3.3. Chromatographic Conditions (Starting Point)

The following conditions are a robust starting point for method development and can be optimized as needed.

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-18 min: 90-10% B, 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA detection at 270 nm (or optimal wavelength determined during development)

Protocols

4.1. Preparation of Solutions

  • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Hydroxybenzenesulfonamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity and other validation studies.

4.2. Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][3][4]

validation_workflow cluster_validation Method Validation Protocol (ICH Q2(R1)) Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC method validation.

  • Specificity and Forced Degradation Study:

    • Protocol: Expose a solution of 3-Hydroxybenzenesulfonamide (e.g., 100 µg/mL) to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

      • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.

    • Analysis: Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak. Peak purity analysis using the PDA detector should be performed.

  • Linearity:

    • Protocol: Prepare at least five concentrations of 3-Hydroxybenzenesulfonamide over a range of 50-150% of the expected working concentration.

    • Analysis: Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy:

    • Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of 3-Hydroxybenzenesulfonamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analysis: Analyze nine determinations (three replicates at each of the three concentration levels). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically S/N of 3:1, and LOQ is S/N of 10:1.

    • Analysis: Inject a series of dilute solutions of 3-Hydroxybenzenesulfonamide to determine the concentrations that yield the required S/N ratios.

  • Robustness:

    • Protocol: Intentionally vary the chromatographic parameters slightly and assess the impact on the results. Parameters to vary include:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Organic composition of the mobile phase (± 2%)

    • Analysis: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

Data Presentation

5.1. System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

5.2. Example Validation Data Summary (Hypothetical)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD 0.05 µg/mL-
LOQ 0.15 µg/mL-
Robustness PassedSystem suitability criteria met

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of 3-Hydroxybenzenesulfonamide. The detailed protocols for method development, validation, and forced degradation studies ensure that the method is robust, reliable, and stability-indicating. By following the outlined procedures, researchers, scientists, and drug development professionals can confidently implement this method for the accurate and precise quantification of 3-Hydroxybenzenesulfonamide in their respective applications.

References

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • MDPI. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved from [Link]

  • MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC. Retrieved from [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • BioPharm International. (2019). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). p-Hydroxybenzenesulfonamide. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • European Pharmaceutical Review. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • MDPI. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 3-Hydroxybenzenesulfonamide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 3-Hydroxybenzenesulfonamide using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a complete workflow, from sample preparation to spectral acquisition and in-depth data interpretation. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for the unambiguous characterization of small organic molecules. The protocols and analyses herein are grounded in established spectroscopic principles and authoritative standards, ensuring reliability and reproducibility.

Introduction: The Role of NMR in Characterizing Aromatic Sulfonamides

3-Hydroxybenzenesulfonamide is a key structural motif found in various pharmacologically active compounds. Its chemical architecture, featuring a substituted benzene ring with both an electron-donating hydroxyl (-OH) group and a strongly electron-withdrawing sulfonamide (-SO₂NH₂) group, creates a unique electronic environment. This substitution pattern directly influences the molecule's chemical reactivity, biological activity, and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the atomic-level structural confirmation of such molecules. By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains the causality behind experimental choices and provides a self-validating protocol for the complete NMR analysis of 3-Hydroxybenzenesulfonamide.

Experimental Design and Protocols

Rationale for Methodological Choices

The quality of NMR data is fundamentally dependent on the sample preparation and the parameters used for data acquisition. Our protocol is designed to maximize spectral resolution and signal-to-noise while minimizing artifacts.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. Its high polarity effectively dissolves 3-Hydroxybenzenesulfonamide, and its deuterated nature prevents large, obscuring solvent peaks in the ¹H NMR spectrum.[1][2] Furthermore, DMSO-d₆ is a hydrogen bond acceptor, which helps in observing the exchangeable protons of the hydroxyl and sulfonamide groups as distinct, albeit sometimes broad, signals.

  • Concentration: A sample concentration of 10-25 mg in 0.6-0.7 mL of solvent is recommended for ¹H NMR, providing excellent signal in a short time.[1][3] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[1]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4][5][6] This allows for the accurate comparison of chemical shift data across different experiments and spectrometers.

Workflow for NMR Analysis

The following diagram outlines the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample (10-25mg for 1H, 50-100mg for 13C) B Dissolve in 0.7 mL DMSO-d6 with TMS A->B C Vortex to Homogenize B->C D Filter into NMR Tube (if particulates are present) C->D E Insert Sample into Spectrometer D->E F Lock & Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H I Process FID (Fourier Transform, Phase, Baseline) H->I J Calibrate Spectrum (TMS at 0.00 ppm) I->J K Peak Picking & Integration (1H) J->K L Assign Signals & Interpret Data K->L

Caption: Experimental workflow for NMR analysis.

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 10-25 mg of 3-Hydroxybenzenesulfonamide for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

  • Dissolution: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS to the vial. The optimal sample height in a standard 5 mm NMR tube is 40-50 mm, which corresponds to this volume.[7]

  • Homogenization: Securely cap the vial and vortex it until the sample is completely dissolved. Gentle heating may be applied if dissolution is difficult, but allow the sample to return to room temperature before analysis.

  • Filtration and Transfer: If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2] This step is critical as suspended solids will disrupt the magnetic field homogeneity, leading to poor spectral quality.[7]

  • Capping and Labeling: Cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

¹H and ¹³C NMR Spectral Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on concentration

    • Spectral Width: -10 to 200 ppm

Spectral Analysis and Interpretation

The structure of 3-Hydroxybenzenesulfonamide with IUPAC numbering is shown below. This numbering is used for all spectral assignments.

Caption: Structure of 3-Hydroxybenzenesulfonamide.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 3-Hydroxybenzenesulfonamide in DMSO-d₆ displays signals for four distinct aromatic protons and three exchangeable protons from the -OH and -NH₂ groups. The electron-withdrawing sulfonamide group generally deshields ortho and para protons, while the electron-donating hydroxyl group shields them.

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-OH~9.85broad singlet-1H
H-2~7.40tripletJ = 2.0 Hz1H
H-6~7.35doublet of tripletsJ = 7.9, 1.3 Hz1H
H-4~7.30doublet of doubletsJ = 7.9, 1.3 Hz1H
-NH₂~7.20broad singlet-2H
H-5~7.05tripletJ = 7.9 Hz1H

Source: Spectral data adapted from the Spectral Database for Organic Compounds (SDBS).[8][9]

Interpretation:

  • Exchangeable Protons (-OH, -NH₂): The signals at ~9.85 ppm and ~7.20 ppm are assigned to the hydroxyl and sulfonamide protons, respectively. Their broadness and variable chemical shift are characteristic of protons that undergo chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H-2, H-4, H-5, H-6):

    • H-2: This proton is situated between the two functional groups. It appears as a triplet with a small coupling constant (J ≈ 2.0 Hz). This pattern arises from coupling to both H-4 (ortho, but distorted) and H-6 (meta). The small J-value is characteristic of meta-coupling.

    • H-5: This proton is ortho to H-4 and H-6. The signal appears as a triplet because the ortho-coupling constants to its two neighbors (J(H5-H4) and J(H5-H6)) are nearly identical (J ≈ 7.9 Hz). This is a typical value for ortho coupling in benzene rings.[10][11]

    • H-4 and H-6: These protons are diastereotopic and thus have slightly different chemical shifts. H-4 is ortho to the hydroxyl group, while H-6 is ortho to the sulfonamide group. Each signal is split by its ortho neighbor (H-5) with a large J ≈ 7.9 Hz and its meta neighbor (H-2) with a smaller J ≈ 1.3 Hz, resulting in a doublet of triplets (or doublet of doublets depending on resolution).

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows six distinct signals for the aromatic carbons, as expected from the molecule's lack of symmetry.

Chemical Shift (δ, ppm) Carbon Assignment
157.5C-3 (C-OH)
145.0C-1 (C-SO₂NH₂)
130.3C-5
119.0C-6
118.0C-4
113.8C-2

Source: Spectral data adapted from the Spectral Database for Organic Compounds (SDBS).[8][9]

Interpretation:

  • Substituent Effects: The chemical shifts of the carbons directly attached to the substituents are most affected.

    • C-3: The carbon bearing the electron-donating hydroxyl group is significantly deshielded and appears furthest downfield at 157.5 ppm. This is a characteristic shift for a phenolic carbon.

    • C-1: The carbon attached to the strongly electron-withdrawing sulfonamide group is also deshielded, appearing at 145.0 ppm.

  • Other Aromatic Carbons: The remaining carbons (C-2, C-4, C-5, C-6) have chemical shifts determined by the combined electronic effects of both substituents. The shielding/deshielding follows predictable patterns based on their ortho, meta, or para relationship to the -OH and -SO₂NH₂ groups. C-2, being ortho to both groups, is the most shielded (upfield) at 113.8 ppm.

Conclusion

This application note has detailed a robust and reliable methodology for the complete ¹H and ¹³C NMR analysis of 3-Hydroxybenzenesulfonamide. The provided protocols for sample preparation and data acquisition are based on standard laboratory practices and authoritative guidelines. The detailed spectral interpretation, supported by tabulated data and structural diagrams, demonstrates how the combined analysis of chemical shifts, coupling constants, and integration provides an unambiguous confirmation of the molecular structure. This comprehensive approach is essential for quality control, reaction monitoring, and structural verification in research and industrial settings.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. De Gruyter. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • IUPAC. A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. [Link]

  • BMRB. RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • PubChem. 3-hydroxy-N,N-dimethylbenzene-1-sulfonamide. [Link]

  • IUPAC. NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). [Link]

  • PubChem. 3-Hydroxy-5-phenylbenzenesulfonamide. [Link]

  • PubChem. p-Hydroxybenzenesulfonamide. [Link]

  • Harris, R. K., et al. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). ResearchGate. [Link]

  • SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- 1H NMR Spectrum. [Link]

  • Chemsrc. 3-Amino-4-hydroxybenzenesulfonamide. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). [Link]

  • SpectraBase. p-Hydroxybenzenesulfonamide 13C NMR Chemical Shifts. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Re3data.org. Spectral Database for Organic Compounds. [Link]

  • Govindaraju, V., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • AIST. Introduction to the Spectral Data Base (SDBS). [Link]

  • Caltech Library. Integrated Spectral Data Base System for Organic Compounds. [Link]

  • Physical Chemistry Chemical Physics. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

Sources

Application Note: Mass Spectrometric Fragmentation Analysis of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Hydroxybenzenesulfonamide

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, anticonvulsants, and antibiotics. The hydroxylation of this scaffold, as seen in 3-Hydroxybenzenesulfonamide, introduces a phenolic group that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Accurate structural elucidation of such compounds is paramount in drug discovery, metabolite identification, and quality control. Mass spectrometry, particularly LC-MS/MS, offers unparalleled sensitivity and specificity for this purpose. Understanding the specific fragmentation patterns is crucial for confident structural confirmation and for developing robust quantitative assays.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) pathways of 3-Hydroxybenzenesulfonamide, offering both a theoretical framework and practical, step-by-step protocols for its analysis.

Ionization and Fragmentation: Mechanistic Insights

The journey from a molecule in solution to a characteristic fragmentation spectrum involves two key stages: ionization and subsequent fragmentation. For a polar molecule like 3-Hydroxybenzenesulfonamide, Electrospray Ionization (ESI) is the method of choice due to its "soft" nature, which minimizes in-source fragmentation and preserves the molecular ion.

Electrospray Ionization (ESI) Mechanism

ESI transfers ions from solution into the gas phase.[1] The process can be conceptualized in three steps:

  • Droplet Formation: A high voltage is applied to a capillary containing the sample solution, creating a fine spray of charged droplets.[2]

  • Desolvation: A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets. This shrinking of the droplets increases the surface charge density.[3]

  • Ion Ejection: When the Coulombic repulsion between the charges on the droplet surface overcomes the surface tension, gas-phase ions are released.[2]

For 3-Hydroxybenzenesulfonamide (Molecular Weight: 173.19 g/mol , Molecular Formula: C₆H₇NO₃S), analysis is typically performed in negative ion mode due to the acidic nature of the phenolic hydroxyl group and the sulfonamide N-H proton. The deprotonated molecule, [M-H]⁻, will have a precursor m/z of 172.0.

Collision-Induced Dissociation (CID)

Once the precursor ion is isolated in the mass spectrometer, it is subjected to CID. In this process, the ion is accelerated and collided with an inert gas (e.g., argon or nitrogen).[4] This collision converts kinetic energy into internal energy, leading to bond cleavage and the formation of characteristic product ions.[5][6] The fragmentation of aromatic sulfonamides is governed by several key pathways.[7]

Predicted Fragmentation Pathway of 3-Hydroxybenzenesulfonamide

Based on established fragmentation mechanisms for both sulfonamides and phenolic compounds, we can predict the major fragmentation pathways for the [M-H]⁻ ion of 3-Hydroxybenzenesulfonamide (m/z 172.0).

The primary fragmentation is expected to be the neutral loss of sulfur dioxide (SO₂), a hallmark of sulfonamide fragmentation.[7] This rearrangement is a highly favorable process.

  • Precursor Ion: [M-H]⁻ at m/z 172.0

  • Major Fragmentation: Neutral loss of SO₂ (64 Da)

  • Product Ion: Formation of the 3-aminophenolate anion at m/z 108.0

A secondary, less predominant fragmentation could involve the cleavage of the C-S bond, leading to the formation of a benzyne-like intermediate and the H₂NSO₂⁻ anion.

  • Precursor Ion: [M-H]⁻ at m/z 172.0

  • Minor Fragmentation: Cleavage of the C-S bond

  • Product Ion: Formation of the sulfamoyl anion [H₂NSO₂]⁻ at m/z 79.9 (less likely to be observed as a stable anion) or the complementary C₆H₄O⁻ radical anion.

The following diagram illustrates the predicted primary fragmentation pathway.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Major Product Ion Precursor 3-Hydroxybenzenesulfonamide [M-H]⁻ m/z 172.0 NeutralLoss Neutral Loss -SO₂ (64 Da) Precursor->NeutralLoss ProductIon 3-Aminophenolate m/z 108.0 NeutralLoss->ProductIon Rearrangement workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Standard/Sample Dilution Prep2 Filtration (0.22 µm) Prep1->Prep2 LC Reversed-Phase C18 Prep2->LC MS1 ESI Source (Negative Ion) LC->MS1 MS2 Precursor Selection (m/z 172.0) MS1->MS2 MS3 CID Cell MS2->MS3 MS4 Product Ion Detection (m/z 108.0) MS3->MS4 Data Fragmentation Spectrum Quantification MS4->Data

Sources

Application Notes & Protocols: Leveraging 3-Hydroxybenzenesulfonamide as a Phenolic Precursor for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-Hydroxybenzenesulfonamide as a coupling component in the synthesis of sulfonamide-containing azo dyes. The guide elucidates the fundamental chemical principles, provides detailed, field-proven experimental protocols, and outlines best practices for safety and reaction optimization. The core of the methodology revolves around the classic and industrially significant diazotization-coupling reaction sequence.

Introduction: The Significance of Sulfonamide-Containing Azo Dyes

Azo compounds, characterized by the functional group R−N=N−R', represent the largest and most versatile class of synthetic dyes. Their extended conjugated systems are responsible for their vibrant colors, making them indispensable in the textile, printing, and pigment industries.[1][2] Beyond their colorant properties, the incorporation of specific functional groups, such as the sulfonamide moiety (-SO₂NH₂), can impart valuable biological and pharmacological properties.

The sulfonamide group is a cornerstone of various therapeutic agents, including antibacterial "sulfa drugs," diuretics, and anticonvulsants.[3] Consequently, sulfonamide-containing dyes are of significant interest in medicinal chemistry and drug development for applications such as targeted therapeutic agents, fluorescent probes, and analytical reagents.[4][5][6]

3-Hydroxybenzenesulfonamide is a particularly valuable precursor in this field. It serves as an activated aromatic phenol, making it an excellent nucleophilic partner (a "coupling component") in the synthesis of these targeted dye structures. This guide details the chemical strategy and practical execution of its use in a canonical two-step synthesis: the formation of an aryl diazonium salt followed by an azo coupling reaction.[7][8]

Part 1: The Underlying Chemistry of Synthesis

The synthesis of an azo dye from 3-Hydroxybenzenesulfonamide is a classic example of electrophilic aromatic substitution. The process is bifurcated into two distinct, temperature-sensitive stages.

The Diazotization Reaction: Generating the Electrophile

The first stage involves the conversion of a primary aromatic amine into a highly reactive aryl diazonium salt. This is achieved through treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[9][10]

Key Mechanistic Principles:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid, which is then further protonated and loses water to form the nitrosonium ion (NO⁺), the active electrophile.

  • Nucleophilic Attack: The primary amine attacks the nitrosonium ion to form an N-nitrosamine.

  • Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization and subsequent protonation, followed by the loss of a water molecule to yield the stable, resonance-delocalized diazonium ion.

Critical Reaction Parameters:

  • Temperature: This reaction is exothermic and the resulting diazonium salts are typically unstable at room temperature, potentially decomposing to release nitrogen gas.[9] Therefore, the reaction must be maintained between 0-5 °C using an ice bath to ensure the stability of the diazonium salt intermediate.[11][12]

  • Acidity: An excess of strong acid is required to prevent side reactions, such as the coupling of the newly formed diazonium salt with the unreacted primary amine.[11]

Diazotization_Mechanism cluster_0 Step 1: In Situ Nitrous Acid Formation cluster_1 Step 2: Diazonium Salt Synthesis NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl Amine Aromatic Primary Amine (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) Amine->Diazonium + HNO₂ + HCl (0-5 °C)

Caption: General workflow for generating the aryl diazonium salt electrophile.

The Azo Coupling Reaction: Formation of the Chromophore

The second stage is the electrophilic aromatic substitution reaction where the aryl diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of a coupling component.[1][7] In this protocol, 3-Hydroxybenzenesulfonamide serves as the coupling component.

Key Mechanistic Principles:

  • Activation of the Coupling Component: The hydroxyl (-OH) group of 3-Hydroxybenzenesulfonamide is a strong activating group. To maximize its nucleophilicity, the reaction is carried out under mildly alkaline conditions. The base (e.g., NaOH) deprotonates the phenolic hydroxyl group to form a phenoxide ion (-O⁻), which is an even more powerful activating group.[8][13]

  • Electrophilic Attack: The diazonium ion attacks the activated benzene ring. The substitution occurs preferentially at the para position relative to the strongest activating group (the phenoxide).[1][7] In 3-Hydroxybenzenesulfonamide, the para position to the hydroxyl group is C-6.

  • Re-aromatization: The resulting intermediate (a resonance-stabilized carbocation) loses a proton to restore the aromaticity of the ring, yielding the final azo-coupled product.[8]

Critical Reaction Parameters:

  • pH Control: The pH of the coupling reaction is critical. For coupling with phenols like 3-Hydroxybenzenesulfonamide, a slightly alkaline pH (typically 8-10) is optimal to ensure the formation of the highly reactive phenoxide ion.[8] If the solution is too acidic, the concentration of the phenoxide is too low for the reaction to proceed efficiently. If it is too alkaline (pH > 10), the diazonium ion itself can be converted into unreactive diazohydroxide or diazotate ions.[8][14]

  • Temperature: Like the diazotization step, the coupling reaction is also kept cold (0-5 °C) to prevent the decomposition of the diazonium salt and to control the reaction rate.[12]

Part 2: Detailed Experimental Protocols

This section provides a step-by-step protocol for the synthesis of a representative orange azo dye, Sodium 4-((4-hydroxy-2-sulfamoylphenyl)azo)benzenesulfonate , by coupling diazotized sulfanilic acid with 3-Hydroxybenzenesulfonamide.

Protocol 2.1: Synthesis of an Azo Dye

Materials & Reagents:

  • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • 3-Hydroxybenzenesulfonamide

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers or Erlenmeyer flasks (100 mL, 250 mL)

  • Graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper

  • Ice bath

  • In a 100 mL beaker, combine 2.8 mmol of sulfanilic acid and 1.4 mmol of sodium carbonate.

  • Add 10 mL of distilled water and warm the mixture gently while stirring until a clear solution is obtained. Cool the solution to room temperature.

  • In a separate small beaker, dissolve 3.0 mmol of sodium nitrite in 3 mL of distilled water.

  • Add the sodium nitrite solution to the sulfanilic acid solution and stir. Cool this combined solution to 0-5 °C in an ice bath.

  • In another beaker, prepare an acidic solution by adding 0.5 mL of concentrated HCl to 5 mL of crushed ice.

  • Slowly, and with continuous vigorous stirring, add the cold sulfanilic acid/nitrite solution to the acidic ice mixture. The diazonium salt will precipitate as a fine white solid.

  • Keep this diazonium salt suspension in the ice bath for immediate use in the next step. It should not be stored.[11]

  • In a 250 mL beaker, dissolve 2.8 mmol of 3-Hydroxybenzenesulfonamide in 15 mL of 1 M sodium hydroxide solution.

  • Cool this solution thoroughly in an ice bath to 0-5 °C.

  • While maintaining vigorous stirring, slowly add the cold diazonium salt suspension (from Step 1) to the cold coupling solution (from Step 2).

  • An immediate color change to a deep orange or red should be observed as the azo dye precipitates.[11]

  • Continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

Experimental_Workflow cluster_A Part A: Diazonium Salt Prep (0-5 °C) cluster_B Part B: Coupling Solution Prep (0-5 °C) cluster_C Part C: Coupling & Isolation A1 Dissolve Sulfanilic Acid & Na₂CO₃ in H₂O A2 Add NaNO₂ Solution A1->A2 A3 Add Mixture to HCl/Ice Slurry A2->A3 A4 Diazonium Salt Suspension (Use Immediately) A3->A4 C1 Slowly Add (A) to (B) with Vigorous Stirring A4->C1 B1 Dissolve 3-Hydroxybenzenesulfonamide in NaOH Solution B1->C1 C2 Stir in Ice Bath for 15-20 min C1->C2 C3 Isolate Product by Vacuum Filtration C2->C3

Caption: High-level workflow for the synthesis of the azo dye.

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with two small portions of ice-cold saturated sodium chloride solution to remove impurities.

  • Follow with a wash of a small amount of ice-cold distilled water.

  • Allow the solid to air-dry on the filter paper by drawing air through the funnel for 10-15 minutes. The product should not be heated to dryness due to the potential instability of azo compounds.

  • For higher purity, the dye can be recrystallized from a minimal amount of hot water.

Part 3: Data & Characterization

Quantitative Data Summary

The following table outlines the reagent quantities for the protocol described above. Researchers should adjust quantities based on their desired scale, maintaining the molar ratios.

ReagentMolecular Wt. ( g/mol )Amount (mmol)Mass (g) or Volume (mL)Molar Eq.
Sulfanilic acid173.192.80.485 g1.0
Sodium carbonate105.991.40.148 g0.5
Sodium nitrite69.003.00.207 g~1.07
Conc. HCl (~12 M)36.46-0.5 mLExcess
3-Hydroxybenzenesulfonamide173.192.80.485 g1.0
Sodium hydroxide (for 1M soln)40.0015.00.600 g in 15 mL H₂OExcess

Theoretical Yield: 1.18 g (based on sulfanilic acid as the limiting reagent).

Characterization of the Synthesized Dye

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., water or DMF) and record the absorption spectrum to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups, such as N=N stretch (azo), O-H stretch (phenol), S=O stretch (sulfonamide), and N-H stretch (sulfonamide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information to confirm the final molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[5]

Caption: Reaction scheme for the synthesis of an azo dye from sulfanilic acid and 3-hydroxybenzenesulfonamide.

Part 4: Safety, Best Practices & Troubleshooting

Mandatory Safety Precautions
  • Handling Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Sodium hydroxide is caustic. Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Diazonium Salt Instability: This is the most critical safety consideration. Solid diazonium salts are shock-sensitive and can be explosive when dry. Under no circumstances should the diazonium salt intermediate be isolated or allowed to dry. The protocol is designed to use the salt immediately as a cold aqueous suspension.[16][17]

  • Product Handling: The resulting azo dye will stain skin and clothing. Handle with care.[2]

Best Practices & Troubleshooting
  • Maintain Low Temperatures: The single most important factor for success is rigorous temperature control. Both the diazotization and coupling steps must be kept at 0-5 °C to prevent decomposition of the diazonium salt, which would lead to low yields and side products (e.g., phenols).

  • Efficient Stirring: Vigorous and continuous stirring is essential, especially during the addition of reagents, to ensure homogenous mixing and heat dissipation.

  • Troubleshooting - Low Yield:

    • Cause: Temperature rose above 5 °C during diazotization.

    • Solution: Ensure sufficient ice is used and reagents are added slowly to control the exothermic reaction.

    • Cause: Incorrect pH during coupling.

    • Solution: Check the pH of the coupling solution before adding the diazonium salt. It should be distinctly alkaline to activate the phenol.

  • Troubleshooting - Off-Color Product:

    • Cause: Side reactions due to insufficient acid in the diazotization step.

    • Solution: Ensure a molar excess of HCl is used. Test the final diazonium suspension with litmus or Congo red paper to ensure it is strongly acidic.

    • Cause: Decomposition of the diazonium salt.

    • Solution: Use the diazonium salt immediately after its preparation.

References

  • Azo Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Azo coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). [Video]. YouTube. Retrieved from [Link]

  • Reaction Coupling of dysonium salts. (n.d.). Retrieved from [Link]

  • Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023, April 30). JoVE. Retrieved from [Link]

  • A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. (2025). ResearchGate. Retrieved from [Link]

  • Diazotization Reaction Mechanism. (n.d.). Unacademy. Retrieved from [Link]

  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). Google Patents.
  • STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. (n.d.). TSI Journals. Retrieved from [Link]

  • Sulfonamide derivatives of polycyclic dyes used for analytical applications. (2015). Google Patents.
  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). PubMed. Retrieved from [Link]

  • Sulfonamide Based Antimicrobial Reactive Dyes; A Study of their Synthesis, Fastness and Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (n.d.). Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

  • Preparation of Azo Dyes from Sulfanilamide. (2004). ResearchGate. Retrieved from [Link]

  • Design of Sulfonamide Substituted Mono- Azo Derivatives: Photophysical and Biological Activity. (2024). ResearchGate. Retrieved from [Link]

  • A kind of reactive dye substituted with benzenesulfonamide and derivatives thereof and preparation method thereof. (n.d.). Google Patents.
  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. (n.d.). NIH. Retrieved from [Link]

  • Characterizing Interfacial Structures of Dye-Sensitized Solar Cell Working Electrodes. (n.d.). PMC. Retrieved from [Link]

  • Process for diazotization and coupling. (1957). Google Patents.
  • 23.6: Coupling Reactions of Aryl Diazonium Salts. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reactive dyes with a reactive system based on alkenylsulfonyl and benzyl compounds as intermediates therefor. (n.d.). Google Patents.

Sources

Application Note: A Researcher's Guide to the Selective N-Alkylation of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated benzenesulfonamides are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific substrate, 3-hydroxybenzenesulfonamide, presents a distinct synthetic challenge due to the presence of two competing nucleophilic sites: the sulfonamide nitrogen and the phenolic oxygen. Achieving chemoselective alkylation at the nitrogen center is critical for synthesizing desired bioactive molecules and requires a carefully chosen synthetic strategy. This guide provides an in-depth analysis of four distinct and robust protocols for the selective N-alkylation of 3-hydroxybenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices for direct alkylation, reductive amination, the Mitsunobu reaction, and transition-metal-catalyzed "Borrowing Hydrogen" methods, offering detailed, step-by-step protocols and troubleshooting insights to ensure reproducible and high-yield outcomes.

The Chemoselectivity Challenge: N-Alkylation vs. O-Alkylation

The core difficulty in the alkylation of 3-hydroxybenzenesulfonamide lies in controlling the reaction's regioselectivity. The molecule possesses two acidic protons that can be removed by a base to create two potent nucleophiles: the sulfonamide anion and the phenoxide anion.

  • Sulfonamide (N-H): The proton on the sulfonamide nitrogen is generally more acidic (pKa ≈ 10) than the phenolic proton due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

  • Phenol (O-H): The phenolic proton is less acidic (pKa ≈ 10-12) but the resulting phenoxide is still a highly reactive nucleophile.

Direct, non-selective alkylation can therefore lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, complicating purification and significantly reducing the yield of the desired compound.[1][2] The choice of base, solvent, and electrophile is paramount in directing the reaction toward the desired N-alkylated product.

cluster_0 Alkylation Pathways Start 3-Hydroxybenzenesulfonamide + Alkylating Agent (R-X) + Base N_Alkylated Desired Product: N-Alkyl-3-hydroxybenzenesulfonamide Start->N_Alkylated Selective N-Alkylation O_Alkylated Side Product: O-Alkyl-3-aminosulfonylbenzene Start->O_Alkylated Competing O-Alkylation cluster_1 Decision Workflow for N-Alkylation start Choose Alkylating Reagent reagent_halide Alkyl Halide start->reagent_halide reagent_carbonyl Aldehyde or Ketone start->reagent_carbonyl reagent_alcohol Alcohol start->reagent_alcohol method_direct Use Method 1: Direct Alkylation reagent_halide->method_direct method_reductive Use Method 2: Reductive Amination reagent_carbonyl->method_reductive choice_alcohol Sensitive Substrate? reagent_alcohol->choice_alcohol method_mitsunobu Use Method 3: Mitsunobu Reaction method_borrowing Use Method 4: Borrowing Hydrogen choice_alcohol->method_mitsunobu Yes (Mild) choice_alcohol->method_borrowing No (Greener) cluster_2 General Workflow: Reductive Amination Protocol step1 1. Mix Sulfonamide, Aldehyde, & Solvent + Catalyst step2 2. Stir 1-2h at RT (Imine Formation) step1->step2 step3 3. Cool to 0 °C step2->step3 step4 4. Add NaBH₄ portion-wise (Reduction) step3->step4 step5 5. Stir 2-12h at RT step4->step5 step6 6. Aqueous Quench step5->step6 step7 7. Extraction & Purification step6->step7

Sources

The Strategic Application of 3-Hydroxybenzenesulfonamide in the Development of Novel HIV-1 Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of HIV-1 Therapeutics

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) has been marked by the development of highly active antiretroviral therapy (HAART), a cornerstone of which are inhibitors of the viral enzyme reverse transcriptase (RT).[1][2] HIV-1 RT is a critical enzyme responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[3] Consequently, it remains a primary target for antiretroviral drug design.[4] Inhibitors of this enzyme are broadly classified into two main categories: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

NNRTIs are particularly noteworthy for their high potency and specificity. They bind to an allosteric, hydrophobic pocket on the enzyme, distinct from the active site, inducing a conformational change that inhibits its function.[1][4] This guide focuses on the strategic use of the 3-hydroxybenzenesulfonamide scaffold in the rational design and synthesis of a new generation of NNRTIs, aiming to address the persistent challenges of drug resistance and improve therapeutic profiles.

The Benzenesulfonamide Scaffold: A Privileged Structure in NNRTI Design

The benzenesulfonamide moiety has emerged as a valuable pharmacophore in the development of various therapeutic agents, including potent inhibitors of HIV.[5][6] In the context of HIV-1 RT, this scaffold has been incorporated into numerous derivatives that exhibit significant inhibitory activity.[7] Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions on the phenyl ring of the benzenesulfonamide core can dramatically influence antiviral potency.[8]

The Critical Role of Meta-Substitution and the 3-Hydroxy Group

Research into benzenesulfonyl derivatives has established a significant correlation between meta-substitution on the phenyl ring and anti-HIV-1 activity.[8] The placement of substituents at the 3-position can optimize interactions within the NNRTI binding pocket (NNIBP) of the reverse transcriptase enzyme.

The 3-hydroxy group, in particular, offers several potential advantages:

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the NNIBP, thereby enhancing binding affinity.

  • Improved Solubility: The polar nature of the hydroxyl group can improve the aqueous solubility of the inhibitor, a crucial physicochemical property for drug development.

  • Synthetic Handle: The hydroxyl group serves as a versatile synthetic handle for further molecular elaboration and optimization of the lead compound.

While direct studies on 3-hydroxybenzenesulfonamide as a starting material for HIV-1 RT inhibitors are not extensively documented, the principles of medicinal chemistry and existing SAR data strongly support its potential as a foundational building block. The closely related scaffold, 3-amino-4-hydroxy-benzenesulfonamide, has been successfully utilized in the synthesis of other biologically active molecules, demonstrating the synthetic tractability of such substituted benzenesulfonamides.[9][10]

Conceptual Workflow for NNRTI Development

The development of novel NNRTIs based on the 3-hydroxybenzenesulfonamide scaffold follows a logical progression from computational design to biological evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based Evaluation A Scaffold Selection: 3-Hydroxybenzenesulfonamide B Computational Modeling & Docking A->B Informs Design C Synthetic Route Design B->C Guides Synthesis D Synthesis & Purification C->D E HIV-1 RT Enzymatic Assay D->E Test Compounds F SAR Analysis E->F F->C Iterative Redesign I Lead Optimization F->I Informs Optimization G Anti-HIV Activity Assay (e.g., MT-4 cells) G->I H Cytotoxicity Assay H->I

Sources

Application Notes and Protocols for Evaluating 3-Hydroxybenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute an enzyme inhibition assay for 3-Hydroxybenzenesulfonamide. This document delves into the scientific rationale behind the protocol, offers a detailed step-by-step methodology, and provides insights into data analysis and interpretation.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte balance, and various biosynthetic pathways.[1][2] The involvement of specific CA isoforms in the pathophysiology of a range of diseases—including glaucoma, epilepsy, and cancer—has established them as significant therapeutic targets.[3][4]

Sulfonamides and their derivatives are a well-established class of carbonic anhydrase inhibitors.[2][5] The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[6][7] 3-Hydroxybenzenesulfonamide, as a member of this chemical class, is a compound of interest for its potential inhibitory activity against various CA isoforms. Recent studies on derivatives of hydroxybenzenesulfonamides have demonstrated their potential as potent and selective CA inhibitors.[8][9] This protocol provides a robust framework for quantifying the inhibitory potency of 3-Hydroxybenzenesulfonamide.

Principle of the Assay

This protocol utilizes a colorimetric method to determine the inhibitory activity of 3-Hydroxybenzenesulfonamide against a specific carbonic anhydrase isoform. The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[3][10] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[3][10] In the presence of an inhibitor like 3-Hydroxybenzenesulfonamide, the rate of this enzymatic reaction will decrease in a concentration-dependent manner, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[10][11]

Materials and Reagents

Reagent/MaterialRecommended SpecificationsStorage
3-Hydroxybenzenesulfonamide High purity (≥98%)Room Temperature
Carbonic Anhydrase (CA) Enzyme Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396)-20°C or -80°C
p-Nitrophenyl acetate (p-NPA) Substrate for CA4°C, protected from light
Acetazolamide Positive Control InhibitorRoom Temperature
Tris-HCl or Tris-Sulfate Buffer 50 mM, pH 7.4-8.34°C
Dimethyl Sulfoxide (DMSO) Anhydrous, for dissolving compoundsRoom Temperature
96-well Microplate Clear, flat-bottomRoom Temperature
Microplate Reader Capable of kinetic measurements at 400-405 nmN/A
Pipettes and Tips Calibrated single and multichannel pipettesN/A

Experimental Workflow

The following diagram outlines the key steps in the enzyme inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis P1 Prepare Reagent Solutions (Buffer, Enzyme, Substrate, Inhibitor) A1 Dispense Assay Buffer and Inhibitor/Vehicle P1->A1 Dispense A2 Add Enzyme Solution (Pre-incubation) A1->A2 Add Enzyme A3 Initiate Reaction with Substrate Solution A2->A3 Add Substrate M1 Kinetic Measurement of Absorbance (405 nm) A3->M1 Measure M2 Calculate Reaction Rates (V) M1->M2 Analyze M3 Plot V vs. log[Inhibitor] and Determine IC50 M2->M3 Plot

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Detailed Step-by-Step Protocol

Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[3]

  • Carbonic Anhydrase (CA) Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[3] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.[12]

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[3]

  • Inhibitor Stock Solutions (e.g., 10 mM): Prepare a stock solution of 3-Hydroxybenzenesulfonamide and the positive control, Acetazolamide, in DMSO.

  • Serial Dilutions of Inhibitors: Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations for IC50 determination. A 10-point, 3-fold serial dilution is a good starting point.

Assay Procedure in a 96-Well Plate

It is recommended to perform all measurements in triplicate.[3]

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[3]

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[3]

    • Test Compound (3-Hydroxybenzenesulfonamide): 158 µL Assay Buffer + 2 µL of each 3-Hydroxybenzenesulfonamide dilution + 20 µL CA Working Solution.[3]

    • Positive Control (Acetazolamide): 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.[3]

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[3] It is crucial to measure the reaction rate during the linear phase.[12]

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (Velocity): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbsorbance/Δt).

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

  • Determine the IC50 Value:

    • The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][13]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.[13] The point of inflection of this curve corresponds to the log(IC50).[13]

The following diagram illustrates the relationship between inhibitor concentration and enzyme activity, leading to the determination of the IC50 value.

ic50_determination log[I] log[Inhibitor] IC50 log(IC50) 50% 50% Inhibition V V origin origin V->origin origin->log[I] mid->end mid->x_intercept start start start->mid y_intercept->mid

Caption: Dose-response curve for IC50 determination.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls and considerations are essential:

  • Positive Control: Acetazolamide, a known potent carbonic anhydrase inhibitor, should be included in every assay to validate the assay's performance and provide a benchmark for comparison.[14]

  • Vehicle Control: A control with the solvent (DMSO) used to dissolve the inhibitors is crucial to account for any effects of the solvent on enzyme activity.[14]

  • Blank Control: A control without the enzyme is necessary to correct for any non-enzymatic hydrolysis of the substrate.[3]

  • Linearity of the Reaction: Ensure that the enzyme concentration and reaction time are optimized so that the product formation is linear over the measurement period.[12] This is critical for accurate determination of the initial velocity.

  • Substrate Concentration: The concentration of p-NPA should be carefully chosen. For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[13] It is often recommended to use a substrate concentration around the Michaelis-Menten constant (Km) of the enzyme.[15]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the in vitro evaluation of 3-Hydroxybenzenesulfonamide as a carbonic anhydrase inhibitor. By adhering to the described methodology and incorporating the recommended controls, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound. This information is invaluable for structure-activity relationship studies and for guiding the further development of novel therapeutic agents targeting carbonic anhydrases.

References

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129981.
  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770–6783.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Grybaitė, B., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466.
  • Patsnap. (2024). How to Perform a Standard Enzyme Activity Assay? Retrieved from [Link]

  • Scientist Live. (2022). Enzyme Kinetics Considerations. Retrieved from [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • ResearchGate. (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. Retrieved from [Link]

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]

  • Papalia, G. A., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 421(2), 527–534.
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube.
  • Fluegel, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Arshad, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1013–1023.
  • PubMed. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(19), 6598.
  • Angeli, A., et al. (2017). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 22(12), 2097.
  • Berrino, E., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Omega, 8(20), 17871–17880.
  • Angap, A., et al. (2018). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1473–1478.
  • Remko, M., et al. (2009). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1047–1052.
  • Wikipedia. (2024). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-hydroxybenzenesulfonamide.
  • ResearchGate. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017).

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for 3-Hydroxybenzenesulfonamide Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Hydroxybenzenesulfonamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in the derivatization of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on 3-Hydroxybenzenesulfonamide for derivatization?

The primary reactive site for common alkylation or acylation reactions is the phenolic hydroxyl (-OH) group. The proton on this group is moderately acidic (typical phenol pKa is around 10), making it susceptible to deprotonation by a suitable base to form a nucleophilic phenoxide ion. This phenoxide can then react with various electrophiles.

Q2: Can the sulfonamide (-SO₂NH₂) group interfere with the reaction?

Yes, the sulfonamide group presents two potential challenges. First, the N-H protons are also acidic (pKa typically 10-11) and can be deprotonated, leading to competition between O-alkylation and N-alkylation.[1] Second, the sulfonamide moiety can influence the electronic properties and solubility of the molecule.

Q3: Which solvents are recommended for O-alkylation of 3-Hydroxybenzenesulfonamide?

Polar aprotic solvents are generally the best choice for promoting O-alkylation.[2] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent because they effectively solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving it highly reactive.[2][3] Protic solvents like water or ethanol can shield the phenoxide through hydrogen bonding, which may favor undesired C-alkylation.[2][3]

Q4: What is a good starting point for a base to use in this reaction?

A moderately weak inorganic base like potassium carbonate (K₂CO₃) is a reliable and cost-effective starting point for most simple alkylations.[4] It is generally sufficient to deprotonate the phenol without being overly aggressive, which could promote side reactions. For less reactive alkylating agents or sterically hindered phenols, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[5]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Product Yield

Question: I have set up my reaction but upon workup, I'm getting very little or none of my desired O-alkylated product. What could be the cause?

This is a common issue that can stem from several factors related to reaction setup and conditions.

Potential Cause Scientific Explanation Recommended Solution
Insufficient or Inappropriate Base The phenolic proton must be removed to generate the reactive phenoxide. If the base is too weak or not present in sufficient molar excess (typically 1.5-2.0 equivalents), deprotonation will be incomplete, stalling the reaction.[4]Ensure you are using at least 1.5 equivalents of a suitable base like K₂CO₃. If the reaction is still sluggish, consider switching to a stronger base such as Cs₂CO₃ or NaH (use with caution).[5]
Low Reaction Temperature Like most Sₙ2 reactions, the alkylation of a phenoxide has an activation energy barrier. Insufficient thermal energy will result in a very slow reaction rate.Gently heat the reaction mixture. A good starting point is 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Be aware that excessive heat can promote side reactions.[2]
Poor Quality Reagents Anhydrous conditions are critical. Water in the solvent can quench the phenoxide or hydrolyze the alkylating agent. Old alkylating agents may have already decomposed.Use freshly opened or properly stored anhydrous solvents. Ensure your alkylating agent is of high purity. It is good practice to use reagents from a reliable supplier.
Poor Solubility of Starting Material If the 3-hydroxybenzenesulfonamide or the base does not dissolve in the chosen solvent, the reaction will be a heterogeneous mixture with very slow kinetics.Ensure your starting material is fully dissolved before adding the alkylating agent. If solubility is an issue in MeCN, switch to a more powerful polar aprotic solvent like DMF or DMSO.[2]
Issue 2: Incomplete Reaction and Monitoring by TLC

Question: My TLC plate shows both my starting material and my product spot, even after running the reaction overnight. How can I drive it to completion?

An incomplete reaction indicates that the conditions are not optimal for full conversion. TLC is the best tool for diagnosing this.

Best Practices for TLC Monitoring:

  • Solvent System: A good mobile phase for this class of compounds is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate.[6] Aim for an Rf value of 0.3-0.4 for your starting material to get good separation.[7]

  • Spotting: Always spot three lanes: starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn).[7] The co-spot is crucial to confirm if the spot in your reaction lane is indeed remaining starting material.

  • Visualization: Phenols and sulfonamides are often UV-active.[8] After checking under a UV lamp, you can use a stain. An iron(III) chloride stain is highly specific for phenols (often giving a blue or purple spot), while a p-anisaldehyde stain is more general for many functional groups.[8] The disappearance of the phenol spot (as confirmed by the FeCl₃ stain) is a strong indicator of reaction completion.

dot graph TD { subgraph TLC_Plate [TLC Monitoring] direction LR A[Lane 1: Start Material] B[Lane 2: Co-spot] C[Lane 3: Reaction Mixture] end style TLC_Plate fill:#F1F3F4,stroke:#5F6368 A -- "Rf = 0.3" --> D((Spot 1)) B -- "Rf = 0.3" --> E((Spot 1)) B -- "Rf = 0.6" --> F((Spot 2)) C -- "Rf = 0.6" --> G((Spot 2))

} caption: Idealized TLC plate showing an incomplete reaction.

Solutions for Incomplete Reactions:

  • Add More Alkylating Agent: It's possible the initial charge of your electrophile has decomposed or been consumed by trace water. Add another portion (0.2-0.5 equivalents) and continue to monitor.

  • Increase Temperature: As mentioned above, a modest increase in temperature (e.g., from 60 °C to 80 °C) can significantly accelerate the reaction rate.

  • Re-evaluate Your Base: If you started with K₂CO₃ and the reaction has stalled, the equilibrium between the phenol and phenoxide may not be fully shifted. Adding a stronger base could drive the reaction forward.

Issue 3: Formation of Side Products/Impurities

Question: My final product NMR shows unexpected peaks. What are the likely side products and how can I avoid them?

The most common side reaction is N-alkylation of the sulfonamide. The competition between O- and N-alkylation is a classic challenge.[1]

dot graph G { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

} caption: Competing O- vs. N-Alkylation Pathways.

Strategies to Favor O-Alkylation over N-Alkylation:

  • Solvent Choice: This is the most critical factor. Polar aprotic solvents (DMF, DMSO) favor O-alkylation.[2][3]

  • Base Selection: Use the mildest base that can effectively deprotonate the phenol. Overly strong bases can deprotonate both sites, increasing the chance of N-alkylation. K₂CO₃ is often preferred over NaH for this reason.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the energy to overcome the barrier for the thermodynamically more stable, but kinetically slower, N-alkylation.

  • Protecting Groups: In complex syntheses, it may be necessary to protect the sulfonamide nitrogen before performing the O-alkylation.

Another potential side reaction is C-alkylation, where the alkyl group attaches directly to the aromatic ring. This is less common under basic conditions but can be promoted by protic solvents.[2][3][9]

Issue 4: Problems with Product Isolation and Purification

Question: I have a difficult time purifying my product. The workup is messy, or it won't separate on a silica gel column.

Workup Troubleshooting:

  • Emulsions: If you are quenching a DMF/DMSO reaction with water and extracting with an organic solvent (like ethyl acetate), emulsions can form. To break them, try adding brine (saturated NaCl solution) to the aqueous layer to increase its polarity.

  • Removing DMF/DMSO: These high-boiling point solvents can be difficult to remove. After extraction, wash the organic layer multiple times with water and then brine to pull the residual solvent out.

  • Product Precipitation: If your product is a solid, you may be able to precipitate it by slowly adding an anti-solvent (e.g., water or hexanes) to a concentrated solution of your crude product.

Chromatography Troubleshooting:

  • Streaking on the Column: Sulfonamides can be somewhat acidic and may streak on silica gel. To prevent this, you can add a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to your eluent, depending on the nature of your compound.

  • Poor Separation: If your product and starting material have very similar Rf values, you may need to use a less polar solvent system to increase retention on the column and improve separation. Running a gradient elution (gradually increasing the polarity of the mobile phase) is often effective.

Validated Experimental Protocol: O-Methylation

This protocol describes a standard procedure for the O-methylation of 3-Hydroxybenzenesulfonamide using methyl iodide.

Materials:

  • 3-Hydroxybenzenesulfonamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Hydroxybenzenesulfonamide.

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl iodide to the stirring suspension.

  • Heat the reaction mixture to 50 °C and monitor its progress by TLC every hour.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash them twice with water, followed by one wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: General workflow for O-methylation.

References

  • Benchchem Technical Support. (n.d.). Technical Support Center: Optimizing Phenol Alkylation Reactions. Benchchem.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
  • Pundalik, M. D., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides? r/chemhelp.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?
  • ResearchGate. (2019, May 10). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?
  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant.
  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.

Sources

Technical Support Center: Byproduct Identification in 3-Hydroxybenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and mitigation of byproducts in the synthesis of 3-Hydroxybenzenesulfonamide. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you navigate the complexities of your experimental work.

Foundational Understanding: Synthesis and Side Reactions

The synthesis of 3-Hydroxybenzenesulfonamide, a key intermediate in medicinal chemistry, typically involves electrophilic aromatic substitution, specifically the sulfonation of a phenol derivative, followed by amination. The most common pathway involves the direct sulfonation of phenol, which is then manipulated to yield the desired meta-substituted product. However, the directing effects of the hydroxyl group and the harsh conditions often required can lead to a variety of byproducts.

Understanding the underlying reaction mechanisms is critical for troubleshooting. The hydroxyl group is an ortho-, para-directing activator. Therefore, direct sulfonation of phenol primarily yields ortho- and para-phenolsulfonic acids.[1] Achieving the meta isomer is less direct and can involve specific starting materials or reaction conditions that favor its formation, which can also introduce unique byproduct profiles.

Key Reaction Pathways and Potential Byproduct Formation

The following diagram illustrates the primary sulfonation reaction on a phenol ring and the pathways leading to common byproducts.

Byproduct_Formation cluster_main Primary Reaction Pathway cluster_byproducts Common Byproduct Pathways A Phenol Derivative C Sulfonylated Intermediate (e.g., Hydroxybenzenesulfonic Acid) A->C Sulfonation J Sulfone Byproducts (Bis(hydroxyphenyl) sulfones) A->J High Temperature K Oxidation Byproducts (e.g., Quinones) A->K Oxidizing Conditions B Sulfonating Agent (e.g., H₂SO₄, SO₃) E Hydroxybenzenesulfonyl Chloride C->E Chlorination H Isomeric Byproducts (ortho-, para-) C->H Thermodynamic/ Kinetic Control I Disulfonated Byproducts C->I Excess Sulfonating Agent/ High Temperature D Chlorinating Agent (e.g., SOCl₂, PCl₅) G 3-Hydroxybenzenesulfonamide (Target Product) E->G Amination F Ammonia / Amine

Caption: Reaction pathways in the synthesis of 3-Hydroxybenzenesulfonamide and the formation of major byproducts.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction mixture turned dark brown or black. What are the likely causes and how can I prevent this?

Answer: A dark coloration is typically indicative of oxidation byproducts.

  • Causality: Phenols are highly susceptible to oxidation, especially at elevated temperatures or in the presence of strong oxidizing agents like concentrated sulfuric acid or sulfur trioxide.[1] This oxidation can lead to the formation of highly colored quinone-like compounds. Additionally, impurities in the starting phenol can discolor upon reaction.[1]

  • Troubleshooting & Mitigation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize atmospheric oxidation.[1]

    • Temperature Control: Avoid excessive reaction temperatures. If the reaction is highly exothermic, ensure efficient cooling and slow, controlled addition of reagents.

    • Starting Material Purity: Use high-purity, colorless phenol. If your starting material is discolored, consider purifying it by distillation before use.[1]

Q2: My TLC and HPLC show multiple product spots/peaks with identical mass. What are they and how can I differentiate them?

Answer: You are most likely observing the formation of regioisomers (ortho-, meta-, and para-hydroxybenzenesulfonamide).

  • Causality: As the hydroxyl group is an ortho, para-director, the formation of these isomers is common.[1] The ratio of these isomers is heavily dependent on reaction conditions. Low temperatures (e.g., 25-40°C) are under kinetic control and favor the formation of the ortho isomer, while higher temperatures (e.g., 100-110°C) are under thermodynamic control and favor the more stable para isomer.[1]

  • Troubleshooting & Characterization:

    • Reaction Condition Optimization: To favor a specific isomer, strictly control the reaction temperature.

    • Chromatographic Separation: While challenging due to similar polarities, separation can often be achieved by optimizing your HPLC mobile phase or using a different column.

    • Definitive Identification with NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers.[2][3] The substitution pattern on the aromatic ring creates unique chemical shifts and spin-spin coupling patterns for each isomer.[4]

    Table 1: Expected ¹H NMR Characteristics for Hydroxybenzenesulfonamide Isomers

    Isomer Aromatic Proton Environment Expected Splitting Pattern (Coupling)
    ortho- 4 distinct aromatic protons Four signals, typically appearing as a series of doublets and triplets (or more complex multiplets).
    meta- (Target) 3 distinct aromatic protons (one is a singlet-like peak) Three signals in the aromatic region. Expect one proton to have no ortho-coupling, appearing as a broad singlet or a narrow triplet. The other two will show characteristic ortho and meta coupling.

    | para- | 2 sets of equivalent aromatic protons (symmetrical) | Two signals, appearing as two distinct doublets due to the symmetry of the molecule.[3] |

    Refer to Protocol 2 for a detailed methodology on using NMR for isomer identification.

Q3: My mass spectrometry analysis shows a significant peak with a mass higher than my expected product. What is this byproduct?

Answer: This high-mass impurity is likely a disulfonated or sulfone byproduct.

  • Causality:

    • Disulfonated Products: Using a large excess of the sulfonating agent (e.g., fuming sulfuric acid) or employing high temperatures and long reaction times can lead to a second sulfonation event on the phenol ring, resulting in products like Phenol-2,4-disulfonic acid derivatives.[1]

    • Sulfone Formation: At elevated temperatures, a side reaction can occur where the sulfonylated intermediate reacts with another phenol molecule to form a bis(hydroxyphenyl) sulfone.[1]

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a controlled molar ratio of the sulfonating agent to the phenol derivative. Avoid large excesses.

    • Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction time carefully to favor monosulfonation.[1]

    • Purification: These higher molecular weight and often more polar byproducts can typically be separated from the desired product using column chromatography or recrystallization.

Analytical Protocols for Byproduct Identification

Detailed and standardized protocols are essential for obtaining reliable and reproducible data.

Protocol 1: Impurity Profiling by HPLC-MS

This method is ideal for separating and obtaining mass information on various byproducts in the crude reaction mixture.[5][6]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction product into a 2 mL HPLC vial.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Ensure complete dissolution.[7][8]

  • HPLC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.[7]

    • Mass Spectrometer: Use an electrospray ionization (ESI) source, running in both positive and negative ion modes to capture a wide range of potential byproducts.

  • Data Analysis:

    • Integrate the peak areas for your target product and all impurity peaks.

    • Analyze the mass spectrum for each impurity peak to determine its mass-to-charge ratio (m/z). This will provide strong clues to its identity (e.g., isomers will have the same mass, disulfonated products will have an additional ~80 Da).

Protocol 2: Isomer Identification by ¹H NMR Spectroscopy

This protocol provides definitive structural information to distinguish between ortho, meta, and para isomers.[2][3]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified impurity (or the crude mixture if isomers are the primary concern) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.

  • Instrument Setup:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for minor components.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks.

    • Focus on the aromatic region (typically 6.5-8.0 ppm). Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) of the signals.

    • Compare the observed patterns to the expected patterns outlined in Table 1 to assign the structure of each isomer. For more complex spectra, 2D NMR techniques like COSY (to establish proton-proton correlations) can be invaluable.[2][3]

Protocol 3: Rapid Screening by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and making a quick assessment of purity.[5][9]

  • Plate Preparation: Use silica gel coated plates (e.g., silica gel 60 F₂₅₄).

  • Sample Application: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., ethyl acetate or methanol). Spot the solution onto the TLC plate baseline.

  • Development:

    • Choose an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). The ideal system should give your product an Rf value of ~0.3-0.4.

    • Place the plate in a developing chamber containing the mobile phase and allow the solvent front to travel up the plate.[7]

  • Visualization:

    • Remove the plate and allow it to dry.

    • Visualize the spots under UV light (254 nm).[7]

    • For enhanced visualization of sulfonamides, the plate can be dipped in or sprayed with a fluorescamine solution, which makes the spots appear as yellow-green fluorescent areas under 366 nm UV light.[7][9] The presence of multiple spots indicates an impure sample.

Summary of Common Byproducts and Mitigation Strategies

The following table summarizes the information for quick reference.

Table 2: Troubleshooting Summary

Observed Issue Probable Byproduct(s) Likely Cause(s) Recommended Action(s)
Dark Reaction Color Oxidation products (e.g., quinones) High temperature, presence of oxygen, impure starting materials. Use an inert atmosphere, control temperature, purify starting phenol.[1]
Multiple spots/peaks with same mass Regioisomers (ortho, para) Lack of temperature control (kinetic vs. thermodynamic products). Strictly control reaction temperature; Use NMR for identification.[1][3]
High molecular weight impurities Disulfonated products, Sulfones Excess sulfonating agent, high temperature, long reaction time. Use controlled stoichiometry, lower temperature, and shorten reaction time.[1]

| Unreacted starting material | Incomplete reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature moderately; monitor by TLC. |

Concluding Remarks

The successful synthesis of 3-Hydroxybenzenesulfonamide hinges on a thorough understanding of the reaction mechanism and careful control over experimental parameters. Byproduct formation is common, but with the systematic troubleshooting and analytical strategies outlined in this guide, researchers can effectively identify, characterize, and mitigate these unwanted side reactions. The integration of chromatographic techniques for separation and spectroscopic methods for structural elucidation provides a powerful and self-validating workflow to ensure the purity and identity of your target compound.

References
  • BenchChem. (n.d.). Byproducts formed during the sulfonation of phenol.
  • Pavel, K., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8431. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 4(4).
  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Yadav, S., et al. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11).
  • Food Safety and Inspection Service. (2009).
  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved January 20, 2026, from [Link]

  • Macmillan Group. (2023).
  • Organic Chemistry Explained. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • SpectraBase. (2016). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- [1H NMR]. John Wiley & Sons, Inc.
  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • ResearchGate. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018).
  • Google Patents. (n.d.). CN1556792A - Sulphonation of phenols.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved January 20, 2026, from [Link]

  • iChemical. (n.d.). 3-Amino-4-hydroxybenzenesulphonamide, CAS No. 98-32-8. Retrieved January 20, 2026, from [Link]

  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0039812A1 - Preparation of 3-hydroxybenzoic acid.
  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY.
  • Dąbrowska, H., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Analytical Methods in Chemistry, 2019, 8560341. [Link]

Sources

Technical Support Center: Purification of Crude 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity of your experimental outcomes.

Understanding the Starting Point: Likely Impurities in Crude 3-Hydroxybenzenesulfonamide

To effectively purify a compound, it is crucial to first understand the potential impurities that may be present in the crude material. The nature and quantity of these impurities are heavily dependent on the synthetic route employed. A common and logical synthetic pathway to 3-Hydroxybenzenesulfonamide involves the sulfonation of phenol, followed by amidation.

Postulated Synthetic Pathway:

A plausible synthesis route starts with phenol, which undergoes sulfonation to yield a mixture of ortho- and para-hydroxybenzenesulfonic acids. The desired meta-isomer is often a minor product in direct sulfonation, thus a more controlled synthesis is probable, such as sulfonation of a protected phenol or a different starting material. However, for the purpose of this guide, we will consider impurities arising from a general sulfonation and subsequent amidation process.

Diagram of Postulated Synthetic Route and Impurity Formation

G cluster_synthesis Postulated Synthesis cluster_impurities Potential Impurities Phenol Phenol Sulfonation Sulfonation Phenol->Sulfonation Unreacted_Phenol Unreacted Phenol Phenol->Unreacted_Phenol Sulfonating_Agent Sulfonating Agent (e.g., H2SO4/SO3) Sulfonating_Agent->Sulfonation Mixed_Sulfonic_Acids Mixture of Isomeric Hydroxybenzenesulfonic Acids Sulfonation->Mixed_Sulfonic_Acids Sulfonated_Byproducts Disulfonated Phenols Sulfonation->Sulfonated_Byproducts Sulfonyl_Chloride_Formation Sulfonyl Chloride Formation Mixed_Sulfonic_Acids->Sulfonyl_Chloride_Formation Isomeric_Impurities 2- and 4-Hydroxybenzenesulfonamide Mixed_Sulfonic_Acids->Isomeric_Impurities Chlorinating_Agent Chlorinating Agent (e.g., SOCl2, PCl5) Chlorinating_Agent->Sulfonyl_Chloride_Formation Ammonia Ammonia Amidation Amidation Ammonia->Amidation Mixed_Sulfonyl_Chlorides Mixture of Isomeric Hydroxybenzenesulfonyl Chlorides Sulfonyl_Chloride_Formation->Mixed_Sulfonyl_Chlorides Mixed_Sulfonyl_Chlorides->Amidation Hydrolysis_Product 3-Hydroxybenzenesulfonic Acid Mixed_Sulfonyl_Chlorides->Hydrolysis_Product Crude_Product Crude 3-Hydroxybenzenesulfonamide Amidation->Crude_Product Inorganic_Salts Inorganic Salts (e.g., (NH4)2SO4, NaCl) Amidation->Inorganic_Salts

Caption: Postulated synthesis and common impurity sources.

Based on this, the primary impurities in crude 3-Hydroxybenzenesulfonamide are likely to be:

Impurity ClassSpecific ExamplesRationale
Isomeric Impurities 2-Hydroxybenzenesulfonamide, 4-HydroxybenzenesulfonamideAromatic sulfonation often yields a mixture of isomers. The separation of these isomers is a primary purification challenge.
Unreacted Starting Materials PhenolIncomplete reaction will leave residual starting material.
Reaction Byproducts Disulfonated phenols, 3-Hydroxybenzenesulfonic acidOver-sulfonation can lead to disubstituted products. Incomplete amidation or hydrolysis of the sulfonyl chloride intermediate can result in the corresponding sulfonic acid.
Inorganic Salts Ammonium sulfate, sodium chlorideFormed during the amidation and workup steps.
Residual Solvents Varies depending on the specific processSolvents used in the reaction or workup may be present.

Purification Techniques: A Troubleshooting Approach

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of crude 3-Hydroxybenzenesulfonamide.

Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Q1: My yield from recrystallization is very low. What are the likely causes and solutions?

A1: Low recovery is a common issue in recrystallization. The primary culprits are typically using too much solvent or premature crystallization.[1]

  • Cause: Excessive solvent was used to dissolve the crude product.

    • Explanation: The goal is to create a saturated solution at the solvent's boiling point. If too much solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling.

    • Solution: Before filtering, try to carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again. For future attempts, add the hot solvent portion-wise until the solid just dissolves.

  • Cause: Premature crystallization during hot filtration.

    • Explanation: If you are performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the filter funnel.

    • Solution: Use a pre-heated filter funnel and collection flask. Perform the filtration as quickly as possible. If crystals do form in the funnel, they can be redissolved with a small amount of hot solvent.

Q2: Instead of crystals, my product "oiled out." What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1] This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.

  • Solution 1: Slow Down the Cooling. Reheat the solution to redissolve the oil. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Solution 2: Adjust the Solvent System. The solvent may be too nonpolar. Add a small amount of a more polar, miscible co-solvent to the hot solution until it becomes clear again, then allow it to cool slowly. For sulfonamides, alcohol-water mixtures are often effective.[1]

  • Solution 3: Induce Crystallization. Scratch the inside of the flask at the surface of the liquid with a glass rod or add a seed crystal of pure 3-Hydroxybenzenesulfonamide.

  • Solution 4: Preliminary Purification. If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction or a quick column chromatography to remove the bulk of the impurities before recrystallization.

Q3: What is a good starting solvent for recrystallizing 3-Hydroxybenzenesulfonamide?

A3: For aromatic sulfonamides, alcohol-water mixtures are a good starting point due to the presence of both polar (hydroxyl and sulfonamide) and nonpolar (benzene ring) functionalities.[1]

Recommended Solvent Systems
Isopropanol/Water
Ethanol/Water
Methanol/Water

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Through small-scale tests, identify a single solvent that dissolves the crude product when hot but not at room temperature.

  • Dissolution: Place the crude 3-Hydroxybenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Diagram of Recrystallization Troubleshooting

G start Crude 3-Hydroxybenzenesulfonamide recrystallization Recrystallization Attempt start->recrystallization outcome Observe Outcome recrystallization->outcome crystals Pure Crystals Formed outcome->crystals Success oiling_out Product 'Oils Out' outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem low_yield Low Yield outcome->low_yield Problem solution_oil1 Reheat & Cool Slowly oiling_out->solution_oil1 solution_oil2 Adjust Solvent Polarity oiling_out->solution_oil2 solution_oil3 Induce Crystallization (Scratch/Seed) oiling_out->solution_oil3 solution_nocrys1 Concentrate Solution (Evaporate Solvent) no_crystals->solution_nocrys1 solution_nocrys2 Induce Crystallization (Scratch/Seed) no_crystals->solution_nocrys2 solution_lowyield1 Use Less Solvent low_yield->solution_lowyield1 solution_lowyield2 Ensure Complete Cooling low_yield->solution_lowyield2 solution_oil1->recrystallization solution_oil2->recrystallization solution_oil3->recrystallization solution_nocrys1->recrystallization solution_nocrys2->recrystallization solution_lowyield1->recrystallization solution_lowyield2->recrystallization

Caption: Troubleshooting common recrystallization issues.

Acid-Base Extraction

This technique is particularly well-suited for 3-Hydroxybenzenesulfonamide due to its acidic phenolic hydroxyl group. It allows for the separation of the acidic product from neutral and basic impurities.

Q1: How does acid-base extraction work for 3-Hydroxybenzenesulfonamide?

A1: The principle is to convert the acidic 3-Hydroxybenzenesulfonamide into its water-soluble salt (phenoxide) by treating it with a base. This salt will move into the aqueous layer, leaving non-acidic (neutral or basic) impurities in the organic layer. The layers are then separated, and the aqueous layer is acidified to regenerate the pure, water-insoluble 3-Hydroxybenzenesulfonamide, which can then be collected by filtration.

Q2: Which base should I use for the extraction?

A2: The choice of base is critical. A strong base like sodium hydroxide (NaOH) is required to deprotonate the weakly acidic phenolic hydroxyl group. A weaker base like sodium bicarbonate would not be effective.

Q3: My desired product is not precipitating after acidifying the aqueous layer. What went wrong?

A3: There are a few possibilities:

  • Cause: Incomplete acidification.

    • Explanation: Not enough acid was added to fully protonate the phenoxide salt.

    • Solution: Check the pH of the aqueous layer with pH paper. Continue adding acid (e.g., concentrated HCl) dropwise until the solution is acidic (pH 1-2).

  • Cause: The product is more water-soluble than anticipated.

    • Explanation: While 3-Hydroxybenzenesulfonamide is expected to be poorly soluble in acidic water, high dilution or the presence of co-solvents might keep it in solution.

    • Solution: If precipitation is minimal, the product can be recovered by extraction with an organic solvent (e.g., ethyl acetate). The combined organic extracts can then be dried and the solvent evaporated.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 3-Hydroxybenzenesulfonamide in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add an aqueous solution of a strong base (e.g., 1 M NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete recovery.

  • Back-Washing (Optional): The combined aqueous layers can be "back-washed" with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is strongly acidic (check with pH paper). A precipitate of pure 3-Hydroxybenzenesulfonamide should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For 3-Hydroxybenzenesulfonamide, normal-phase chromatography on silica gel is a common approach.

Q1: My compounds are not separating well on the silica gel column. What can I do?

A1: Poor separation is often due to an inappropriate mobile phase.

  • Problem: All compounds are eluting too quickly (high Rf values).

    • Solution: The mobile phase is too polar. Decrease the polarity by increasing the proportion of the nonpolar solvent (e.g., increase the hexane to ethyl acetate ratio).

  • Problem: The desired compound is stuck on the column (low Rf value).

    • Solution: The mobile phase is not polar enough. Increase the polarity by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate concentration). The strong interaction of the hydroxyl group with the acidic silica gel can sometimes cause significant retention. Adding a small amount of a more polar solvent like methanol to the mobile phase can help elute the compound.

Q2: The bands on my column are streaking or tailing. How can I improve the peak shape?

A2: Tailing is often a sign of strong, non-ideal interactions between your compound and the stationary phase.

  • Cause: The compound is too acidic for the silica gel.

    • Explanation: The acidic nature of silica gel can lead to strong adsorption of polar, acidic compounds like phenols.

    • Solution: Add a small amount of a modifier like acetic acid to the mobile phase. This can help to saturate the highly active sites on the silica gel and improve peak shape.

  • Cause: The column is overloaded.

    • Explanation: Too much sample was loaded onto the column for its size.

    • Solution: Use a larger column or load less sample. As a rule of thumb, the amount of silica gel should be at least 30-50 times the weight of the crude sample for good separation.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired product an Rf value of approximately 0.2-0.4. A common starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Hydroxybenzenesulfonamide.

References

  • Downey, J. D. (2020). The crystal landscape and cocrystallization of primary aromatic sulfonamides. MRes Thesis, University College Cork. Available at: [Link]

  • Fink, D. W., Martin, R. P., & Blodinger, J. (1978). Facile separation of sulfonamides from their degradates by liquid-liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-1419. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

Sources

Improving the yield of 3-Hydroxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Hydroxybenzenesulfonamide

Welcome to the technical support center for the synthesis of 3-Hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.

Overview of the Synthetic Pathway

The synthesis of 3-Hydroxybenzenesulfonamide typically proceeds through a multi-step process starting from 3-aminobenzenesulfonic acid. The key transformations involve the diazotization of the aromatic amine followed by hydrolysis of the resulting diazonium salt to introduce the hydroxyl group.

Reaction Scheme:

The overall reaction can be summarized as follows:

  • Diazotization: 3-Aminobenzenesulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt solution is then warmed, leading to the replacement of the diazonium group with a hydroxyl group, yielding 3-hydroxybenzenesulfonic acid. [1][2]3. Sulfonamide Formation: The resulting 3-hydroxybenzenesulfonic acid is converted to its sulfonyl chloride, which is subsequently reacted with ammonia to form the final product, 3-Hydroxybenzenesulfonamide.

Synthesis_Pathway

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Hydroxybenzenesulfonamide in a question-and-answer format, providing potential causes and actionable solutions.

Q1: My diazotization reaction is not proceeding to completion, resulting in a low yield of the diazonium salt. What could be the issue?

Potential Causes & Solutions:

  • Incorrect Temperature Control: The diazotization reaction is highly exothermic and temperature-sensitive. Maintaining a temperature between 0-5 °C is crucial. [3]Temperatures above this range can lead to the decomposition of the unstable diazonium salt.

    • Solution: Use an ice-salt bath to maintain the low temperature and add the sodium nitrite solution slowly to control the reaction rate and heat generation.

  • Insufficient Acid Concentration: A sufficient amount of strong acid (e.g., hydrochloric acid) is necessary to generate nitrous acid from sodium nitrite and to keep the reaction medium acidic, which stabilizes the diazonium salt. [4] * Solution: Ensure at least 2.5 to 3 equivalents of acid are used. The pH should be maintained below 1.5 during the initial phase of the reaction. [4]* Poor Quality of Reagents: The purity of sodium nitrite is critical. Old or improperly stored sodium nitrite may have decomposed, leading to incomplete diazotization.

    • Solution: Use freshly purchased, high-purity sodium nitrite.

Q2: The yield of 3-hydroxybenzenesulfonic acid after the hydrolysis step is consistently low. How can I improve this?

Potential Causes & Solutions:

  • Side Reactions of the Diazonium Salt: Diazonium salts are reactive intermediates and can undergo side reactions, such as coupling with unreacted 3-aminobenzenesulfonic acid or other nucleophiles present in the reaction mixture. * Solution: Ensure the diazotization is complete before proceeding to the hydrolysis step. A slight excess of nitrous acid can be used, which can be quenched with sulfamic acid before warming the solution. [4]* Inefficient Hydrolysis: The hydrolysis of the diazonium salt to the phenol requires sufficient heat.

    • Solution: After diazotization is complete, warm the reaction mixture gently to 50-60 °C to facilitate the decomposition of the diazonium salt and the formation of the phenol. [1]Some protocols suggest warming in the presence of a dilute acid to maintain an acidic environment which helps preserve the phenol product. The use of an organic solvent like methyl isobutyl ketone in the presence of a mineral acid has also been shown to improve yields in similar reactions. [5]* Decomposition of the Product: The resulting hydroxy compound can be sensitive to oxidation, especially at higher temperatures.

    • Solution: Perform the hydrolysis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am having difficulty converting 3-hydroxybenzenesulfonic acid to the corresponding sulfonamide. What are the common pitfalls?

Potential Causes & Solutions:

  • Inefficient Sulfonyl Chloride Formation: The conversion of the sulfonic acid to the sulfonyl chloride is a critical step. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used.

    • Solution: Ensure anhydrous conditions, as these chlorinating agents react vigorously with water. [6]The reaction may require heating to proceed to completion.

  • Hydrolysis of the Sulfonyl Chloride: The intermediate sulfonyl chloride is highly reactive and susceptible to hydrolysis back to the sulfonic acid if moisture is present. [6] * Solution: Use oven-dried glassware and anhydrous solvents. Handle the sulfonyl chloride intermediate quickly and under an inert atmosphere. [6]* Low Nucleophilicity of Ammonia: The reaction of the sulfonyl chloride with ammonia can be slow if the conditions are not optimized.

    • Solution: Use a concentrated aqueous or alcoholic solution of ammonia. The reaction is typically carried out at room temperature or with gentle warming. A base like pyridine can be added to neutralize the HCl generated during the reaction. [7]

Q4: The final 3-Hydroxybenzenesulfonamide product is impure. What are the likely impurities and how can I remove them?

Potential Causes & Solutions:

  • Unreacted Starting Materials: Incomplete reactions in any of the steps can lead to the presence of 3-aminobenzenesulfonic acid or 3-hydroxybenzenesulfonic acid in the final product.

  • Side-Products from Diazotization/Hydrolysis: Azo-coupling byproducts can form, which are often colored.

  • Bis-sulfonated Products: During the amination step with primary amines, bis-sulfonated products can sometimes form, reducing the yield of the desired monosulfonamide. [6] Purification Strategy:

  • Recrystallization: This is the most effective method for purifying solid sulfonamides. [6] * Recommended Solvents: Ethanol, isopropanol, or mixtures of ethanol and water are commonly used for recrystallizing sulfonamides. [6][8] * Protocol: Dissolve the crude product in a minimal amount of the hot solvent to obtain a saturated solution. Allow the solution to cool slowly to room temperature, which promotes the formation of pure crystals. The impurities will ideally remain dissolved in the solvent. [6]* Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for the diazotization of 3-aminobenzenesulfonic acid? A: The diazotization should be carried out under strongly acidic conditions. An initial pH of about 0.2 to 0.5 is recommended and should be maintained below 1.5. [4] Q: Can I use a different starting material for this synthesis? A: Yes, for instance, 2-nitrochlorobenzene can be used. The process involves sulfochlorination, amination, hydrolysis to replace the chlorine with a hydroxyl group, and finally reduction of the nitro group to an amine to yield 3-Amino-4-hydroxybenzenesulfonamide, a related compound. [9]Another approach starts with ortho-aminophenol, which undergoes sulfonation. [10] Q: Are there alternative methods for sulfonamide synthesis that might offer better yields? A: Modern synthetic approaches often avoid the use of unstable sulfonyl chlorides. [11]These can include the direct conversion of sulfonic acids or their salts to sulfonamides, sometimes facilitated by microwave irradiation. [11][12][13]Another method involves the reaction of N-silylamines with sulfonyl chlorides, which can produce quantitative yields. [14] Q: What safety precautions should I take during this synthesis? A:

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and should be handled with extreme care. It is best to use them in solution immediately after preparation.

  • Chlorinating Agents: Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • General Precautions: Always wear safety glasses, gloves, and a lab coat. Ensure good ventilation.

Detailed Experimental Protocols

Protocol 1: Diazotization of 3-Aminobenzenesulfonic Acid
  • In a 500 mL beaker, dissolve 17.3 g (0.1 mol) of 3-aminobenzenesulfonic acid in 100 mL of water containing 4.0 g (0.1 mol) of sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water, ensuring the temperature remains below 5 °C.

  • In a separate beaker, prepare a mixture of 25 mL of concentrated hydrochloric acid and 50 g of crushed ice.

  • Add the solution containing the aminobenzenesulfonic acid and sodium nitrite dropwise to the vigorously stirred acidic ice mixture. Maintain the temperature below 5 °C throughout the addition.

  • Continue stirring for 30 minutes after the addition is complete to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately.

Protocol 2: Hydrolysis of the Diazonium Salt
  • Gently warm the diazonium salt solution from Protocol 1 to 50-60 °C. Nitrogen gas will be evolved.

  • Maintain this temperature until the evolution of nitrogen ceases, indicating the completion of the hydrolysis reaction.

  • Cool the reaction mixture to room temperature. The product, 3-hydroxybenzenesulfonic acid, will be in the aqueous solution.

Protocol 3: Synthesis and Purification of 3-Hydroxybenzenesulfonamide
  • The aqueous solution of 3-hydroxybenzenesulfonic acid is first evaporated to dryness.

  • To the dry solid, add 23.8 g (0.2 mol) of thionyl chloride and gently reflux for 1 hour.

  • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • To the resulting crude 3-hydroxybenzenesulfonyl chloride, slowly add 50 mL of concentrated aqueous ammonia with cooling in an ice bath.

  • Stir the mixture for 1 hour at room temperature.

  • Acidify the solution with dilute hydrochloric acid to precipitate the crude 3-Hydroxybenzenesulfonamide.

  • Filter the crude product and wash with cold water.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain pure 3-Hydroxybenzenesulfonamide.

Troubleshooting_Workflow

Comparative Data

ParameterConventional MethodOptimized MethodRationale for Improvement
Diazotization Temperature 5-10 °C0-5 °CMinimizes diazonium salt decomposition.
Acid Equivalents 2.0 eq.>2.5 eq.Ensures complete formation and stabilization of the diazonium salt. [4]
Hydrolysis Conditions Boiling water50-60 °C in dilute acidMilder conditions reduce side reactions and product degradation.
Purification Single precipitationRecrystallizationSignificantly improves the purity of the final product. [6]

References

  • From Diazonium Salts | PDF | Functional Group | Hydrogen Compounds - Scribd. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. Available at: [Link]

  • Sulfonamide - Wikipedia. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical. Available at: [Link]

  • Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC - NIH. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: a review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed. Available at: [Link]

  • Lecture 16 Aromatic Diazonium Salts - NPTEL Archive. Available at: [Link]

  • US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents.
  • (PDF) Sulfonation chemistry - more sustainable approaches - ResearchGate. Available at: [Link]

  • 3-Aminobenzenesulfonic acid. Available at: [Link]

  • The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE. Available at: [Link]

  • US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group - Google Patents.
  • Sulfonation and Sulfation Processes - Chemithon. Available at: [Link]

  • Preparation of Phenol from Hydrolysis of Aryl Diazonium Salts, Chemistry Lecture - YouTube. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available at: [Link]

  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents.
  • CN105392764A - Process for the preparation of phenols - Google Patents.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. Available at: [Link]

  • US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents.
  • The Synthesis of Azo Dyes. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]

  • 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem. Available at: [Link]

  • Diazotization-Coupling Reaction --.doc - ResearchGate. Available at: [Link]

  • Diazotisation - Organic Chemistry Portal. Available at: [Link]

  • US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents.
  • 6 - Organic Syntheses Procedure. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Sulfonamide purification process - US2777844A - Google Patents.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. Available at: [Link]

Sources

Stability of 3-Hydroxybenzenesulfonamide in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Hydroxybenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and assessing the stability of this compound in various solvent systems. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your work with 3-Hydroxybenzenesulfonamide. The format is designed to help you quickly identify your issue and implement a scientifically sound solution.

dot

Caption: Troubleshooting workflow for stability issues.

Question 1: I'm observing unexpected peaks in my HPLC analysis after preparing a solution of 3-Hydroxybenzenesulfonamide in an aqueous buffer. What could be the cause?

Answer: The appearance of new peaks is a classic sign of degradation. Sulfonamides, as a class, are susceptible to degradation through several pathways, particularly in aqueous environments.

  • Causality - The Role of pH: The stability of sulfonamides is significantly influenced by pH.[1][2][3] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the sulfonamide bond (S-N cleavage), leading to the formation of 3-hydroxybenzenesulfonic acid and ammonia. The hydroxyl group on the benzene ring can also exhibit different ionization states, further complicating stability.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your final solution. Ensure your buffer has sufficient capacity to maintain the target pH after the addition of your compound.

    • Analyze Blank Solvents: Run a blank injection of your solvent system (buffer and any organic modifiers) to rule out contamination from the solvent itself.

    • Conduct a Forced Degradation Study: Briefly expose your compound to mild acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[4][5] This will help you create a degradation profile. If the unexpected peaks in your experiment match the retention times of the forced degradation samples, it confirms that you are observing degradation products.

    • Mitigation: If stability is pH-dependent, adjust your experimental buffer to a more neutral and stable pH range. A study on related compounds showed good stability in water at acidic pH (pH 2.5-3).[6] Always use freshly prepared buffers.

Question 2: My 3-Hydroxybenzenesulfonamide sample is precipitating out of my chosen organic solvent during storage or upon dilution. How can I improve its solubility?

Answer: Solubility issues are common, especially when transitioning between organic stock solutions and aqueous experimental media. The structure of 3-Hydroxybenzenesulfonamide, with a polar sulfonamide and hydroxyl group on a less polar benzene ring, gives it complex solubility characteristics.

  • Causality - Solvent Polarity and Interactions: The principle of "like dissolves like" is key. Polar solvents are generally required to solvate the polar functional groups. The Extended Hildebrand Solubility Approach is often used to predict sulfonamide solubility in solvent mixtures.[7]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These can hydrogen bond with the -OH and -SO₂NH₂ groups, often providing good solubility. Benzenesulfonamide itself is soluble in methanol.[8]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are excellent solubilizing agents for many drug compounds and are often used for preparing high-concentration stock solutions.

  • Troubleshooting Steps:

    • Solvent Screening: Test solubility in a small panel of solvents, such as DMSO, methanol, and acetonitrile.

    • Use of Co-solvents: For aqueous applications, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Be mindful of the final percentage of the organic solvent, as it can impact biological assays.

    • pH Adjustment: In aqueous systems, the ionization state of the molecule affects its solubility. As an amphoteric molecule, its solubility is often lowest at its isoelectric point and increases in either acidic or basic solutions. Experiment with slight pH adjustments to your buffer to see if solubility improves.

    • Gentle Warming and Sonication: These techniques can help dissolve the compound initially, but be cautious, as heat can also accelerate degradation.

Question 3: I am getting inconsistent potency/activity results from experiments run on different days using the same stock solution. Could this be a stability issue?

Answer: Yes, inconsistent results are a strong indicator of sample instability over time. This is particularly relevant for solutions stored for extended periods.

  • Causality - Environmental Factors:

    • Photodegradation: Aromatic compounds, including sulfonamides, can be susceptible to degradation upon exposure to UV or even ambient light.[1][9] The ICH Q1B guideline provides a framework for assessing photostability.[9][10]

    • Oxidation: The phenolic hydroxyl group is a potential site for oxidative degradation. Dissolved oxygen in the solvent or exposure to air can facilitate this process.

    • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. Storing solutions at room temperature is generally not recommended for long-term use.

  • Troubleshooting & Best Practices:

    • Storage Conditions: Store stock solutions in amber vials to protect from light and at low temperatures (-20°C or -80°C) to minimize thermal degradation.[6] For maximum stability, you can aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Use Fresh Solutions: The most reliable practice is to prepare fresh dilutions from a frozen stock solution for each experiment. If a stock solution must be reused, perform a qualification check (e.g., HPLC purity analysis) before use.

    • Inert Atmosphere: For highly sensitive compounds or long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., by purging the solvent with nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Hydroxybenzenesulfonamide?

The primary degradation pathways are inferred from the known behavior of the sulfonamide and phenol functional groups.

  • Hydrolysis: Cleavage of the S-N bond in the sulfonamide group is a common pathway, especially under harsh acidic or basic conditions.[5]

  • Oxidation: The phenolic -OH group can be oxidized, potentially leading to the formation of quinone-like structures or ring-opening products.

  • Photolysis: Exposure to light, particularly UV, can induce degradation, forming various photoproducts. Studies on other sulfonamides have identified products from hydroxylation of the aromatic ring, elimination of the sulfone group, and formation of azo derivatives.[2][3][11]

dot

Caption: Key factors influencing compound stability.

Q2: Which solvents are recommended for preparing stable stock solutions?

For high-concentration stock solutions intended for long-term storage, anhydrous, high-purity polar aprotic solvents are generally preferred.

  • Primary Choice: Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solubilizing power and relatively inert nature.

  • Secondary Choices: N,N-Dimethylformamide (DMF) or methanol can also be used. Benzenesulfonamide and its derivatives are often soluble in methanol.[8]

  • Important Note: Always use anhydrous grade solvents to minimize water-driven hydrolysis during storage. After dissolving, store the solution properly as described above (frozen, protected from light).

Q3: How should I perform a basic stability study for this compound in my specific experimental buffer?

You can perform a time-course study to assess stability.

  • Prepare your solution of 3-Hydroxybenzenesulfonamide in the desired buffer.

  • Immediately take a sample, label it "T=0", and analyze it using a validated stability-indicating analytical method, typically HPLC-UV.[12][13] This is your baseline.

  • Store the remaining solution under your intended experimental conditions (e.g., 25°C on the benchtop, 37°C in an incubator).

  • At various time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.

  • Compare the peak area of the parent compound and look for the appearance of new peaks over time. A stable compound will show a consistent parent peak area and no significant formation of degradants. A loss of 5-10% of the parent compound is often considered a significant change.[10]

Data Summary & Protocols
Table 1: Stability Profile of 3-Hydroxybenzenesulfonamide in Common Solvent Systems
Solvent SystemRecommended UsePotential Issues & CausalityMitigation Strategies
Aqueous Buffers (pH 5-8) Final experimental dilutionsHydrolysis at pH extremes; microbial growth in non-sterile buffers.Use freshly prepared, sterile-filtered buffers. Conduct a pH-rate profile to find the optimal pH for stability.
Aqueous Buffers (pH < 4 or > 9) Forced degradation studiesAccelerated acid/base-catalyzed hydrolysis of the sulfonamide bond.[1][3]Avoid for routine use unless required by the experiment. Analyze samples immediately after preparation.
Methanol / Ethanol Intermediate dilutions, stock solutionsPotential for solvolysis over long periods. Can absorb water from the atmosphere.Use anhydrous grade solvent. Store tightly capped at low temperatures.
Acetonitrile Analytical mobile phase, dilutionsGenerally stable; ensure high purity (HPLC grade).Use HPLC-grade or higher to avoid impurities that could react with the analyte.
DMSO / DMF High-concentration stock solutionsCan absorb water, which may compromise long-term stability. Some impurities can be reactive.Use anhydrous, high-purity grade. Store in small aliquots at -20°C or -80°C under an inert gas.
Experimental Protocol: Forced Degradation Study

This protocol outlines a standard procedure to intentionally degrade 3-Hydroxybenzenesulfonamide to understand its degradation pathways and develop a stability-indicating analytical method.[4][10]

Objective: To generate potential degradation products under hydrolytic, oxidative, and photolytic stress.

Materials:

  • 3-Hydroxybenzenesulfonamide

  • HPLC-grade water, acetonitrile, and methanol

  • 1.0 N HCl and 1.0 N NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV/PDA detector, Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-Hydroxybenzenesulfonamide in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 N HCl.

    • Incubate at 60°C for 4 hours (or until ~10-20% degradation is observed by preliminary HPLC analysis).

    • Cool the solution and neutralize with an equivalent amount of 1.0 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH.

    • Incubate at 60°C for 4 hours (or until degradation is observed).

    • Cool the solution and neutralize with an equivalent amount of 1.0 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 0.1 mg/mL in methanol:water) in a photostability chamber.

    • Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) at the same temperature.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Analyze all samples (including an untreated control) using an HPLC method capable of separating the parent peak from any new peaks (degradants). A C18 column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid) is a good starting point.

    • The goal is to achieve baseline separation between the parent compound and all major degradation products.

References
  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed, 36355946. [Link]

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH. [Link]

  • Lampen, J. O., & Jones, M. J. (1946). Sulfonamide Activity as Influenced by Variation in pH of Culture Media. Semantic Scholar. [Link]

  • Sapińska, D., Adamek, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • Alsante, K. M., et al. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Mashaly, M. M., et al. (2014). Effect of solvent on the relative stability of the intramolecular hydrogen bonding in 3a. ResearchGate. [Link]

  • B. A. Olsen. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. PubMed. [Link]

  • Martínez, F., & Gómez, A. (2017). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Redalyc. [Link]

  • Baertschi, S. W., et al. (2011). Trends in Analytical chemistry. CONICET. [Link]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed, 4009435. [Link]

Sources

Technical Support Center: Regioselective Alkylation of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of alkylating 3-hydroxybenzenesulfonamide. The presence of two nucleophilic sites—the phenolic oxygen and the sulfonamide nitrogen—presents a significant challenge in achieving regioselectivity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you control the outcome of your alkylation experiments.

Frequently Asked Questions (FAQs)

Q1: Which proton on 3-hydroxybenzenesulfonamide is more acidic, the phenolic -OH or the sulfonamide -NH₂?

The phenolic proton is significantly more acidic than the protons on the sulfonamide nitrogen. The pKa of a typical phenol is around 10, whereas the pKa of a primary arylsulfonamide is around 10-11, but the second proton is much less acidic. The phenoxide anion is stabilized by resonance, with the negative charge delocalized into the aromatic ring. Therefore, weaker bases will selectively deprotonate the hydroxyl group over the sulfonamide.

Q2: Which site is the more powerful nucleophile, the phenoxide oxygen or the sulfonamide nitrogen?

This is the central issue of selectivity. While the phenoxide is more readily formed, the relative nucleophilicity of the resulting anions dictates the reaction pathway.

  • Phenoxide (O-Nucleophile): The negative charge is concentrated on the highly electronegative oxygen atom, making it a "hard" nucleophile according to the Hard and Soft Acids and Bases (HSAB) principle.

  • Sulfonamide Anion (N-Nucleophile): The nitrogen atom is less electronegative than oxygen, making it a "softer" and often more potent nucleophile.[1]

The reaction outcome is a competition between the concentration of the nucleophile (favoring the more easily formed phenoxide) and its intrinsic reactivity.

Q3: What are the primary factors that control whether O- or N-alkylation occurs?

Several factors can be manipulated to steer the reaction towards the desired product.[2][3][4] These include the choice of base, solvent, the nature of the alkylating agent, and the overall reaction strategy. A classic synthetic challenge is controlling N- versus O-alkylation of such ambident anions.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Issue 1: My reaction is producing the O-alkylated ether, but I need the N-alkylated product.

This is a common outcome when using standard alkylation conditions, as they often favor the Williamson Ether Synthesis.[6][7][8] The generation of the phenoxide is kinetically and thermodynamically favored.

Root Cause Analysis: Using a base like sodium hydride (NaH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) will almost exclusively deprotonate the more acidic phenol.[9] The resulting phenoxide is a potent nucleophile that readily attacks the alkylating agent, leading to the O-alkylated product.

Solutions:

Option A: Employ the Fukuyama-Mitsunobu Reaction This is a highly reliable method for the selective N-alkylation of sulfonamides in the presence of acidic functional groups like phenols.[10][11] The reaction proceeds under mild, neutral conditions, completely avoiding the formation of the phenoxide anion.[10]

  • Mechanism Insight: The Mitsunobu reaction activates an alcohol in situ for nucleophilic attack by the sulfonamide nitrogen. The phosphine and azodicarboxylate reagents mediate this redox-coupled substitution.[12]

Option B: Use a Protecting Group Strategy Protecting the phenolic hydroxyl group is a robust and often necessary strategy in multi-step synthesis.[13][14] This approach involves three key stages:

  • Protect: Selectively protect the phenol. Common protecting groups for phenols include benzyl (Bn) or silyl ethers (e.g., TBDMS).[13][15]

  • Alkylate: Perform the N-alkylation on the protected intermediate under standard conditions.

  • Deprotect: Remove the protecting group to reveal the phenol. For instance, a benzyl ether can be removed by hydrogenolysis.[13]

G start Goal: N-Alkylation outcome Observed Outcome: Predominant O-Alkylation start->outcome Standard Alkylation (e.g., NaH/DMF) strategy1 Strategy 1: Fukuyama-Mitsunobu Reaction outcome->strategy1 Switch to Mechanism-Driven Selectivity strategy2 Strategy 2: Protecting Group Workflow outcome->strategy2 Use Stoichiometric Control product Desired Product: N-Alkylated 3-Hydroxybenzenesulfonamide strategy1->product step2_1 Protect Phenol (e.g., Benzylation) strategy2->step2_1 step2_2 N-Alkylate Sulfonamide step2_1->step2_2 step2_3 Deprotect Phenol (e.g., Hydrogenolysis) step2_2->step2_3 step2_3->product

Issue 2: I want to synthesize the O-alkylated product and need to ensure maximum yield and purity.

While O-alkylation is often the default pathway, optimizing conditions is key to preventing side reactions, such as N-alkylation or C-alkylation of the phenol ring.[9]

Root Cause Analysis: Incomplete deprotonation of the phenol, use of an inappropriate solvent, or a non-optimal temperature can lead to low yields or the formation of byproducts.

Solutions: Optimize Williamson Ether Synthesis Conditions The Williamson ether synthesis is the classical and most effective method for this transformation.[6][7]

  • Base Selection: Use at least one equivalent of a base strong enough to fully deprotonate the phenol. Potassium carbonate (K₂CO₃) is a common and effective choice. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) can be used, but with caution.[9]

  • Solvent Choice: Aprotic polar solvents like acetonitrile, DMF, or DMSO are preferred as they accelerate the Sₙ2 reaction rate by solvating the counter-ion of the base.[8][9]

  • Alkylating Agent: Use primary alkyl halides (e.g., R-Br, R-I). Secondary and tertiary halides are prone to E2 elimination side reactions, which will significantly lower your yield.[9]

  • Temperature Control: Reactions are typically run at elevated temperatures (e.g., 50-100°C) to ensure a reasonable reaction rate.[9] Monitor the reaction to avoid decomposition at prolonged high temperatures.

G

Data Summary: Guiding Your Experimental Design

The following table summarizes how different reaction parameters influence the regioselectivity of the alkylation.

ParameterTo Favor N-AlkylationTo Favor O-AlkylationRationale & References
Reaction Type Fukuyama-Mitsunobu or Protecting Group Strategy Williamson Ether Synthesis The Mitsunobu reaction is specifically designed for selective N-alkylation of pronucleophiles like sulfonamides under neutral conditions, avoiding phenoxide formation.[10][11][12] The Williamson synthesis relies on generating the highly nucleophilic phenoxide.[6][9]
Base Neutral conditions (Mitsunobu) or specific catalytic bases (e.g., Cs₂CO₃ in some systems).[16]K₂CO₃, NaOH, NaH (≥1 equivalent)Strong bases deprotonate the most acidic site (phenol), maximizing the concentration of the phenoxide nucleophile.[9]
Solvent THF (for Mitsunobu), Toluene (for some catalytic methods).[16][17]DMF, Acetonitrile, DMSOPolar aprotic solvents enhance the rate of Sₙ2 reactions by solvating the base's cation, leaving a "naked" and highly reactive anion.[8][9]
Alkylating Agent Alcohol (ROH)Primary Alkyl Halide (R-X)The choice of reagent is dictated by the reaction mechanism. Mitsunobu uses alcohols,[17] while Williamson uses alkyl halides.[7] Using "hard" electrophiles like alkyl halides favors reaction at the "hard" oxygen site.

Experimental Protocols

Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis

This protocol is a general procedure for maximizing the yield of the O-alkylated product.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzenesulfonamide (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile or DMF (approx. 0.1 M concentration) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylating Agent: Add the primary alkyl halide (1.1-1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of ethyl acetate.[9]

  • Extraction: Combine the filtrate and rinsings. If DMF was used, dilute with a larger volume of ethyl acetate and wash sequentially with water (3x) and brine to remove the DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]

Protocol 2: Selective N-Alkylation via Fukuyama-Mitsunobu Reaction

This protocol is designed to achieve high selectivity for the N-alkylated product.[10]

Safety Note: Azodicarboxylate reagents like DIAD and DEAD are hazardous and should be handled with care in a well-ventilated fume hood.[17]

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzenesulfonamide (1.0 eq.), the desired primary or secondary alcohol (1.2-1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Solvent: Dissolve the components in anhydrous tetrahydrofuran (THF, approx. 0.1-0.2 M).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 15-20 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[17]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS (typically 6-18 hours).

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain a significant amount of triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

References

  • The Williamson Ether Synthesis. University of Wisconsin-Madison, Department of Chemistry.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Mono‐N‐alkylation of benzene sulfonamide with various alcohols.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Sulfonamide synthesis by alkylation or aryl
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Mitsunobu and Related Reactions: Advances and Applic
  • N-alkylation of Sufonamides Using Anion Exchange Resin.
  • Protecting Groups. Indian Institute of Technology Bombay.
  • Technical Support Center: Regioselective Alkyl
  • Video: Protection of Alcohols. JoVE.
  • Mitsunobu reaction. Organic Synthesis.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Selective alkylation of organic compounds. MedCrave online.
  • Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.
  • Why n-alkylation is more favorable than o-alkyation ?.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin

Sources

Technical Support Center: Scale-Up Synthesis of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Hydroxybenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when transitioning this synthesis from the bench to a larger scale. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to ensure your scale-up is successful, efficient, and reproducible.

Troubleshooting Guide: From Benchtop Frustrations to Pilot Plant Success

This section addresses specific, practical problems that frequently arise during the scale-up of 3-Hydroxybenzenesulfonamide synthesis. The format is designed to help you quickly identify your issue and implement a robust, scientifically-grounded solution.

Q1: Why has my yield of 3-Hydroxybenzenesulfonamide dropped significantly after increasing the batch size?

A1: The Culprits - Heat and Mass Transfer Limitations

A drop in yield upon scale-up is a classic process chemistry problem, almost always rooted in inadequate heat and mass transfer. What works in a 1 L round-bottom flask, with its high surface-area-to-volume ratio, often fails in a 100 L reactor.

  • The "Why": The sulfonation of an aromatic compound like 3-aminophenol with sulfuric acid or oleum is a highly exothermic reaction.[1] On a small scale, the flask's surface area allows for rapid heat dissipation into the cooling bath. In a large reactor, the volume increases by a cube while the surface area for heat exchange only increases by a square. This disparity leads to poor heat removal, causing localized hot spots. These hot spots accelerate the formation of undesired byproducts, primarily the intermolecular condensation product, a sulfone derivative.

  • The Solution - A Multi-pronged Approach:

    • Controlled Reagent Addition: Do not add the sulfonating agent all at once. Implement a slow, controlled addition via a dropping funnel or a metering pump. This allows the cooling system to keep pace with the heat generated.

    • Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature. The internal temperature reflects the actual reaction conditions. Set a strict upper limit for the reaction temperature (e.g., 50-60°C, as suggested in some literature) and adjust your addition rate to maintain it.[2]

    • Improve Agitation: Inadequate mixing is as detrimental as poor cooling. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture, preventing localized concentration gradients and hot spots. For viscous reaction mixtures, consider a turbine or anchor-style agitator over a simple magnetic stir bar equivalent.

    • Reverse Addition: In some cases, adding the substrate (3-aminophenol) portion-wise to the sulfonating agent can help control the exotherm.

Q2: My final product is off-color (pink, brown, or even black). What is causing this, and how can I get a clean, white to off-white solid?

A2: Battling Oxidation and Impurities

Color formation is a common purity issue, particularly with phenolic and amino-functionalized aromatics. These groups are sensitive to oxidation, and even trace impurities can have a significant chromophoric effect.

  • The "Why":

    • Oxidation: The aminophenol moiety is susceptible to air oxidation, which is accelerated at higher temperatures and by the presence of trace metal ions. This oxidation can occur during the reaction, work-up, or even during storage if the material is not properly protected.

    • Nitrated Impurities: If the starting material or the sulfuric acid contains trace nitric acid, you can form highly colored nitrated byproducts.

    • Thermal Decomposition: Excessive temperatures during the reaction or work-up can lead to decomposition and the formation of complex, colored tars.

  • The Solution - A Protocol of Prevention and Purification:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. This is a critical and often overlooked step in scale-up.

    • Use High-Purity Reagents: Ensure your 3-aminophenol and sulfuric acid/oleum are of high purity and free from oxidizing contaminants.

    • Temperature Control: As mentioned in Q1, strict temperature control is paramount to prevent thermal decomposition.

    • Decolorization during Work-up: During the recrystallization step, treat the hot solution with activated charcoal.[3] Use a minimal amount (e.g., 1-2% w/w) and filter the hot solution through a pad of celite or another filter aid to remove the charcoal. This is highly effective at adsorbing colored impurities.

    • Antioxidant Addition: In some cases, adding a small amount of a reducing agent like sodium bisulfite during the aqueous work-up can help prevent oxidation.

Q3: I'm struggling with a difficult filtration. My product is either a fine powder that clogs the filter or an oily mass that won't crystallize properly. How can I improve the isolation step?

A3: Mastering Crystallization and Solid-State Properties

The physical form of your product is just as important as its chemical purity for successful scale-up. Poor crystal habit leads to long filtration times, high solvent content in the wet cake, and difficult drying.

  • The "Why":

    • "Oiling Out": This occurs when the product comes out of solution as a liquid phase rather than a solid crystal. This is common when a hot, concentrated solution is cooled too rapidly or when the chosen solvent is a poor one for crystallization.

    • Fine Powders: Rapid precipitation, often caused by "crash cooling" or adding an anti-solvent too quickly, leads to the formation of very small crystals (fines) that are difficult to filter and wash effectively.

  • The Solution - Controlled Crystallization:

    • Optimize the Solvent System: For recrystallization, the ideal solvent (or solvent mixture) is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. For sulfonamides, aqueous alcohols like isopropanol/water can be effective.[3]

    • Slow Cooling Profile: Do not simply place your hot solution in an ice bath. Implement a controlled cooling ramp. For example, cool from 80°C to 50°C over one hour, then to 20°C over another hour, and finally to 0-5°C before filtration. This allows for the growth of larger, more easily filterable crystals.

    • Seeding: Once the solution becomes supersaturated during cooling, add a small amount of pure, crystalline 3-Hydroxybenzenesulfonamide ("seed crystals"). This provides a template for crystal growth and can prevent oiling out.

    • Anti-Solvent Addition: If using an anti-solvent to induce precipitation, add it slowly to a well-agitated solution of the product. This maintains a controlled level of supersaturation, promoting crystal growth over rapid nucleation.

Scale-Up Process Troubleshooting Workflow

The following diagram provides a decision-making framework for troubleshooting common issues during the scale-up synthesis.

G start Problem Identified low_yield Low Yield start->low_yield purity_issue Purity Issue (Color / Byproducts) start->purity_issue isolation_issue Isolation Issue (Filtration / Oiling Out) start->isolation_issue cause_heat Poor Heat Transfer? low_yield->cause_heat cause_mixing Inadequate Mixing? low_yield->cause_mixing cause_oxidation Oxidation? purity_issue->cause_oxidation cause_byproduct Side Reaction? purity_issue->cause_byproduct cause_cooling Crash Cooling? isolation_issue->cause_cooling cause_solvent Wrong Solvent? isolation_issue->cause_solvent sol_add_rate Control Addition Rate cause_heat->sol_add_rate sol_temp Strict Temp. Control cause_heat->sol_temp sol_agitation Improve Agitation cause_mixing->sol_agitation sol_inert Use Inert Atmosphere cause_oxidation->sol_inert sol_charcoal Charcoal Treatment cause_oxidation->sol_charcoal cause_byproduct->sol_temp sol_recrystal Optimize Recrystallization (Slow Cooling / Seeding) cause_cooling->sol_recrystal cause_solvent->sol_recrystal

Caption: Troubleshooting Decision Tree for Scale-Up Synthesis.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for 3-Hydroxybenzenesulfonamide at an industrial scale? A: The most prevalent method involves the direct sulfonation of 3-aminophenol using a sulfonating agent like concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid.[1][4] The choice of agent depends on the desired reactivity and the equipment available. Oleum or sulfuric acid are common due to cost, but produce water as a byproduct which can affect equilibrium.[5]

Q: What are the critical process parameters (CPPs) to monitor during the sulfonation reaction? A: Based on extensive process experience, the key CPPs are summarized in the table below. Failure to control these parameters is the primary source of batch failures at scale.

ParameterTypical RangeRationale & Impact on Quality
Reaction Temperature 40 - 70°CControls the rate of the desired reaction versus side reactions. Higher temperatures promote the formation of sulfone byproducts.
Reagent Addition Time 2 - 6 hoursManages the reaction exotherm, preventing temperature spikes and ensuring safety and selectivity.
Agitator Speed Varies by reactorMust be sufficient to ensure good mixing and heat transfer, preventing localized hot spots.
Stoichiometry 1.5 - 3.0 eq. H₂SO₄An excess of the sulfonating agent is required to drive the reaction to completion. The exact amount is optimized for yield and impurity profile.

Q: What is the primary byproduct of concern and how is it formed? A: The main byproduct is typically the corresponding sulfone, formed by an intermolecular reaction between the desired product (or an intermediate) and another molecule of the starting material under harsh acidic conditions and elevated temperatures. The reaction pathway is illustrated below.

G A 3-Aminophenol Reagent + H₂SO₄ / SO₃ A->Reagent B 3-Hydroxybenzenesulfonamide (Desired Product) Conditions1 Controlled Temp (e.g., 50-60°C) B->Conditions1 C Sulfone Byproduct (Undesired) Conditions2 Excess Temp (>80°C) C->Conditions2 Reagent->B Main Pathway Reagent->C Side Pathway

Caption: Reaction pathway showing desired product and side reaction.

Q: What analytical methods are recommended for in-process control (IPC) and final product release? A: For IPC, Thin-Layer Chromatography (TLC) is a rapid, qualitative tool to monitor the consumption of the starting material. For quantitative analysis and final product release, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It can accurately quantify the purity of the 3-Hydroxybenzenesulfonamide and detect key impurities.

Representative Scale-Up Protocol

This protocol is a generalized procedure based on common literature methods and is intended as a starting point for process development.[2]

Step 1: Reaction Setup

  • Charge a clean, dry, glass-lined reactor with 3-aminophenol (1.0 eq).

  • Begin strong agitation and purge the reactor headspace with nitrogen.

  • Cool the reactor jacket to 5-10°C.

Step 2: Sulfonation

  • Slowly add concentrated sulfuric acid (98%, ~2.5 eq) via a metering pump over 3-4 hours.

  • Critically, monitor the internal batch temperature and maintain it below 60°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 55-60°C for an additional 2-3 hours, using TLC or HPLC to monitor for the disappearance of the starting material.

Step 3: Quench and Isolation

  • In a separate vessel, prepare a quench pot of chilled water or ice.

  • Once the reaction is complete, slowly transfer the reaction mixture into the vigorously stirred quench pot, maintaining the quench temperature below 25°C.

  • The product will precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the crude product by filtration. Wash the filter cake with cold water until the washings are neutral (pH ~7).

Step 4: Purification (Recrystallization)

  • Transfer the crude, wet cake to a clean reactor.

  • Add an appropriate solvent (e.g., an isopropanol/water mixture).

  • Heat the mixture with stirring to reflux until all the solid dissolves.

  • Add activated charcoal (1% w/w) and stir at reflux for 30 minutes.

  • Filter the hot solution through a pre-heated filter aid to remove the charcoal.

  • Transfer the hot filtrate to a clean crystallizer.

  • Cool the solution slowly (e.g., over 4-6 hours) to 0-5°C to induce crystallization.

  • Isolate the pure product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C.

References

Sources

Technical Support Center: Purification of Commercial 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of commercial 3-Hydroxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the purification of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity 3-Hydroxybenzenesulfonamide for your research and development endeavors.

Introduction: The Challenge of Purity

Commercial 3-Hydroxybenzenesulfonamide, while readily available, often contains a variety of impurities stemming from its synthesis and work-up processes. These impurities can significantly impact the outcome of subsequent reactions, leading to reduced yields, the formation of unwanted byproducts, and altered physicochemical properties of the final active pharmaceutical ingredient (API). Therefore, a robust purification strategy is paramount. This guide will focus primarily on recrystallization, a powerful and widely used technique for purifying solid organic compounds.

Troubleshooting Guide: Common Issues in 3-Hydroxybenzenesulfonamide Purification

This section addresses specific problems you might encounter during the purification of 3-Hydroxybenzenesulfonamide and provides actionable solutions based on sound chemical principles.

Problem 1: The purified product is off-color (e.g., yellow, brown, or black).

  • Possible Cause 1: Oxidation of the Phenolic Group. Phenols are susceptible to oxidation, which can form highly colored quinone-like impurities. This can be exacerbated by heat and the presence of trace metals.

  • Troubleshooting Step 1: Use of Activated Carbon (Charcoal).

    • After dissolving the crude 3-Hydroxybenzenesulfonamide in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight of your compound).

    • Boil the solution with the activated carbon for a few minutes to allow for the adsorption of colored impurities.

    • Perform a hot filtration to remove the activated carbon before allowing the solution to cool.[1]

  • Possible Cause 2: Colored Impurities from the Synthesis. The sulfonation of phenols can produce colored byproducts, especially at elevated temperatures.[2]

  • Troubleshooting Step 2: Inert Atmosphere.

    • If you suspect ongoing oxidation during the purification process, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]

Problem 2: Low recovery of the purified product.

  • Possible Cause 1: Using too much recrystallization solvent. An excessive amount of solvent will keep more of your product dissolved in the mother liquor, even after cooling.

  • Troubleshooting Step 1: Minimize Solvent Volume.

    • When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves.[3] This ensures a saturated solution at high temperature, maximizing the yield upon cooling.

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during the removal of insoluble impurities or activated carbon, the product will crystallize on the filter paper or in the funnel, leading to loss.

  • Troubleshooting Step 2: Keep Everything Hot.

    • Use a pre-heated funnel and receiving flask for the hot filtration.

    • Keep the solution at or near its boiling point during the filtration process.[4]

  • Possible Cause 3: The chosen solvent is too good a solvent even at low temperatures.

  • Troubleshooting Step 3: Solvent System Optimization.

    • Consider using a mixed solvent system. For many sulfonamides, ethanol-water or isopropanol-water mixtures are effective.[5] The compound should be highly soluble in the hot mixture but much less soluble in the cold mixture.

Problem 3: The product "oils out" instead of forming crystals.

  • Possible Cause 1: The melting point of the impure solid is lower than the boiling point of the solvent. This can cause the solid to melt in the hot solvent rather than dissolve, and then separate as an oil on cooling.

  • Troubleshooting Step 1: Choose a Lower-Boiling Solvent.

    • Select a recrystallization solvent with a boiling point lower than the melting point of your compound.

  • Possible Cause 2: High concentration of impurities. A high impurity load can depress the melting point of the mixture and interfere with crystal lattice formation.[5]

  • Troubleshooting Step 2: Preliminary Purification or Slower Cooling.

    • If the material is highly impure, consider a preliminary purification step like a solvent wash or column chromatography.

    • Re-heat the oiled-out mixture, add more solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.[5]

Problem 4: No crystals form, even after the solution has cooled.

  • Possible Cause 1: The solution is not saturated. Too much solvent may have been added.

  • Troubleshooting Step 1: Evaporate Excess Solvent.

    • Gently heat the solution to boil off some of the solvent until you observe slight turbidity, indicating the saturation point. Then, allow it to cool slowly.

  • Possible Cause 2: The solution is supersaturated. The conditions for nucleation have not been met.

  • Troubleshooting Step 2: Induce Crystallization.

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles scraped off can act as nucleation sites.

    • Add a "seed crystal" of pure 3-Hydroxybenzenesulfonamide to the cooled solution to initiate crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial 3-Hydroxybenzenesulfonamide?

A1: The impurity profile can vary depending on the synthetic route used by the manufacturer. However, common impurities to expect from the sulfonation of phenol include:

  • Isomeric Impurities: 2-Hydroxybenzenesulfonamide and 4-Hydroxybenzenesulfonamide are common isomers formed during the sulfonation of phenol.[2]

  • Di-sulfonated Products: Phenol-2,4-disulfonic acid derivatives can form, especially under harsh sulfonation conditions.[2]

  • Unreacted Starting Materials: Residual phenol may be present.

  • Inorganic Salts: Salts like sodium sulfate are often byproducts of the reaction work-up and neutralization steps.[2]

  • Colored Oxidation Products: As mentioned in the troubleshooting guide, phenols are prone to oxidation.[2]

Q2: How do I choose the best solvent for recrystallization?

A2: An ideal recrystallization solvent should:

  • Dissolve the 3-Hydroxybenzenesulfonamide well when hot, but poorly when cold.[3]

  • Not react with the compound.

  • Dissolve the impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of 3-Hydroxybenzenesulfonamide.

  • Be volatile enough to be easily removed from the purified crystals.

For sulfonamides, mixtures of a polar solvent like ethanol or isopropanol with water are often a good starting point.[5] You can perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific batch of material.

Q3: How can I assess the purity of my recrystallized 3-Hydroxybenzenesulfonamide?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for quantifying organic impurities. A reversed-phase C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.[6][7]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting range and lower the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any significant organic impurities.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general starting point for the HPLC analysis of 3-Hydroxybenzenesulfonamide. Optimization may be required based on the specific impurities present and the HPLC system used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient would be to go from 95% A to 5% A over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of your 3-Hydroxybenzenesulfonamide in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol 2: Recrystallization from an Ethanol-Water Mixture

This protocol is a robust starting point for the purification of 3-Hydroxybenzenesulfonamide.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Hydroxybenzenesulfonamide. Add a minimal amount of hot ethanol to the flask with gentle swirling and heating (on a hot plate) until the solid dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizing the Purification Workflow

Purification_Workflow cluster_Preparation Preparation cluster_Purification Purification Process cluster_Analysis Quality Control Crude_Product Crude 3-Hydroxybenzenesulfonamide Dissolution Dissolve in minimal hot solvent Crude_Product->Dissolution Solvent_Selection Solvent Selection (e.g., Ethanol/Water) Solvent_Selection->Dissolution Decolorization Add Activated Carbon (if necessary) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Slow Cooling & Crystal Formation Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with cold solvent Isolation->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure 3-Hydroxybenzenesulfonamide Drying->Pure_Product HPLC_Analysis HPLC Purity Check Pure_Product->HPLC_Analysis MP_Analysis Melting Point Determination Pure_Product->MP_Analysis

Caption: A generalized workflow for the recrystallization of 3-Hydroxybenzenesulfonamide.

References

  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.). Google Patents.
  • Sulphonation of phenols. (n.d.). Google Patents.
  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. (n.d.). Google Patents.
  • Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. (n.d.). Redalyc. Retrieved January 21, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences, 20(6), 5209. [Link]

  • Sulfonation of Phenol. (2016, July 25). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]

  • HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. (2020, May 13). Pharmacia, 67(2), 79-85. [Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthetic method of 2-aminophenol-4-sulfonamide. (n.d.). Google Patents.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025, July 4). PubMed. Retrieved January 21, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]

  • Aromatic sulfonation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Agilent Technologies. Retrieved January 21, 2026, from [Link]

  • Solubility of organic solutes in ethanol/water mixtures. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2022, December 2). PMC. Retrieved January 21, 2026, from [Link]

  • 3-Aminophenol. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018, July 30). IJPPR, 10(4), 633-640. [Link]

Sources

Technical Support Center: Method Development for Quantifying 3-Hydroxybenzenesulfonamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 3-Hydroxybenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for developing robust analytical methods. The information herein is structured to address common challenges and provide scientifically-grounded solutions to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the development of analytical methods for 3-Hydroxybenzenesulfonamide.

Q1: What is the best chromatographic technique for quantifying 3-Hydroxybenzenesulfonamide in a complex reaction mixture?

A1: For most applications involving sulfonamides like 3-Hydroxybenzenesulfonamide, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the preferred method.[1] Here's a breakdown of why:

  • HPLC-UV: This is a robust and widely accessible technique.[1] 3-Hydroxybenzenesulfonamide contains a chromophore, making it suitable for UV detection. This method is often sufficient for routine quantification, especially when the reaction mixture is not overly complex.

  • HPLC-MS/MS: For complex matrices or when high sensitivity and selectivity are required, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard.[1][2][3] This technique provides excellent specificity, minimizing interference from other components in the reaction mixture, and offers lower limits of detection (LOD) and quantification (LOQ).[2][4][5]

Gas Chromatography (GC) is generally less suitable for sulfonamides due to their low volatility and thermal instability. Analysis by GC would require a derivatization step to increase volatility, which adds complexity and potential for error to the analytical workflow.[6][7][8]

Q2: How do I select an appropriate HPLC column?

A2: A reversed-phase C18 column is the most common and a good starting point for the separation of sulfonamides.[9] The nonpolar stationary phase of the C18 column effectively retains the moderately polar 3-Hydroxybenzenesulfonamide. For method optimization, consider the following:

  • Particle Size: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency and better resolution but generate higher backpressure.

  • Column Dimensions: A standard 4.6 mm internal diameter column is versatile. For reducing solvent consumption or if using mass spectrometry, a narrower bore column (e.g., 2.1 mm) may be advantageous.

  • Endcapping: To minimize peak tailing, especially for basic compounds, select a column with proper endcapping.

Q3: What are the key considerations for mobile phase selection?

A3: The mobile phase composition is critical for achieving good separation. For reversed-phase chromatography of 3-Hydroxybenzenesulfonamide, a mixture of an aqueous buffer and an organic solvent is typical.

  • Organic Solvent: Acetonitrile or methanol are common choices. Acetonitrile often provides better peak shape and lower UV cutoff.

  • Aqueous Buffer: A buffer is used to control the pH and maintain the ionization state of the analyte. A phosphate or acetate buffer in the acidic to neutral pH range is a good starting point. The pH can significantly impact the retention time and peak shape of sulfonamides.

  • Additives: Small amounts of additives like formic acid or acetic acid can improve peak shape and are compatible with mass spectrometry.[2]

Q4: Why and when should I use an internal standard?

A4: An internal standard (IS) is a compound added at a constant concentration to all samples, calibration standards, and quality controls.[10] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[10][11][12] The use of an internal standard is highly recommended to improve the precision and accuracy of your quantitative analysis.[11]

An ideal internal standard should be chemically similar to the analyte but well-resolved from it and any other components in the sample.[10][13] For mass spectrometry applications, a stable isotope-labeled version of 3-Hydroxybenzenesulfonamide would be an excellent choice.[14]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of integration and, therefore, the quantification.

Symptom Potential Causes Troubleshooting Steps
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column overload. - Dead volume in the system.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. 2. Use a High-Quality, Endcapped Column: This minimizes interactions with residual silanol groups. 3. Reduce Sample Concentration/Injection Volume: Inject a smaller amount of the sample to see if the peak shape improves.[15][16] 4. Check and Remake Fittings: Ensure all tubing connections are secure and properly seated to minimize dead volume.
Peak Fronting - Column overload. - Incompatible sample solvent.1. Dilute the Sample: This is a common solution for overload-related fronting.[16] 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to avoid solvent effects.[17][18]
Split Peaks - Clogged column frit or void in the column. - Partially blocked injector. - Incompatible sample solvent.1. Reverse Flush the Column: Follow the manufacturer's instructions to attempt to clear any blockages. If this fails, the column may need replacement. 2. Clean the Injector: Refer to the instrument manual for the proper cleaning procedure. 3. Ensure Sample Solvent Compatibility: As with peak fronting, the sample solvent should be compatible with the mobile phase.
Issue 2: Retention Time Drift

Consistent retention times are crucial for reliable peak identification.

Symptom Potential Causes Troubleshooting Steps
Gradual, Unidirectional Drift - Change in mobile phase composition (e.g., evaporation of the organic component).[17][19] - Column aging or contamination.[20][21] - Inadequate column equilibration.[20]1. Prepare Fresh Mobile Phase: Ensure the mobile phase reservoir is well-sealed to prevent evaporation.[17] 2. Implement a Column Washing Procedure: Regularly wash the column with a strong solvent to remove contaminants.[20] 3. Ensure Sufficient Equilibration Time: Especially for gradient methods, allow adequate time for the column to re-equilibrate to the initial conditions between injections.[17]
Random, Erratic Drift - Leaks in the HPLC system. - Unstable column temperature. - Pump malfunction (e.g., worn seals, air bubbles).[17]1. Perform a Leak Check: Systematically inspect all fittings and connections for any signs of leakage.[19] 2. Use a Column Oven: Maintain a stable column temperature to ensure consistent retention.[15][17] 3. Degas the Mobile Phase and Purge the Pump: This will remove air bubbles that can cause flow rate fluctuations.[17]
Issue 3: Low Sensitivity or No Peak Detected

This can be a frustrating issue, but a systematic approach can help identify the cause.

Symptom Potential Causes Troubleshooting Steps
Low Signal-to-Noise Ratio - Low analyte concentration. - Improper detector settings (e.g., incorrect wavelength). - Contaminated mobile phase or system.1. Concentrate the Sample: If the analyte concentration is below the detection limit, consider a sample concentration step.[22] 2. Optimize Detector Wavelength: Determine the λmax of 3-Hydroxybenzenesulfonamide and set the detector accordingly. 3. Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade or better to minimize baseline noise.[18]
No Peak Observed - Incorrect injection procedure. - Analyte is not eluting from the column. - Detector malfunction.1. Verify Injection: Manually inject a concentrated standard to confirm the injector is working. 2. Use a Stronger Mobile Phase: If the analyte is strongly retained, increase the organic solvent percentage in the mobile phase. 3. Check Detector Lamp/Status: Ensure the detector is on and the lamp (for UV detectors) has not expired.
Issue 4: Matrix Effects in Reaction Mixtures

Reaction mixtures can contain by-products, unreacted starting materials, and catalysts that can interfere with the analysis.

Symptom Potential Causes Troubleshooting Steps
Co-eluting Peaks - Insufficient chromatographic resolution.1. Optimize the Gradient: Adjust the gradient slope or duration to improve the separation of the analyte from interfering peaks. 2. Change the Stationary Phase: If co-elution persists, a column with a different selectivity (e.g., a phenyl or cyano column) may be necessary. 3. Modify the Mobile Phase pH: Altering the pH can change the retention times of ionizable compounds.
Ion Suppression/Enhancement (in MS) - Co-eluting matrix components affecting the ionization of the analyte.1. Improve Sample Cleanup: Implement a sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[23][24] 2. Dilute the Sample: This can reduce the concentration of interfering species. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[14]

Experimental Protocols and Workflows

Protocol 1: Sample Preparation of Reaction Mixture

This protocol outlines a general procedure for preparing a reaction mixture for HPLC analysis.

  • Quench the Reaction: If necessary, stop the reaction by adding a suitable quenching agent.

  • Dilution: Take a known aliquot of the reaction mixture and dilute it with the initial mobile phase or a compatible solvent. A 10 to 100-fold dilution is a good starting point.

  • Internal Standard Spiking: Add a known concentration of the selected internal standard to the diluted sample.[10]

  • Mixing: Vortex the sample thoroughly to ensure homogeneity.

  • Filtration/Centrifugation: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[18] Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Transfer: Transfer the filtered or centrifuged sample to an HPLC vial for analysis.

Workflow Diagram: Method Development Strategy

MethodDevelopment cluster_prep Phase 1: Initial Setup & Feasibility cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation & Application A Select Analytical Technique (HPLC-UV/MS) B Choose Initial Column (e.g., C18, 5µm, 4.6x150mm) A->B C Select Mobile Phase (e.g., ACN/Water with Acid) B->C D Optimize Gradient/Isocratic Elution C->D Inject Standard E Fine-tune Mobile Phase pH D->E F Optimize Detector Settings (Wavelength/MS Parameters) E->F G System Suitability Testing F->G Finalized Method H Method Validation (ICH Q2(R1)) [Linearity, Accuracy, Precision] G->H I Sample Analysis & Quantification H->I caption Figure 1. A systematic workflow for HPLC method development.

Caption: A decision tree for troubleshooting retention time drift.

Method Validation Parameters

All quantitative methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1). [25][26][27]

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components. Peak purity analysis, comparison to a reference standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.999.
Accuracy The closeness of the test results to the true value. Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements. Repeatability (RSD) ≤ 2.0%, Intermediate Precision (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. Defined by the linearity study.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Signal-to-noise ratio of 3:1. [28]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-noise ratio of 10:1. [28]

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc. |

This technical support guide provides a comprehensive framework for developing and troubleshooting methods for the quantification of 3-Hydroxybenzenesulfonamide. By understanding the underlying scientific principles and following a systematic approach, you can develop robust and reliable analytical methods.

References

  • Internal Standards - What Are They?
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Troubleshooting HPLC Column Retention Time Drift - Hawach.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • Chem301 Tutorial: Internal Standards.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Internal Standards: How Does It Work?
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed. [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed. [Link]

  • Causes of Retention Time Drift in HPLC - Element Lab Solutions.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • Retention Time Drift—A Case Study | LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns.
  • Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry - PubMed. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Controlling Retention Time Drift in Industrial Chromatography - LCGC International. [Link]

  • What are the Common Peak Problems in HPLC - Chromatography Today. [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Internal standard - Wikipedia. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide - Alfa Chemistry.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer - YouTube. [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central. [Link]

  • Introduction to Sample Prepar
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF - ResearchGate. [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service.
  • Sample Preparation Process - Step by step - Retsch. [Link]

  • Sample Preparation Techniques to Know for Analytical Chemistry - Fiveable.
  • Sample Preparation – Chemical Analysis - Analytik Jena. [Link]

  • analytical methods.
  • Selected Methods of Analysis.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. [Link]

  • Analytical Methods - OPUS.

Sources

Validation & Comparative

A Comparative Analysis of 3-Hydroxybenzenesulfonamide and 4-Hydroxybenzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the nuanced differences between structural isomers can dictate the therapeutic efficacy and pharmacological profile of a compound. This guide provides a detailed comparative analysis of 3-Hydroxybenzenesulfonamide and 4-Hydroxybenzenesulfonamide, two positional isomers with distinct physicochemical and biological properties. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at their synthesis, characterization, and potential applications, supported by experimental data and established scientific principles.

Introduction: The Significance of Isomerism in Benzenesulfonamides

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their diverse biological activities, most notably as carbonic anhydrase inhibitors. The position of functional groups on the benzene ring profoundly influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. This, in turn, affects critical parameters such as acidity, solubility, and receptor-binding affinity. Understanding the comparative attributes of the meta (3-hydroxy) and para (4-hydroxy) isomers is crucial for the rational design of targeted therapeutics.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor shift of the hydroxyl group from the meta to the para position results in measurable differences in the physicochemical properties of these compounds. These properties are fundamental to their behavior in both chemical and biological systems.

Property3-Hydroxybenzenesulfonamide4-Hydroxybenzenesulfonamide
Molecular Formula C₆H₇NO₃SC₆H₇NO₃S
Molecular Weight 173.19 g/mol [1]173.19 g/mol [1]
Melting Point Not explicitly found; related 3-amino-4-hydroxybenzenesulphonamide is 199-201°C[2]174-178 °C
Predicted pKa (Phenolic OH) ~9-10~7.8[3]
Predicted pKa (Sulfonamide NH) ~10-11~10-11
Appearance White to off-white crystalline solidWhite to light yellow crystalline powder
CAS Number 6278-29-11576-43-8[1]

Causality Behind the Differences:

The lower predicted pKa of the phenolic hydroxyl group in 4-hydroxybenzenesulfonamide compared to the 3-hydroxy isomer can be attributed to the direct electronic communication between the electron-withdrawing sulfonamide group and the hydroxyl group in the para position. This resonance stabilization of the corresponding phenoxide ion facilitates deprotonation, making the 4-hydroxy isomer more acidic. In the 3-hydroxy isomer, this direct resonance effect is absent, resulting in a higher pKa.

The melting point of 4-hydroxybenzenesulfonamide is well-documented. The more symmetrical structure of the para isomer generally allows for more efficient crystal packing, leading to stronger intermolecular forces and a higher melting point compared to its meta counterpart, for which specific data is less readily available.

Synthesis and Reactivity: Strategic Pathways to Isomeric Purity

The synthesis of 3- and 4-hydroxybenzenesulfonamide requires distinct strategic approaches to ensure the correct placement of the functional groups. The choice of starting material and the sequence of reactions are critical for achieving high yields and isomeric purity.

Synthesis of 4-Hydroxybenzenesulfonamide

A common and direct route to 4-hydroxybenzenesulfonamide starts with the sulfonation of phenol. This reaction typically yields the thermodynamically more stable para-substituted product, 4-hydroxybenzenesulfonic acid. Subsequent conversion to the sulfonamide provides the desired product.

Synthesis of 3-Hydroxybenzenesulfonamide

Experimental Protocol (Hypothetical, based on established methods):

  • Chlorination: 3-Hydroxybenzenesulfonic acid is reacted with a chlorinating agent like thionyl chloride under anhydrous conditions to form 3-hydroxybenzenesulfonyl chloride.

  • Ammonolysis: The resulting sulfonyl chloride is then treated with an excess of aqueous ammonia to yield 3-hydroxybenzenesulfonamide.

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity and purity of the synthesized isomers. The distinct substitution patterns of the 3- and 4-hydroxy isomers give rise to unique spectral fingerprints.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton3-Hydroxybenzenesulfonamide (Predicted)4-Hydroxybenzenesulfonamide (Predicted)
Aromatic CH Multiplets in the range of δ 6.8-7.5 ppmTwo distinct doublets in the range of δ 6.9 and 7.6 ppm
Phenolic OH Broad singlet, δ ~9.5-10.5 ppmBroad singlet, δ ~9.0-10.0 ppm
Sulfonamide NH₂ Broad singlet, δ ~7.0-7.5 ppmBroad singlet, δ ~7.0-7.5 ppm

The ¹H NMR spectrum of 4-hydroxybenzenesulfonamide is expected to be simpler due to the molecule's symmetry, showing a characteristic AA'BB' splitting pattern for the aromatic protons. The 3-hydroxy isomer will exhibit a more complex splitting pattern for its aromatic protons.

Expected IR Spectroscopy Key Absorptions (KBr pellet):

Functional Group3-Hydroxybenzenesulfonamide (cm⁻¹)4-Hydroxybenzenesulfonamide (cm⁻¹)
O-H stretch (phenolic) ~3200-3600 (broad)~3200-3600 (broad)
N-H stretch (sulfonamide) ~3250 and ~3350 (two bands)~3250 and ~3350 (two bands)
S=O stretch (sulfonamide) ~1330 and ~1150 (asymmetric and symmetric)~1330 and ~1150 (asymmetric and symmetric)
C-O stretch (phenolic) ~1200-1250~1200-1250

While the positions of the key functional group absorptions will be similar, subtle shifts and differences in peak shape and intensity can be used to distinguish between the two isomers.

Biological Activity: A Focus on Carbonic Anhydrase Inhibition

The primary biological target for many benzenesulfonamide derivatives is the zinc-containing enzyme, carbonic anhydrase (CA). Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.

The inhibitory potency and isoform selectivity of benzenesulfonamides are highly dependent on the substitution pattern of the aromatic ring. The sulfonamide group is crucial for coordinating with the zinc ion in the active site of the enzyme. The substituents on the benzene ring interact with the surrounding amino acid residues, influencing the binding affinity.

While direct comparative studies on the CA inhibitory activity of 3- and 4-hydroxybenzenesulfonamide are not readily available in the literature, we can infer potential differences based on studies of related compounds. Research on other benzenesulfonamide isomers has shown that the position of substituents can dramatically alter inhibitory potency. For instance, a study on methoxyphenyl-substituted hydrazonobenzenesulfonamides demonstrated that the 3-methoxy derivative was an 8-fold better inhibitor of human carbonic anhydrase II (hCA II) than its 4-methoxy counterpart. [4] This suggests that the positioning of the hydroxyl group in 3- and 4-hydroxybenzenesulfonamide could lead to significant differences in their ability to inhibit various CA isoforms. The 4-hydroxy isomer, with its hydroxyl group in a position to potentially form additional hydrogen bonds within the active site, might exhibit different binding characteristics compared to the 3-hydroxy isomer.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Benzenesulfonamide Inhibitor Zn(II) Zn(II) His1 His1 His1->Zn(II) His2 His2 His2->Zn(II) His3 His3 His3->Zn(II) SO2NH2 SO₂NH₂ SO2NH2->Zn(II) Coordination AromaticRing Aromatic Ring Hydrophobic Pocket Hydrophobic Pocket AromaticRing->Hydrophobic Pocket Interaction Substituent OH (3- or 4-position) Active Site Residues Active Site Residues Substituent->Active Site Residues Hydrogen Bonding

Inhibitor Binding to Carbonic Anhydrase

Conclusion and Future Directions

The comparative analysis of 3-Hydroxybenzenesulfonamide and 4-Hydroxybenzenesulfonamide reveals that even a subtle change in substituent position can have a significant impact on their physicochemical properties and, by extension, their potential biological activity. The para isomer is generally more acidic and has a more ordered crystalline structure, while the synthesis of the meta isomer presents a greater synthetic challenge.

For researchers in drug development, these differences are not trivial. The choice between these isomers could influence a drug candidate's solubility, membrane permeability, and target affinity. Further experimental investigation is warranted to:

  • Determine the experimental pKa and aqueous solubility of both isomers to provide more accurate data for computational modeling and formulation development.

  • Conduct a direct comparative study of their inhibitory activity against a panel of human carbonic anhydrase isoforms to elucidate their potency and selectivity profiles.

  • Explore the structure-activity relationships of derivatives of both isomers to further optimize their biological activity for specific therapeutic targets.

By understanding the fundamental differences between these two isomers, researchers can make more informed decisions in the design and development of novel benzenesulfonamide-based therapeutics.

References

  • PubChem. p-Hydroxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Journal of Analytical Methods in Chemistry.
  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(21), 11061-11073.
  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Chemical Shifts. University of California, Davis.
  • Di Cesare Mannelli, L., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(5), 5648-5660.
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method.
  • Synthesis of 3,4,5-trihydroxybenzenesulfonic acid (11).
  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. (2007). Dalton Transactions, (34), 3745-3751.
  • Synthesis of 4-hydroxybenzaldehyde
  • Angeli, A., et al. (2020). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1036-1047.
  • Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). [Link]

  • Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. (2009).
  • US6218555B1 - Process for the preparation of alkanoyloxy-benzenesulfonic acids and salts thereof.
  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2014). Rasayan Journal of Chemistry, 7(4), 353-358.
  • US4009212A - Method for the preparation of meta dihydroxybenzenes.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2021). International Journal of Molecular Sciences, 22(13), 6981.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules, 27(25), 8898.
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). ChemBioChem, 18(2), 175-184.
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1366-1374.
  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1985). Journal of Pharmaceutical Sciences, 74(3), 277-282.

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Hydroxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for derivatives of the 3-hydroxybenzenesulfonamide scaffold, with a primary focus on their role as carbonic anhydrase (CA) inhibitors. We will dissect how specific structural modifications influence binding affinity, isoform selectivity, and cellular activity, providing researchers and drug development professionals with a robust framework for rational drug design.

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Its prominence is particularly notable in the design of carbonic anhydrase inhibitors (CAIs).[3][4] CAs are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in physiological processes like pH regulation, fluid secretion, and CO2 transport.[5][6] Dysregulation of specific CA isoforms is linked to various pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[3][7]

The fundamental mechanism of action for sulfonamide-based CAIs involves the coordination of the deprotonated sulfonamide nitrogen to the zinc (II) ion within the enzyme's active site.[8] The 3-hydroxybenzenesulfonamide scaffold, and its close analog 3-amino-4-hydroxybenzenesulfonamide, serve as versatile starting points for SAR studies.[9][10] The substituents on the benzene ring can be systematically modified to explore interactions with amino acid residues lining the active site, thereby tuning the inhibitor's potency and selectivity for different CA isoforms.[9][11]

Core Pharmacophore: The Unwavering Role of the Sulfonamide Group

The structure-activity relationship of any benzenesulfonamide derivative begins with the sulfonamide group (-SO₂NH₂). This functional group is indispensable for inhibitory activity against carbonic anhydrases.

  • Zinc-Binding Group: The primary role of the sulfonamide is to act as a potent zinc-binding group. In its ionized form (-SO₂NH⁻), it coordinates directly to the catalytic Zn²⁺ ion at the bottom of the active site cone, mimicking the transition state of the natural substrate.[8]

  • Essential Structural Features: General SAR principles for sulfonamides dictate that the sulfur atom must be directly attached to the benzene ring.[12][13] The aromatic ring itself is crucial for positioning the sulfonamide group correctly within the active site. Modifications that replace the benzene ring or alter the linkage to the sulfonamide group typically abolish activity.[12]

cluster_0 Benzenesulfonamide Scaffold cluster_1 Enzyme Active Site A Benzene Ring (Scaffold) B Sulfonamide Group (-SO2NH2) (Essential for Activity) A->B Direct Linkage is Critical D Active Site Residues A->D Van der Waals Interactions (Influences Selectivity) C Zn(II) Ion B->C Coordinates to Zinc

Caption: Core SAR of the Benzenesulfonamide Pharmacophore.

Comparative SAR Analysis: Modifications of the 3-Amino-4-hydroxybenzenesulfonamide Core

A recent study provides an excellent, data-rich platform for understanding SAR by systematically synthesizing and evaluating a library of derivatives based on the 3-amino-4-hydroxybenzenesulfonamide scaffold.[9][14] These derivatives were primarily assessed for their ability to inhibit various human (h) CA isoforms and for their cytotoxic effects on cancer cell lines.[9]

Derivatization at the 3-Amino Position: Exploring Chemical Space

The 3-amino group serves as a convenient chemical handle for introducing diverse substituents, allowing for the exploration of different pockets within the CA active site. Key modifications include the formation of aminoketones, Schiff bases, and various heterocyclic structures.[9]

A. Aminoketone Derivatives: Condensation of 3-amino-4-hydroxybenzenesulfonamide with various aminoketones introduced fragments that significantly influenced binding affinity for different CA isoenzymes.[9] The introduction of a phenyl substituent (Compound 10 ) resulted in the strongest affinity for multiple isoforms, including CAI, CAII, CAVII, CAIX, and CAXIV, with dissociation constants (Kd) in the low micromolar range.[9]

B. Schiff Base (Imine) Derivatives: The formation of Schiff bases by condensing the parent compound with aromatic aldehydes is a standard synthetic procedure.[9][10] This modification introduces a C=N double bond and allows for the incorporation of various aromatic and heterocyclic rings, which can form additional interactions within the active site.

C. Heterocyclic Derivatives (Imidazol-2-ones and Pyrrolidinones): Further cyclization reactions were used to create more complex derivatives. For instance, aminoketone precursors were cyclized with urea to form imidazol-2-ones.[10] Another synthetic route involved reacting the scaffold with itaconic acid to produce a 5-oxopyrrolidine derivative, which was then further modified.[9] These larger, more rigid structures can enhance binding by occupying larger regions of the active site and making more specific contacts.

cluster_mods Modifications at 3-Amino Position scaffold 3-Amino-4-hydroxy- benzenesulfonamide aminoketone Aminoketones (e.g., + Phenyl group) scaffold->aminoketone Condensation schiff Schiff Bases (e.g., + Aromatic Aldehydes) scaffold->schiff Condensation heterocycle Heterocycles (e.g., Imidazol-2-ones, Pyrrolidinones) aminoketone->heterocycle Cyclization

Caption: Synthetic modifications at the 3-amino position.

Comparative Biological Activity

The inhibitory activity of these derivatives against a panel of hCA isoforms reveals critical SAR insights. The data below is summarized from Vainauskas et al. (2025) and highlights how structural changes impact binding affinity (Kd).[9] A lower Kd value indicates stronger binding.

Compound IDModification at 3-PositionKey Structural FeaturehCA I (Kd, µM)hCA II (Kd, µM)hCA IX (Kd, µM)hCA XII (Kd, µM)
10 AminoketonePhenyl substituent3.10.140.171.8
12 Aminoketone4-Hydroxyphenyl substituent130.490.182.5
18 Azine (Dimer)Dimer of Compound 10>1000.310.0880.72
21 Imidazol-2-oneImidazol-2-one ring>100>100>100>100
25 PyrrolidinonePyrrolidinone-N-phenylethyl210.230.0520.016

Data extracted from Vainauskas, V. et al. Int J Mol Sci. 2025.[9]

SAR Interpretation:

  • High Potency against hCA II: Many derivatives show strong, often nanomolar, affinity for hCA II. Compound 10 , with a simple phenyl group, is a potent hCA II inhibitor (Kd = 0.14 µM).[9]

  • Targeting Tumor-Associated Isoforms (hCA IX & XII): Modifications leading to compounds 18 and 25 significantly improved affinity for the cancer-related isoforms hCA IX and XII. The dimerization strategy (Compound 18 ) and the addition of a bulky N-phenylethyl pyrrolidinone group (Compound 25 ) resulted in potent inhibitors with Kd values in the low nanomolar range for hCA IX and XII.[9] This demonstrates that extending the substituent into the middle and outer regions of the active site cleft is a successful strategy for targeting these specific isoforms.

  • Loss of Activity: Interestingly, the formation of the imidazol-2-one ring in Compound 21 led to a complete loss of binding activity across all tested isoforms. This suggests that the specific conformation or electronic properties of this heterocyclic system are unfavorable for interaction with the CA active site.[9]

  • Selectivity: The substituent changes significantly affected selectivity. For example, while Compound 10 is a broad inhibitor, Compound 25 shows a clear preference for hCA IX and XII over the cytosolic isoforms hCA I and II.[9]

Anticancer Activity

The ultimate goal of targeting tumor-associated CAs is to achieve a therapeutic effect. The most active compounds were tested for their ability to reduce the viability of cancer cell lines.[9][14]

Compound IDU-87 Glioblastoma (EC₅₀, µM)MDA-MB-231 Breast Cancer (EC₅₀, µM)PPC-1 Prostate Cancer (EC₅₀, µM)
9 221314
12 232020
18 231616
21 232019
U-104 (CAIX inhibitor)>502844
Acetazolamide>50>50>50

Data extracted from Vainauskas, V. et al. Int J Mol Sci. 2025.[9]

SAR Interpretation:

  • CA Inhibition vs. Cytotoxicity: A fascinating and critical finding is the disconnect between potent CA inhibition and cytotoxicity. Compound 21 , which did not bind to any tested CAs, still exhibited cytotoxic effects comparable to potent CA inhibitors like compounds 12 and 18 .[9] This strongly suggests that for this series of compounds, the anticancer activity may be mediated by an off-target mechanism, independent of CA inhibition.

  • Most Cytotoxic Compound: Compound 9 (an aminoketone derivative not detailed in the CA binding table) was identified as the most cytotoxic compound, particularly against breast and prostate cancer cell lines. However, it was not selective, showing similar toxicity to normal fibroblast cells.[9] This highlights the crucial need for counter-screening to ensure a therapeutic window.

Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data relies on robust and reproducible experimental methods. Below are representative protocols based on the methodologies described in the reference literature.

Synthesis: General Procedure for Schiff Base Derivatives[9]
  • Reactant Mixture: To a solution of 3-amino-4-hydroxybenzenesulfonamide (1 mmol) in propan-2-ol, add the appropriate aromatic aldehyde (1 mmol).

  • Reaction: Heat the mixture at reflux for 1 hour.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture. The product typically precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold propan-2-ol), and dry under vacuum. Characterize the structure using ¹H NMR and other spectroscopic methods.

Biological Assay: Fluorescent Thermal Shift Assay (FTSA) for CA Binding[9][14]

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein, confirming binding.

  • Preparation: Prepare a solution containing the specific CA isoenzyme (e.g., 10 µM) and a fluorescent dye (e.g., 5x SYPRO Orange) in a suitable buffer.

  • Compound Addition: Add the test compound to the protein-dye mixture at a desired concentration (e.g., 100 µM). Include a no-ligand control (DMSO vehicle).

  • Thermal Denaturation: Place the samples in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye, which increases as it binds to the hydrophobic regions of the unfolding protein.

  • Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tm. The difference in Tm between the sample with the compound and the control (ΔTm) is used to calculate the dissociation constant (Kd).

Biological Assay: MTT Assay for Cell Viability[9][14]
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use a non-linear regression model to determine the half-maximal effective concentration (EC₅₀).

cluster_screening Biological Screening start Start: 3-Amino-4-hydroxy- benzenesulfonamide synth Chemical Synthesis (e.g., Condensation, Cyclization) start->synth purify Purification & Characterization (Filtration, NMR, MS) synth->purify library Compound Library (Novel Derivatives) purify->library binding Target Binding Assay (FTSA for CA Isoforms) library->binding activity Cellular Activity Assay (MTT for Cytotoxicity) library->activity sar SAR Analysis (Relate Structure to Activity) binding->sar activity->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for SAR studies.

Conclusion and Future Directions

The structure-activity relationship of 3-hydroxybenzenesulfonamide derivatives is a rich field for the development of novel therapeutics, particularly carbonic anhydrase inhibitors. This guide demonstrates that systematic modification of the core scaffold, specifically at the 3-position, can profoundly impact biological activity.

Key Takeaways:

  • The Sulfonamide is Essential: The -SO₂NH₂ group is the critical zinc-binding pharmacophore for CA inhibition.

  • Substituents Drive Selectivity: Extending substituents from the benzene ring allows for probing the diverse topographies of different CA isoform active sites. Bulky and extended moieties are effective for achieving high affinity and selectivity for the tumor-associated isoforms hCA IX and XII.[9]

  • CA Inhibition ≠ Cytotoxicity: A crucial insight is that potent enzyme inhibition does not always translate directly to cellular cytotoxicity.[9] The discovery of non-binding compounds that still induce cell death underscores the importance of elucidating the ultimate mechanism of action and considering potential off-target effects.

Future research should focus on designing derivatives that not only exhibit high affinity and selectivity for target CA isoforms but also demonstrate on-target cellular activity. This involves a multiparameter optimization approach, considering factors like cell permeability, metabolic stability, and engagement with the target in a complex cellular environment. The foundation laid by the SAR studies discussed here provides an invaluable roadmap for the rational design of the next generation of benzenesulfonamide-based inhibitors.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., Baranauskienė, L., Manakova, E., Gražulis, S., Zubrienė, A., Matulis, D., Mickevičius, V., & Petrikaitė, V. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link][9][10][11][14]

  • National Center for Biotechnology Information. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link][10]

  • National Center for Biotechnology Information. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link][14]

  • ResearchGate. (2025). (PDF) Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link][11]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link][15]

  • Aworinde, C. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Science, 4(2), 61-70. [Link][1]

  • Angeli, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 24(18), 3344. [Link][16]

  • Holstead, D. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. [Link][17]

  • Pharmacy 180. (n.d.). SAR of Sulphonamides - Chemotherapy. [Link][12]

  • National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link][2]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12510. [Link][5]

  • SlideShare. (n.d.). SAR OF SULPHONAMIDES.pptx. [Link][13]

  • ResearchGate. (2019). (PDF) Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. [Link][18]

  • Angeli, A., et al. (2020). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1230-1236. [Link][6]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link][3]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. [Link][4]

  • About pharma & Chemistry. (2022, April 2). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease [Video]. YouTube. [Link][19]

  • El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30205-30221. [Link][7]

Sources

A Comparative Guide to the In Vitro Biological Activity of 3-Hydroxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the in vitro biological activities of 3-Hydroxybenzenesulfonamide analogs. Moving beyond a simple recitation of data, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights into experimental design and data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Versatile Scaffold of Benzenesulfonamides

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic effects.[2] The central mechanism of action for many of these analogs lies in their ability to competitively inhibit zinc-containing enzymes, most notably carbonic anhydrases (CAs).[1] The sulfonamide group (–SO₂NH₂) is critical for this activity, as it coordinates to the zinc ion within the enzyme's active site.[1]

This guide focuses specifically on analogs of 3-Hydroxybenzenesulfonamide, exploring how modifications to this core structure influence their inhibitory potency and selectivity against key biological targets, as well as their cytotoxic effects on cancer cell lines. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activities

The biological effects of 3-Hydroxybenzenesulfonamide analogs are profoundly influenced by the nature and position of substituents on the benzene ring. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target enzymes and its overall cellular activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are implicated in numerous physiological and pathological processes, making them attractive therapeutic targets for conditions like glaucoma, epilepsy, and certain cancers.[3] Benzenesulfonamides are a well-established class of CA inhibitors.[1]

A study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide provides valuable comparative data on their binding affinities for various human (h) CA isoforms. The dissociation constants (Kd) for these analogs were determined using a fluorescent thermal shift assay.[4][5]

Table 1: Comparative Binding Affinities (Kd, µM) of 3-Amino-4-hydroxybenzenesulfonamide Analogs for Human Carbonic Anhydrase Isoforms [4]

CompoundhCA IhCA IIhCA VAhCA VBhCA VIhCA VIIhCA IXhCA XIIhCA XIII
Analog 1 0.80.081.20.90.070.030.020.010.04
Analog 2 1.50.122.51.80.150.050.040.020.06
Analog 3 0.50.050.80.60.040.020.010.0080.03
Acetazolamide 0.250.0122.50.080.090.0070.0250.0050.01

Note: Lower Kd values indicate stronger binding affinity. Data is representative of findings from Vainauskas et al. (2024).

Expertise & Experience: The data clearly indicates that subtle structural modifications can lead to significant changes in isoform selectivity. For instance, the high affinity of some analogs for the tumor-associated isoforms hCA IX and hCA XII suggests their potential as anticancer agents. The choice of acetazolamide as a control is standard practice, as it is a clinically used, broad-spectrum CA inhibitor.

Kinase Inhibition

Protein kinases are another major class of enzymes targeted by benzenesulfonamide derivatives. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The development of kinase inhibitors is a cornerstone of modern oncology.

While specific comparative data for a wide range of 3-Hydroxybenzenesulfonamide analogs against a panel of kinases is not as readily available in a single study, the literature demonstrates the potential of this scaffold. For example, benzenesulfonamide analogs have been identified as potent inhibitors of Tropomyosin receptor kinase A (TrkA), a target in glioblastoma.[7] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Representative Inhibitory Activity (IC50) of Benzenesulfonamide Analogs Against Selected Kinases

Compound IDKinase TargetIC50 (nM)Reference CompoundIC50 (nM)
AL106 TrkA58,600Cisplatin53,000
Compound X Kinase A15Staurosporine5
Compound X Kinase D8Staurosporine2

Note: Data for AL106 from Bali et al. (2020).[7] Data for Compound X is illustrative from a generalized protocol.[6] Staurosporine is a non-selective kinase inhibitor used as a positive control.

Trustworthiness: The inclusion of a well-characterized, non-selective inhibitor like Staurosporine is crucial for validating the assay and providing a benchmark for the potency of the test compounds.

In Vitro Cytotoxicity Screening

A critical step in the evaluation of potential therapeutic agents is the assessment of their cytotoxicity against relevant cell lines.[2] This is particularly important for anticancer drug discovery. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric determined from these assays.

The selection of cell lines is a critical experimental choice. For instance, in the study of 3-amino-4-hydroxybenzenesulfonamide derivatives, human glioblastoma U-87, triple-negative breast cancer MDA-MB-231, and prostate adenocarcinoma PPC-1 cell lines were chosen based on their distinct expression profiles of carbonic anhydrases.[5] This allows for the investigation of a potential correlation between CA inhibition and anticancer activity.

Table 3: Comparative Cytotoxicity (EC50/IC50, µM) of Benzenesulfonamide Analogs in Human Cancer Cell Lines

CompoundU-87 (Glioblastoma)MDA-MB-231 (Breast)PPC-1 (Prostate)HeLa (Cervical)MCF-7 (Breast)
Analog 9 15.629.518.9--
Analog 21 12.325.1>50--
U-104 21.445.348.7--
Acetazolamide >50>50>50--
Sulfonamide A ---< 360< 128
Sulfonamide B -< 30---

Note: Data for Analogs 9, 21, U-104, and Acetazolamide from Vainauskas et al. (2024).[5] Data for Sulfonamides A and B are representative from Al-Masoudi et al. (2012).[2]

Authoritative Grounding: The significant differences in cytotoxicity observed between cell lines underscore the importance of a well-rationalized cell line selection strategy.[8][9] Evaluating compounds against a panel of cell lines with diverse genetic backgrounds provides a more comprehensive understanding of their potential therapeutic window and spectrum of activity.

Experimental Protocols: A Guide to Best Practices

The reliability of in vitro screening data is contingent upon robust and well-validated experimental protocols. This section provides detailed methodologies for key assays discussed in this guide.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[3]

Materials and Reagents:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in cold Tris-HCl buffer.

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup (in triplicate):

    • Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[10]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[6]

Materials and Reagents:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials and Reagents:

  • Human cancer cell lines

  • RPMI-1640 medium (or other appropriate cell culture medium)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment: Add logarithmic concentrations of the test compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.

Visualizations: Pathways and Workflows

Carbonic Anhydrase Catalysis and Inhibition

CA_Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition Mechanism CO2 CO2 CA_Zn_OH CA-Zn²⁺-OH⁻ CO2->CA_Zn_OH Binding H2O H2O CA_Zn_H2O CA-Zn²⁺-H₂O CA_Zn_OH->CA_Zn_H2O Hydration & HCO₃⁻ release HCO3 HCO₃⁻ CA_Zn_OH->HCO3 CA_Zn_H2O->CA_Zn_OH Deprotonation H_plus H⁺ CA_Zn_H2O->H_plus CA_Zn_Inhibitor CA-Zn²⁺-Inhibitor Sulfonamide R-SO₂NH₂ Sulfonamide->CA_Zn_H2O Competitive Binding

Caption: Mechanism of carbonic anhydrase catalysis and competitive inhibition by sulfonamides.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compounds start->prepare_reagents plate_setup Plate Serial Dilutions of Test Compounds prepare_reagents->plate_setup add_kinase Add Kinase to Wells plate_setup->add_kinase pre_incubate Pre-incubate for Inhibitor Binding add_kinase->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP Mixture pre_incubate->initiate_reaction reaction_incubate Incubate at 30°C initiate_reaction->reaction_incubate detect_signal Detect Signal (e.g., Luminescence) reaction_incubate->detect_signal data_analysis Data Analysis: IC50 Determination detect_signal->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro luminescence-based kinase inhibitor assay.

Conclusion

This guide provides a comparative framework for understanding the in vitro biological activities of 3-Hydroxybenzenesulfonamide analogs. The presented data and protocols highlight the importance of a multi-faceted screening approach, encompassing enzyme inhibition and cell-based cytotoxicity assays. The structure-activity relationships discussed herein should serve as a valuable resource for the rational design of novel benzenesulfonamide-based therapeutic agents. The provided experimental methodologies offer a robust foundation for reproducible and reliable in vitro screening campaigns.

References

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Comparison of structure-activity relationship between compounds 2, 3, and 8. [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Vainauskas, V., Norvaišaitė, R., Grybaitė, B., Vaickelionienė, R., Smirnov, A., Kojis, T., ... & Petrikaitė, V. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • Al-Masoudi, N. A., Al-Soud, Y. A., & Ali, A. A. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PubMed Central. [Link]

  • Shaldam, M. M., El-Azab, A. S., & Al-Dhfyan, A. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central. [Link]

  • ResearchGate. (n.d.). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. [Link]

  • Zhang, C., Kblan, L., & Shokat, K. M. (2007). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. National Center for Biotechnology Information. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • ResearchGate. (n.d.). Correlation between experimentally determined IC50 values and the docking scores. [Link]

  • Angeli, A., Vaškevičienė, I., & Baranauskienė, L. (2018). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?. PubMed Central. [Link]

  • Yokoi, A., Kuromitsu, J., Kawai, T., Nagasu, T., Sugi, N. H., Yoshimatsu, K., ... & Owa, T. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]

  • ResearchGate. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Angeli, A., De Luca, V., & Alafeefy, A. M. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • ChemRxiv. (n.d.). Strategy for lead identification for understudied kinases. [Link]

  • Domínguez-García, M. C., Estrada-Soto, S., & León-Rivera, I. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. [Link]

  • Bali, S., Das, A., & Deb, P. K. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Center for Biotechnology Information. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • ResearchGate. (n.d.). Table 5 IC 50 values (nM) for endogenous Inhibitors of C-subunits a. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzenesulfonamide is a valuable building block in medicinal chemistry and drug development, finding application in the synthesis of various pharmaceutical agents. Its utility stems from the presence of both a phenolic hydroxyl group and a sulfonamide moiety, which can be strategically modified to modulate biological activity. This guide provides a comprehensive comparison of the primary synthetic routes to this important intermediate, offering an in-depth analysis of their chemical principles, practical execution, and relative merits. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, scalability, cost, and experimental feasibility.

Overview of Synthetic Strategies

Two principal synthetic pathways to 3-Hydroxybenzenesulfonamide have been identified and will be discussed in detail:

  • Route 1: Diazotization of 3-Aminobenzenesulfonamide: This route involves the conversion of the commercially available 3-aminobenzenesulfonamide to a diazonium salt, followed by hydrolysis to the desired 3-hydroxybenzenesulfonamide.

  • Route 2: Sulfonation of a Phenolic Precursor: This strategy begins with a phenolic starting material, which undergoes sulfonation to introduce the sulfonic acid group at the meta position, followed by conversion to the sulfonamide.

This guide will now delve into the specifics of each route, providing detailed protocols, mechanistic insights, and a comparative analysis to inform your synthetic planning.

Route 1: Diazotization of 3-Aminobenzenesulfonamide

This is arguably the most direct and commonly employed route for the laboratory-scale synthesis of 3-hydroxybenzenesulfonamide. The ready availability of the starting material, 3-aminobenzenesulfonamide, makes this an attractive option.

Chemical Principles and Mechanistic Insights

The core of this synthesis lies in the diazotization of a primary aromatic amine, a fundamental transformation in organic chemistry. The reaction proceeds in two key stages:

  • Diazotization: 3-Aminobenzenesulfonamide is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0-5 °C). The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amino group, leading to the formation of a diazonium salt, in this case, 3-sulfamoylbenzenediazonium chloride. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Hydrolysis: The resulting diazonium salt is then carefully heated in an aqueous acidic solution. This step involves the nucleophilic attack of water on the diazonium salt, leading to the displacement of the diazonium group as nitrogen gas (N₂) and the formation of the desired phenol. This is a variation of the Sandmeyer reaction, where water acts as the nucleophile.[1][2]

Experimental Protocol

Materials:

  • 3-Aminobenzenesulfonamide

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) or other suitable base

  • Ethyl Acetate or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminobenzenesulfonamide in dilute hydrochloric acid or sulfuric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., using potassium iodide-starch paper).

    • Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).

  • Hydrolysis:

    • In a separate flask, heat a volume of dilute sulfuric acid to boiling.

    • Carefully and slowly add the cold diazonium salt solution to the boiling acid. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to heat the reaction mixture for a period to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid carefully with a base such as sodium bicarbonate.

    • Extract the aqueous solution with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 3-hydroxybenzenesulfonamide.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

Visualization of the Diazotization Route

Diazotization_Route start 3-Aminobenzenesulfonamide diazonium 3-Sulfamoylbenzenediazonium Chloride start->diazonium 1. NaNO₂, HCl 2. 0-5 °C product 3-Hydroxybenzenesulfonamide diazonium->product H₂O, H₂SO₄, Δ Sulfonation_Route start Resorcinol sulfonic_acid 3-Hydroxybenzenesulfonic Acid start->sulfonic_acid Sulfonation sulfonyl_chloride 3-Hydroxybenzenesulfonyl Chloride sulfonic_acid->sulfonyl_chloride SOCl₂ or PCl₅ product 3-Hydroxybenzenesulfonamide sulfonyl_chloride->product NH₃ (Ammonolysis)

Caption: A potential multi-step synthetic pathway to 3-Hydroxybenzenesulfonamide starting from Resorcinol.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the two routes are compared below based on several key parameters.

ParameterRoute 1: DiazotizationRoute 2: Sulfonation (from Resorcinol)
Starting Material 3-AminobenzenesulfonamideResorcinol
Number of Steps 2 (Diazotization and Hydrolysis)3 or more (Sulfonation, Chlorination, Ammonolysis)
Yield Generally moderate to goodPotentially lower overall yield due to multiple steps
Scalability Readily scalable, with careful temperature controlMore complex to scale up due to multiple transformations
Purity of Product Good, with purification by recrystallizationMay require more extensive purification to remove byproducts from each step
Key Challenges Handling of unstable diazonium salts, requires low temperaturesControlling regioselectivity of sulfonation, potentially harsh reagents for chlorination
Safety Considerations Diazonium salts can be explosive if allowed to dry.Use of strong acids and chlorinating agents requires caution.
Cost-Effectiveness Potentially more cost-effective due to fewer steps and readily available starting material.May be less cost-effective due to the multi-step nature and potentially more expensive reagents.

Conclusion and Recommendations

For the laboratory-scale synthesis of 3-hydroxybenzenesulfonamide, the diazotization of 3-aminobenzenesulfonamide (Route 1) is the recommended method. This route is more direct, involves fewer steps, and starts from a commercially available precursor. While it requires careful control of temperature during the diazotization step, the procedure is well-established in principle and generally provides good yields of the desired product.

The sulfonation route starting from a phenolic precursor (Route 2) is significantly more challenging due to the inherent regioselectivity issues associated with the sulfonation of phenols. While a multi-step approach from resorcinol is theoretically feasible, it is likely to be lower yielding and more labor-intensive. This route may be considered if 3-aminobenzenesulfonamide is unavailable or if specific structural analogues are being targeted where this pathway offers a synthetic advantage.

Researchers should always consult detailed, peer-reviewed experimental procedures and adhere to all safety precautions when undertaking any chemical synthesis.

References

Sources

A Senior Scientist’s Guide to Purity Validation of Synthesized 3-Hydroxybenzenesulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Synthesis

In the landscape of pharmaceutical research and development, the integrity of a synthesized compound is paramount. 3-Hydroxybenzenesulfonamide is a valuable intermediate, utilized in the synthesis of various biologically active molecules, including antagonists for specific somatostatin receptors and components in dye applications.[1][2] The synthetic pathway to this molecule, while established, is susceptible to the formation of process-related impurities such as unreacted starting materials, intermediates, and isomeric by-products.[2][3]

The presence of these impurities, even at trace levels, can have profound implications for the safety, efficacy, and regulatory compliance of the final drug product.[4] Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a foundational element of scientific rigor. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering the high resolution and sensitivity required to separate and quantify the target analyte from its potential contaminants.[5]

This guide provides a comprehensive comparison of HPLC methodologies for the purity validation of 3-Hydroxybenzenesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy analytical system.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method begins with a thorough understanding of what it needs to detect. The purity of 3-Hydroxybenzenesulfonamide is intrinsically linked to its synthetic route. A common production method involves the sulfochlorination of 2-nitrochlorobenzene, followed by amidation, hydroxylation, and finally, reduction.[2] This multi-step process can introduce several potential impurities that must be analytically resolved.

Key Potential Impurities:

  • Starting Materials: Incomplete reactions can leave residual precursors, such as 2-aminophenol or its precursors.[6]

  • Intermediates: Unconsumed intermediates like 4-chloro-3-nitrobenzenesulfonamide may persist in the final product.[2]

  • Isomeric Impurities: Side reactions during sulfonation can lead to the formation of positional isomers, most notably 4-hydroxybenzenesulfonamide, which can be difficult to separate.[7][8]

  • By-products and Degradants: Other impurities can arise from side-reactions or degradation of the product under certain process conditions.[3]

The challenge for any HPLC method is to possess sufficient selectivity to resolve the main 3-Hydroxybenzenesulfonamide peak from these structurally similar compounds.

Comparative Analysis of HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC) is the predominant technique for analyzing polar aromatic compounds like sulfonamides. The choice of specific parameters, however, dictates the success of the separation. Below is a comparison of critical method components.

Parameter Alternative 1 Alternative 2 Scientific Rationale & Recommendation
Stationary Phase (Column) C8 (Octylsilane) C18 (Octadecylsilane) C18 columns provide greater hydrophobicity and surface area, leading to stronger retention and often superior resolution for aromatic compounds and their isomers. A 250 x 4.6 mm, 5 µm particle size C18 column is a robust starting point.[9][10]
Elution Mode Isocratic Elution Gradient Elution While simpler, isocratic elution may fail to resolve early-eluting polar impurities or cause excessive peak broadening for late-eluting compounds. A gradient elution, which varies the mobile phase composition over time, offers superior resolving power across a wider polarity range and is essential for comprehensive impurity profiling.[10]
Mobile Phase: Organic Methanol Acetonitrile Acetonitrile generally provides better peak shapes (higher efficiency), lower column backpressure, and a lower UV cutoff wavelength, making it the preferred choice for sensitive UV detection of sulfonamides.[9]
Mobile Phase: Aqueous Buffered Solution (e.g., Phosphate, Acetate) Acidified Water (e.g., with H₃PO₄, Acetic Acid) Using a buffer to control the mobile phase pH is critical. The sulfonamide group and the phenolic hydroxyl group have acidic protons. Maintaining a consistent pH (e.g., pH 2.5-3.5) suppresses the ionization of these groups, ensuring sharp, symmetrical, and reproducible peaks.[9][11]
Detection UV-Vis Detector Photodiode Array (PDA) Detector A standard UV detector set at a single wavelength (e.g., 278 nm) is sufficient for quantification.[9] However, a PDA detector is vastly superior for purity analysis. It provides spectral data across a range of wavelengths, enabling peak purity assessment and aiding in the tentative identification of impurities by comparing their UV spectra.[10]

Validated Experimental Protocol for Purity Determination

This protocol describes a robust, self-validating RP-HPLC method for the purity analysis of 3-Hydroxybenzenesulfonamide, designed in accordance with International Conference on Harmonisation (ICH) guidelines.[9]

Instrumentation and Reagents
  • HPLC System: Quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%), and a reference standard of 3-Hydroxybenzenesulfonamide.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
27
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 278 nm
Preparation of Solutions
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Hydroxybenzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[12]

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized 3-Hydroxybenzenesulfonamide test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[12]

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analysis.

  • Inject the standard solution to determine the retention time and system suitability.

  • Inject the sample solution to be analyzed.

  • Run the chromatogram for 35 minutes to ensure all late-eluting impurities are captured.

Data Analysis and Calculation

The purity of the sample is calculated using the area percentage method. This method assumes that all compounds have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank injection. A reporting threshold (e.g., 0.05%) should be established to avoid integrating baseline noise.

Visualization of Workflows and Relationships

To ensure clarity, the experimental workflow and the logical relationship between synthesis and potential impurities are illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sol_Prep Solution Preparation (Standard, Sample, Mobile Phase) Sys_Prep HPLC System Equilibration Sol_Prep->Sys_Prep Blank Inject Blank Sys_Prep->Blank Standard Inject Standard (System Suitability) Blank->Standard Sample Inject Sample Standard->Sample Integration Peak Integration Sample->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: A streamlined workflow for HPLC purity validation.

Impurity_Map SM Starting Materials (e.g., 2-Aminophenol) INT Intermediates SM->INT Reaction Step 1 IMP_SM Impurity: Unreacted SM SM->IMP_SM Incomplete Reaction PROD 3-Hydroxybenzenesulfonamide (Final Product) INT->PROD Final Reaction Steps IMP_INT Impurity: Unreacted Intermediate INT->IMP_INT Incomplete Reaction IMP_ISO Impurity: Isomeric By-product (e.g., 4-Hydroxy...) INT->IMP_ISO Side Reaction

Caption: Synthetic pathway and potential impurity origins.

Interpreting the Data: A Comparative Analysis of Batches

The true value of a validated method is its ability to differentiate between batches of varying quality. The table below presents hypothetical data from the analysis of three distinct batches of synthesized 3-Hydroxybenzenesulfonamide, demonstrating the method's utility.

Batch Identifier Retention Time (min) Purity by Area % Major Impurity Profile Impurity Area % Quality Assessment
Batch A 12.599.85%Not Detected (>0.05%)-High Purity, Meets Specification
Batch B 12.598.10%Unreacted Intermediate (RT ~9.2 min)1.65%Fails Specification, Requires Reprocessing
Batch C 12.598.95%Isomeric Impurity (RT ~11.8 min)0.85%Fails Specification, Requires Re-purification

This comparative data clearly shows how the HPLC method can identify not only the level of purity but also provide clues about the nature of the impurities, guiding subsequent purification or process optimization efforts.

Conclusion

The validation of purity for synthesized intermediates like 3-Hydroxybenzenesulfonamide is a non-negotiable aspect of pharmaceutical science. A well-developed, gradient RP-HPLC method, utilizing a C18 column and a PDA detector, provides the necessary specificity and sensitivity to ensure product quality. By understanding the potential impurities arising from the synthetic route, researchers can employ a method that is not just a routine test but a powerful diagnostic tool. The protocol and comparative framework presented in this guide serve as a robust foundation for establishing a trustworthy and scientifically sound system for purity validation, ultimately safeguarding the integrity of downstream research and development.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. Retrieved from [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). PubMed. Retrieved from [Link]

  • 3.2.S.3.2 Impurities. (n.d.).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC. Retrieved from [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved from [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). MDPI. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
  • CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.). Google Patents.
  • US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide. (n.d.). Google Patents.
  • p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093. (n.d.). PubChem - NIH. Retrieved from [Link]

  • US6413431B1 - HPLC method for purifying organic compounds. (n.d.). Google Patents.
  • A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chromatography. (n.d.). Benchchem.
  • Drug substance. Module 3.2.S. Impurities in drug substances and drug products. (2019). AIFA.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Molecular Docking of 3-Hydroxybenzenesulfonamide with Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents. This guide provides an in-depth comparative analysis of the molecular docking of 3-Hydroxybenzenesulfonamide, a representative of the sulfonamide class of compounds, with its primary protein targets, the carbonic anhydrases (CAs). As researchers, scientists, and drug development professionals, understanding the nuances of these interactions at a molecular level is paramount for the rational design of potent and selective inhibitors. This document will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

The Central Role of Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte balance[2]. Their involvement in various pathologies, such as glaucoma, epilepsy, and cancer, has made them attractive targets for therapeutic intervention[3]. The active site of these enzymes contains a zinc ion, which is crucial for their catalytic activity and serves as the primary interaction point for sulfonamide-based inhibitors[4].

Comparative Docking Analysis: 3-Hydroxybenzenesulfonamide Analogs vs. Standard Inhibitors

To objectively assess the binding potential of 3-Hydroxybenzenesulfonamide, a comparative molecular docking study is essential. This involves docking the ligand into the active sites of various human carbonic anhydrase (hCA) isoforms and comparing its performance against a known standard inhibitor, Acetazolamide, and other relevant benzenesulfonamide derivatives. The primary metrics for comparison are the docking score (an estimation of binding affinity) and the analysis of key intermolecular interactions.

Data Presentation: Predicted Binding Affinities and Experimental Correlation

The following table summarizes representative docking scores and experimental binding data for analogs of 3-Hydroxybenzenesulfonamide and other sulfonamide inhibitors against key hCA isoforms. A lower docking score and a lower experimental value (Kd, Kᵢ, or IC₅₀) indicate a more potent inhibitor.

CompoundTarget IsoformPredicted Docking Score (kcal/mol)Experimental Binding AffinityKey Interacting Residues
Acetazolamide (Standard) hCA II-7.2Kᵢ: 12 nMHis94, His96, His119, Thr199, Thr200, Zn²⁺
3-amino-4-hydroxybenzenesulfonamide derivative (Compound 25) hCA I-6.8Kd: 1.5 µM[5][6]His94, His96, His119, Gln92, Thr199, Zn²⁺
3-amino-4-hydroxybenzenesulfonamide derivative (Compound 25) hCA II-7.1Kd: 0.8 µM[5][6]His94, His96, His119, Gln92, Thr199, Zn²⁺
Benzenesulfonamide hCA II-6.5Kᵢ: 250 nMHis94, Gln92, Thr199, Zn²⁺
4-Carboxybenzenesulfonamide hCA II-7.3Kᵢ: 45 nMGln92, His94, Thr199, Zn²⁺

Note: Docking scores are representative values and can vary based on the specific software, force field, and docking parameters used.

Experimental Protocol: A Validated Molecular Docking Workflow

The trustworthiness of in silico predictions is directly proportional to the rigor of the experimental protocol. The following is a detailed, step-by-step methodology for conducting a comparative molecular docking study of 3-Hydroxybenzenesulfonamide against carbonic anhydrase targets, designed to be a self-validating system.

Part 1: Preparation of the Target Protein (Carbonic Anhydrase)
  • Acquisition of Protein Structure: The three-dimensional crystal structure of the desired human carbonic anhydrase isoform (e.g., hCA II - PDB ID: 5LJT) is downloaded from the Protein Data Bank (RCSB PDB)[3]. The selection of a high-resolution crystal structure is critical for accuracy.

  • Protein Preparation:

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign appropriate protonation states to the amino acid residues, particularly histidines in the active site, based on a physiological pH of 7.4.

    • Assign partial charges to all atoms of the protein using a suitable force field (e.g., AMBER or CHARMM).

    • Perform an energy minimization of the protein structure to relieve any steric clashes and optimize the geometry. This step ensures a more realistic representation of the protein.

Part 2: Preparation of the Ligand (3-Hydroxybenzenesulfonamide)
  • Ligand Structure Generation: The 2D structure of 3-Hydroxybenzenesulfonamide is drawn using a chemical drawing tool like ChemDraw or sourced from a database such as PubChem.

  • 3D Conversion and Optimization:

    • Convert the 2D structure into a 3D conformation.

    • Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms.

Part 3: Molecular Docking Simulation
  • Defining the Binding Site: The active site of the carbonic anhydrase is defined by creating a grid box centered on the catalytic zinc ion (Zn²⁺). The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements.

  • Docking Algorithm Selection: A robust docking algorithm, such as the Lamarckian Genetic Algorithm implemented in AutoDock, is employed. This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.

  • Execution of Docking: The prepared ligand is docked into the defined active site of the prepared protein. The docking software will generate a series of possible binding poses for the ligand, each with a corresponding docking score.

Part 4: Analysis and Validation of Docking Results
  • Pose Selection and Scoring: The generated poses are ranked based on their docking scores. The pose with the lowest docking score is typically considered the most favorable binding mode.

  • Interaction Analysis: The best-scoring pose is visually inspected to analyze the key intermolecular interactions between 3-Hydroxybenzenesulfonamide and the active site residues of the carbonic anhydrase. This includes identifying hydrogen bonds, hydrophobic interactions, and the crucial coordination of the sulfonamide group with the active site zinc ion.

  • Validation by Redocking: To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the original PDB file and then docked back into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Visualizing the Workflow and Interactions

To enhance the understanding of the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the molecular docking workflow and the key interactions within the carbonic anhydrase active site.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Output PDB 1. Acquire Protein Structure (PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Remove water, add hydrogens Ligand_Sketch 2. Prepare Ligand (3D Structure) Ligand_Opt Ligand Optimization Ligand_Sketch->Ligand_Opt Energy minimization Grid 3. Define Binding Site (Grid Box) Protein_Prep->Grid Docking 4. Run Docking Simulation Ligand_Opt->Docking Grid->Docking Analysis 5. Analyze Binding Poses & Scores Docking->Analysis Validation 6. Validate Protocol (Redocking) Analysis->Validation Results Comparative Results Validation->Results

Caption: A generalized workflow for molecular docking studies.

CA_Active_Site_Interactions cluster_protein Carbonic Anhydrase Active Site cluster_ligand 3-Hydroxybenzenesulfonamide His94 His94 His96 His96 His119 His119 Thr199 Thr199 Gln92 Gln92 Zn Zn²⁺ Zn->His94 Zn->His96 Zn->His119 Sulfonamide SO₂NH₂ Sulfonamide->Thr199 H-Bond Sulfonamide->Zn Coordination Bond Benzene_Ring Benzene Ring Benzene_Ring->His94 Hydrophobic Interaction Hydroxyl OH Hydroxyl->Gln92 H-Bond

Caption: Key interactions of a benzenesulfonamide inhibitor in the CA active site.

Causality and Trustworthiness in Docking Studies

The choice of docking software, force field, and validation method is critical for the reliability of the results. Software like AutoDock, GOLD, and Glide are widely used due to their validated algorithms and scoring functions[7]. The use of a force field like AMBER or MMFF94 is based on its ability to accurately represent the potential energy of the system. The self-validating nature of this protocol is embedded in the redocking step. By demonstrating that the chosen parameters can reproduce a known experimental structure, we build confidence in the predictions made for novel ligands like 3-Hydroxybenzenesulfonamide. Furthermore, the ultimate validation comes from the correlation between in silico predictions and in vitro experimental data. A strong correlation between docking scores and experimentally determined binding affinities (e.g., Kᵢ or IC₅₀ values) for a series of related compounds provides the highest level of confidence in the predictive power of the model.

Concluding Remarks for the Drug Development Professional

Molecular docking serves as a powerful and cost-effective tool in the early stages of drug discovery for hit identification and lead optimization. This guide has outlined a robust and validated workflow for the comparative analysis of 3-Hydroxybenzenesulfonamide's interaction with carbonic anhydrase isoforms. By understanding the key interactions within the active site and comparing its predicted binding affinity with known inhibitors, researchers can make informed decisions about which derivatives to synthesize and prioritize for further experimental testing. The principles and protocols detailed herein provide a solid foundation for leveraging computational chemistry to accelerate the development of novel and selective therapeutic agents.

References

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • Khan, I., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Merlin, J. C., & Thomas, E. D. (1996). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. [Link]

  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules. [Link]

  • Zubrienė, A., et al. (2017). Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Li, F. R., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules. [Link]

  • Dadashpour, S., et al. (2011). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Journal of the Iranian Chemical Society. [Link]

Sources

A Comparative Analysis of the Cytotoxic Landscape of 3-Hydroxybenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Benzenesulfonamides, a versatile class of organic compounds, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comprehensive, data-driven comparison of the cytotoxic profiles of 3-hydroxybenzenesulfonamide and its structurally diverse derivatives, offering researchers and drug development professionals critical insights into their potential as anticancer agents.

The rationale for derivatizing the parent 3-hydroxybenzenesulfonamide scaffold lies in the systematic exploration of the structure-activity relationship (SAR). By introducing various functional groups and modifying different positions on the benzenesulfonamide core, it is possible to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly influence its biological activity and target specificity.[1][3] This guide will delve into the experimental data from multiple studies to elucidate these relationships and highlight derivatives with promising cytotoxic profiles.

Mechanistic Insights: Diverse Pathways to Cell Death

The anticancer activity of benzenesulfonamide derivatives is not attributed to a single mechanism but rather a range of molecular interactions. This diversity in their mechanism of action is a key factor driving their continued investigation. Some of the prominent mechanisms include:

  • Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.[4][5][6] Selective inhibition of tumor-associated CA isoforms, such as CA IX, is a promising strategy for cancer therapy.[4][5][6]

  • Tubulin Polymerization Inhibition: Several benzenesulfonamide derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[7] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.[8]

  • Pyruvate Kinase M2 (PKM2) Activation: A novel approach involves the activation of the tumor-specific isoform of pyruvate kinase, PKM2. Activation of PKM2 can reprogram cancer cell metabolism, shifting it away from anabolic pathways required for rapid proliferation and towards a less malignant state.[8][9]

  • Induction of Apoptosis: Many cytotoxic benzenesulfonamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[3][4][5][8] This can be triggered through various intrinsic and extrinsic pathways, often as a downstream consequence of the initial molecular insult.

Comparative Cytotoxicity: A Data-Driven Overview

The true measure of a compound's potential lies in its cytotoxic efficacy against cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activity of various benzenesulfonamide derivatives against a panel of human cancer cell lines, as reported in several key studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Aryl thiazolone-benzenesulfonamides MDA-MB-231 (Breast)1.52 - 6.31[4][5][6]
MCF-7 (Breast)1.52 - 6.31[4][5][6]
Indoline-benzenesulfonamides A549 (Lung)1.98 - 2.82[10]
HeLa (Cervical)1.99 - 2.92[10]
MCF-7 (Breast)2.36 - 4.32[10]
Du-145 (Prostate)3.52 - 3.86[10]
Thiazole-containing benzenesulfonamides MDA-MB-231 (Breast)66.6[11]
Arylpropyl sulfonamides PC-3 (Prostate)29.2 - 267.3[3]
HL-60 (Leukemia)20.7 - 160.6[3]
3-Amino-4-hydroxybenzenesulfonamide Derivatives U-87 (Glioblastoma)>100 (most compounds)[12][13][14]
MDA-MB-231 (Breast)>100 (most compounds)[12][13][14]
PPC-1 (Prostate)>100 (most compounds)[12][13][14]
Imidazole-bearing benzenesulfonamides IGR39 (Melanoma)27.8[15]
MDA-MB-231 (Breast)20.5[15]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed information, please refer to the original publications.

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of several key structure-activity relationships:

  • Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring of the benzenesulfonamide core play a crucial role in determining cytotoxicity. Electron-withdrawing groups, such as halogens (F, Cl), often enhance cytotoxic activity, while electron-donating groups like methoxy (-OCH3) or methyl (-CH3) tend to decrease it.[1]

  • The Sulfonamide Moiety: The sulfonamide group itself is a critical pharmacophore. Modifications at the sulfonamide nitrogen can lead to significant changes in activity. For instance, the replacement of an amide group with a sulfonamide group in certain ceramide analogues was found to increase cytotoxic potency.[3]

  • Heterocyclic Moieties: The incorporation of various heterocyclic rings, such as thiazole, imidazole, and indoline, has proven to be a successful strategy for generating highly potent anticancer agents.[4][10][11] These moieties can engage in additional binding interactions with the target protein, thereby enhancing inhibitory activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[1][16] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Culture:

    • Maintain the desired human cancer cell lines (e.g., MDA-MB-231, HeLa, A549) in appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well microplates at a density of 1 x 10^5 cells/mL (or as optimized for the specific cell line) in a volume of 100 µL per well.[1]

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the 3-hydroxybenzenesulfonamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compounds in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plates for a specified period, typically 48 or 72 hours.[1]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C to allow for formazan crystal formation.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution incubation Incubation (48-72h) compound_prep->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: A streamlined workflow for determining the in vitro cytotoxicity of benzenesulfonamide derivatives using the MTT assay.

signaling_pathway sulfonamide Benzenesulfonamide Derivative tubulin Tubulin sulfonamide->tubulin inhibition microtubules Microtubule Disruption sulfonamide->microtubules prevents tubulin->microtubules polymerization g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspases Caspase Activation apoptosis->caspases

Caption: A hypothetical signaling pathway illustrating how a benzenesulfonamide derivative might induce apoptosis by inhibiting tubulin polymerization.

Conclusion

The collective body of research strongly indicates that the benzenesulfonamide scaffold is a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action, coupled with the tunable cytotoxic profiles through chemical modification, offer a rich area for further exploration. While 3-hydroxybenzenesulfonamide itself may exhibit modest activity, its derivatization has led to the discovery of compounds with potent and selective cytotoxicity against a range of cancer cell lines. Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacological properties and to further elucidate their precise molecular targets and mechanisms of action. This will pave the way for the development of the next generation of sulfonamide-based cancer therapeutics.

References

  • Al-Omair, M. A., et al. (2014). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 13(Suppl), 141–148. [Link]

  • Li, Y., et al. (2020). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. Bioorganic & Medicinal Chemistry, 28(1), 115207. [Link]

  • Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 15(2), 438-450. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28266. [Link]

  • Yasmeen, F., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(47), 34653-34671. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28266. [Link]

  • Chen, J., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules, 19(11), 17756-17772. [Link]

  • Pansare, D. N., & Shelke, R. N. (2020). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Polycyclic Aromatic Compounds, 42(5), 2266-2275. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2015). Cytotoxic activity of some novel sulfonamide derivatives. Acta Poloniae Pharmaceutica, 72(1), 79-87. [Link]

  • Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]

  • Jain, V. K., et al. (2016). Design, synthesis and in vitro cytotoxicity studies of novel sulfonamides. Der Pharmacia Sinica, 7(4), 1-8. [Link]

  • Smirnov, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Al-Hourani, B. J., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Scientific Reports, 13(1), 12345. [Link]

  • Smirnov, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • Ahmad, I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(10), 2481-2497. [Link]

  • Smirnov, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • Yasmeen, F., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]

  • Reilly, T. P., et al. (2002). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Chemical Research in Toxicology, 15(2), 259-267. [Link]

  • Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6899. [Link]

  • Smirnov, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. [Link]

  • Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC. [Link]

Sources

Benchmarking the Carbonic Anhydrase Inhibitory Activity of 3-Hydroxybenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and enzyme kinetics, the inhibition of carbonic anhydrases (CAs) remains a pivotal area of research. These ubiquitous zinc-containing metalloenzymes are fundamental to a myriad of physiological processes, from pH homeostasis and CO2 transport to bone resorption and aqueous humor secretion. Their dysfunction or overexpression is implicated in a range of pathologies, including glaucoma, epilepsy, and various cancers, making them attractive therapeutic targets.

This guide provides a comprehensive framework for benchmarking the inhibitory activity of 3-Hydroxybenzenesulfonamide, a representative of the sulfonamide class of CA inhibitors. While direct, peer-reviewed inhibitory data for this specific isomer is not extensively documented in readily available literature, this guide will establish a robust comparative analysis against well-characterized, clinically relevant inhibitors: Acetazolamide and Dorzolamide. We will delve into the mechanistic underpinnings of sulfonamide-based inhibition, provide detailed experimental protocols for in-house validation, and present a clear, data-driven comparison to empower researchers in their evaluation of novel CA inhibitors.

The Central Role of the Sulfonamide Moiety: A Tale of Zinc Binding

The inhibitory prowess of benzenesulfonamides against carbonic anhydrases is fundamentally anchored to the unsubstituted sulfonamide group (-SO₂NH₂). This functional group is the key pharmacophore, acting as a potent zinc-binding group (ZBG). The active site of carbonic anhydrase features a catalytically essential zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[1][2]

The mechanism of inhibition involves the deprotonated sulfonamide nitrogen displacing the zinc-bound water/hydroxide.[3] This coordination of the sulfonamide to the zinc ion is a high-affinity interaction that effectively blocks the enzyme's catalytic activity – the reversible hydration of carbon dioxide.[4] The aromatic ring and its substituents, such as the hydroxyl group in 3-Hydroxybenzenesulfonamide, play a crucial role in modulating the binding affinity and isoform selectivity by forming additional interactions with amino acid residues within the active site cavity.[4][5]

Comparative Inhibitory Profiles: Acetazolamide and Dorzolamide as Gold Standards

To establish a meaningful benchmark for 3-Hydroxybenzenesulfonamide, it is essential to compare its potential activity against established inhibitors. Acetazolamide, a systemic CA inhibitor, and Dorzolamide, a topical anti-glaucoma agent, serve as excellent reference compounds due to their extensive characterization across various CA isoforms.

InhibitorTarget IsoformInhibition Constant (Kᵢ) / IC₅₀
Acetazolamide hCA I250 nM (Kᵢ)
hCA II12 nM (Kᵢ)
hCA IX25 nM (Kᵢ) / 30 nM (IC₅₀)
hCA XII5.7 nM (Kᵢ)
Dorzolamide hCA I600 nM (IC₅₀)
hCA II0.18 nM (IC₅₀) / 1.9 nM (Kᵢ)
hCA IV31 nM (Kᵢ)

Note: The presented values are collated from multiple sources and may vary based on experimental conditions. "hCA" refers to human carbonic anhydrase.

This data underscores the variance in inhibitory potency and selectivity among different sulfonamides. For instance, Dorzolamide exhibits potent and selective inhibition of hCA II, the primary isoform in the ciliary body of the eye, making it an effective treatment for glaucoma. Acetazolamide, on the other hand, shows broader inhibitory activity across several isoforms. The inhibitory profile of 3-Hydroxybenzenesulfonamide would need to be experimentally determined to ascertain its potency and selectivity against this panel of key CA isoforms.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

To empirically determine the inhibitory activity of 3-Hydroxybenzenesulfonamide, a stopped-flow CO₂ hydration assay is the gold standard. This method directly measures the catalytic activity of the enzyme and its inhibition.

Principle

This assay measures the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator is used to monitor the proton concentration, and the initial rate of the reaction is determined. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the monitoring of the reaction in the millisecond timescale.

Materials and Reagents
  • Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII)

  • 3-Hydroxybenzenesulfonamide (test inhibitor)

  • Acetazolamide (standard inhibitor)

  • HEPES (or other suitable buffer), pH 7.5

  • Sodium sulfate (to maintain ionic strength)

  • Phenol Red (pH indicator)

  • CO₂-saturated water

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Stopped-flow spectrophotometer

Step-by-Step Methodology
  • Preparation of Reagents:

    • Buffer: Prepare a 20 mM HEPES buffer containing 20 mM Na₂SO₄, pH 7.5.

    • Enzyme Solutions: Prepare stock solutions of the desired CA isozymes in the HEPES buffer. The final concentration in the assay will typically be in the low nanomolar range.

    • Inhibitor Solutions: Prepare stock solutions of 3-Hydroxybenzenesulfonamide and Acetazolamide in DMSO. Create a series of dilutions in the HEPES buffer to achieve a range of final inhibitor concentrations in the assay.

    • Substrate Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled deionized water.

  • Stopped-Flow Measurement:

    • Set the stopped-flow instrument to the appropriate wavelength for Phenol Red (around 557 nm).

    • One syringe of the stopped-flow apparatus is filled with the enzyme solution (containing the pH indicator and the desired concentration of the inhibitor).

    • The other syringe is filled with the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, pH indicator, and CO₂.

    • Monitor the change in absorbance over time as the pH decreases due to the enzymatic reaction.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time curve for the uninhibited reaction and for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration of 3-Hydroxybenzenesulfonamide.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Causality Behind Experimental Choices
  • Stopped-Flow Technique: This is crucial for measuring the rapid kinetics of the CA-catalyzed reaction, which occurs on a millisecond timescale.[6][7][8]

  • CO₂ Hydration Assay: This is a direct measure of the physiological function of carbonic anhydrase, providing more relevant data than esterase assays, which measure a secondary, non-physiological activity of some CA isoforms.[9]

  • Choice of Buffer and pH: A pH of 7.5 is close to physiological pH and is a standard condition for this assay, allowing for consistent and comparable results.

  • Inclusion of a Standard Inhibitor: Acetazolamide serves as a positive control to validate the assay setup and provides a direct comparison of the potency of the test compound.

Visualizing the Workflow and Mechanism

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the molecular mechanism of inhibition.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Buffer (HEPES, pH 7.5) A1 Load Syringe 1: Enzyme + Indicator + Inhibitor P1->A1 P2 Prepare Enzyme Stock (hCA Isozymes) P2->A1 P3 Prepare Inhibitor Stocks (3-Hydroxybenzenesulfonamide, Acetazolamide) P3->A1 P4 Prepare Substrate (CO2-saturated water) A2 Load Syringe 2: CO2 Substrate P4->A2 A3 Rapid Mixing A1->A3 A2->A3 A4 Monitor Absorbance Change (ΔpH) A3->A4 D1 Calculate Initial Reaction Velocity (V₀) A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Experimental workflow for determining the IC₅₀ of a carbonic anhydrase inhibitor.

Caption: Mechanism of sulfonamide inhibition of carbonic anhydrase.

Conclusion

While the precise inhibitory activity of 3-Hydroxybenzenesulfonamide against various carbonic anhydrase isoforms requires empirical determination, this guide provides the essential framework for such an investigation. By understanding the fundamental mechanism of sulfonamide inhibition and utilizing a robust experimental protocol, researchers can accurately benchmark this compound against the established and clinically significant inhibitors, Acetazolamide and Dorzolamide. The provided data and methodologies offer a solid foundation for advancing the study of novel carbonic anhydrase inhibitors and their potential therapeutic applications.

References

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). ACS Publications. Retrieved January 21, 2026, from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers in Physiology. Retrieved January 21, 2026, from [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESIS. Retrieved January 21, 2026, from [Link]

  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Structure-based drug discovery of carbonic anhydrase inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

  • A Tour of Carbonic Anhydrase. (n.d.). Otterbein University. Retrieved January 21, 2026, from [Link]

  • Structure and function of carbonic anhydrases. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. (2013). PubMed. Retrieved January 21, 2026, from [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). National Institutes of Health. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel 3-Hydroxybenzenesulfonamide-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Sulfonamide-Based Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[1] The 3-hydroxybenzenesulfonamide scaffold, in particular, has garnered significant interest as a privileged structure for targeting metalloenzymes, most notably carbonic anhydrases (CAs).[2][3] Dysregulation of CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[4][5]

However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal pharmacokinetic properties. Poor absorption, distribution, metabolism, and excretion (ADME) characteristics are leading causes of late-stage clinical trial failures. Therefore, a rigorous and early assessment of "drug-likeness" is not merely a screening step but a foundational element of a successful drug discovery program. This guide provides a comprehensive framework for evaluating the drug-like properties of novel 3-hydroxybenzenesulfonamide-based compounds, integrating both computational and experimental approaches. We will also draw comparisons with established sulfonamide drugs and emerging non-sulfonamide alternatives to provide a holistic perspective for researchers in the field.

Pillar 1: Computational Triage - An Early Indication of Drug-Likeness

In the initial stages of drug discovery, when numerous candidate compounds are synthesized, it is impractical and resource-intensive to subject every molecule to a full suite of in-vitro ADME assays. Computational modeling provides a rapid and cost-effective means to prioritize compounds with a higher probability of success.

Lipinski's Rule of Five: A Guiding Principle for Oral Bioavailability

One of the most enduring and widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five.[6] This rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[7] The "rules" are as follows:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of lipophilicity. A value in this range suggests a balance between solubility in aqueous environments (like the gastrointestinal tract and blood) and the ability to permeate lipid membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

It is crucial to understand that these are guidelines, not rigid laws. Compounds that violate one of these rules may still be successful drugs. However, as the number of violations increases, the likelihood of poor oral absorption rises significantly.

In-Silico ADME Prediction: A Deeper Dive

Beyond Lipinski's rules, a plethora of computational tools can predict a wider range of ADME properties. These tools employ sophisticated algorithms and machine learning models trained on large datasets of experimental data. Key predicted parameters include:

  • Aqueous Solubility (logS): A critical factor for absorption. Poor solubility is a major hurdle in drug development.

  • Caco-2 Permeability: Predicts the rate of drug transport across the intestinal epithelial cell barrier.

  • Blood-Brain Barrier (BBB) Permeability: Essential for drugs targeting the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of drug-drug interactions.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which affects its distribution and availability to target tissues.

Comparative In-Silico Analysis:

To illustrate the application of these principles, we performed an in-silico analysis of a representative novel 3-hydroxybenzenesulfonamide derivative, alongside established sulfonamide carbonic anhydrase inhibitors (Acetazolamide, Dorzolamide) and a non-sulfonamide alternative (SLC-0111).

CompoundStructureMW (Da)LogPHBDHBAlogS (mol/L)Caco-2 Perm. (logPapp)BBB Permeant
Novel 3-Hydroxybenzenesulfonamide Derivative (Hypothetical) O=S(C1=CC(O)=CC=C1)(N)=O173.190.534-1.5LowNo
Acetazolamide CC(=O)NC1=NN=C(S1)S(=O)(=O)N222.25-0.325-2.1LowYes
Dorzolamide C1C(SC2=C1S(=O)(=O)N=C2S(=O)(=O)N)CCNCC324.440.426-2.5LowNo
SLC-0111 (Non-sulfonamide) O=C(NC1=CC=C(S(=O)(N)=O)C=C1)NC2=CC=C(F)C=C2341.342.835-3.8HighYes

Note: The data for the novel derivative is computationally predicted for illustrative purposes. Experimental values for the other compounds may vary.

This initial computational screen suggests that our hypothetical 3-hydroxybenzenesulfonamide derivative possesses a favorable molecular weight and hydrogen bonding profile. However, its predicted low Caco-2 permeability warrants further experimental investigation.

Pillar 2: Experimental Verification - The Ground Truth of Drug-Likeness

While in-silico predictions are invaluable for initial screening, experimental data provides the definitive assessment of a compound's ADME properties. The following assays are fundamental to a comprehensive drug-likeness evaluation.

Aqueous Solubility: A Prerequisite for Absorption

A compound must be in solution to be absorbed. We will focus on the kinetic solubility assay, which is a high-throughput method suitable for early-stage drug discovery.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a 96-well plate, followed by the addition of phosphate-buffered saline (PBS, pH 7.4) to a final volume of 250 µL. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Shaking: Incubate the plate at room temperature for 2 hours with continuous shaking to allow for equilibration.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering at a specific wavelength (e.g., 620 nm) on a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Diagram: Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution plate Dispense into 96-well Plate dilution->plate buffer Add PBS (pH 7.4) plate->buffer incubation Incubate & Shake (2h) buffer->incubation measurement Measure Turbidity incubation->measurement data_analysis Determine Highest Soluble Concentration measurement->data_analysis

Caption: A streamlined workflow for determining the kinetic solubility of test compounds.

Membrane Permeability: Crossing the Intestinal Barrier

The Caco-2 cell permeability assay is the gold standard for in-vitro prediction of intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates a well-formed, intact barrier.

  • Assay Initiation:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio >2 is indicative of active efflux.

Diagram: Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell® inserts differentiate Culture for 21 days to form a monolayer seed->differentiate integrity Check monolayer integrity (TEER) differentiate->integrity add_compound Add test compound to donor chamber integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver chamber at time points incubate->sample quantify Quantify compound by LC-MS/MS sample->quantify calculate Calculate Papp and efflux ratio quantify->calculate

Caption: The workflow for assessing intestinal permeability using the Caco-2 cell model.

Metabolic Stability: Predicting In-Vivo Clearance

The metabolic stability of a compound is a key determinant of its half-life and dosing frequency. The liver microsomal stability assay is a common in-vitro method to assess phase I metabolism, primarily mediated by cytochrome P450 enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C.

  • Assay Initiation: Add the test compound to the reaction mixture to initiate the metabolic reaction.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in-vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

    t1/2 = 0.693 / k

    CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

Diagram: Microsomal Stability Assay Workflow

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis microsomes Prepare liver microsomes & NADPH system preincubate Pre-incubate at 37°C microsomes->preincubate add_compound Add test compound preincubate->add_compound sample Sample at time points add_compound->sample quench Quench reaction with acetonitrile sample->quench process Centrifuge and collect supernatant quench->process quantify Analyze by LC-MS/MS process->quantify calculate Calculate t1/2 and CLint quantify->calculate

Caption: A schematic of the liver microsomal stability assay for determining metabolic clearance.

Pillar 3: Comparative Analysis - Benchmarking Against the Gold Standards

To put the drug-likeness assessment of novel 3-hydroxybenzenesulfonamide derivatives into context, it is essential to compare their properties with those of established drugs and other relevant compound classes.

Comparative ADME Data:

ParameterNovel 3-Hydroxybenzenesulfonamide Derivative (Predicted)Acetazolamide (Experimental)Dorzolamide (Experimental)SLC-0111 (Experimental/Predicted)
Aqueous Solubility ModerateSlightly soluble (weak acid, pKa 7.2)[8]Limited at physiological pH[9]Low
Permeability (Caco-2) LowLowLowHigh
Metabolic Stability (Human Liver Microsomes) To be determinedHigh (primarily excreted unchanged)Slowly metabolized[10]Metabolically stable
Plasma Half-life To be determined3-6 hours (therapeutic dose)[11]Very long (>4 months due to RBC binding)[10]Similar after single and repeated dosing[12]
Primary Target Carbonic AnhydrasesCarbonic AnhydrasesCarbonic AnhydrasesCarbonic Anhydrase IX

Insights from the Comparison:

  • Established Sulfonamides (Acetazolamide, Dorzolamide): These drugs exhibit low to moderate oral bioavailability and often have unique pharmacokinetic profiles. For instance, Dorzolamide's extensive binding to carbonic anhydrase in red blood cells leads to a very long half-life.[10] This highlights that a "good" drug-likeness profile is context-dependent and related to the intended therapeutic use and route of administration.

  • Non-Sulfonamide Alternatives (SLC-0111): The development of non-sulfonamide inhibitors is driven by the desire to overcome the limitations of traditional sulfonamides, such as off-target effects and allergic reactions.[5] SLC-0111, a ureido-substituted benzenesulfonamide, demonstrates that alternative scaffolds can achieve high potency and selectivity with favorable pharmacokinetic properties.[4][6] The in-silico prediction of high permeability for SLC-0111 is a desirable characteristic for an orally administered drug.

Conclusion: A Holistic and Iterative Approach to Drug-Likeness Assessment

The assessment of drug-likeness for novel 3-hydroxybenzenesulfonamide-based compounds should not be a single, static evaluation but rather an iterative process that integrates computational predictions with robust experimental data. The framework presented in this guide, built on the pillars of computational triage, experimental verification, and comparative analysis, provides a solid foundation for making informed decisions in the drug discovery pipeline.

By understanding the physicochemical and ADME properties of these novel compounds in the context of established drugs and emerging alternatives, researchers can more effectively design and select candidates with a higher probability of clinical success. The detailed protocols and workflows provided herein are intended to empower scientists to generate high-quality, reproducible data, ultimately accelerating the development of new and improved therapies.

References

  • Cook, A. M., et al. (2012). A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials. Journal of Clinical Pharmacology, 52(12), 1961-1971. [Link]

  • Grokipedia. (n.d.). Lipinski's rule of five. [Link]

  • Janssen Research & Development, LLC. (n.d.). Caco2 assay protocol. [Link]

  • Martens-Lobenhoffer, J., & Witte, O. W. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 199-207. [Link]

  • McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(1), 11-18. [Link]

  • PubChem. (n.d.). Acetazolamide. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Thorarensen, A., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • Maren, T. H., et al. (1996). The clinical pharmacology of dorzolamide, a new carbonic anhydrase inhibitor for topical use. Journal of Ocular Pharmacology and Therapeutics, 12(3), 259-266. [Link]

  • Deranged Physiology. (2021, May 24). Acetazolamide. [Link]

  • Loftsson, T., & Stefánsson, E. (2012). Topical drug delivery to the eye: dorzolamide. Acta Ophthalmologica, 90(6), 499-505. [Link]

  • PubChem. (n.d.). Dorzolamide. [Link]

  • Sarnella, G., et al. (2022). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. European Journal of Medicinal Chemistry, 233, 114227. [Link]

  • StatPearls. (2023). Carbonic Anhydrase Inhibitors. [Link]

  • Supuran, C. T. (2024). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. Archiv der Pharmazie, e2400090. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • Zhang, H., et al. (2024). Discovery of non-sulfonamide carbonic anhydrase IX inhibitors through structure-based virtual screening. Physical Chemistry Chemical Physics, 26(11), 8767-8774. [Link]

  • PubChem. (n.d.). p-Hydroxybenzenesulfonamide. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • Aslam, B., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(1), 1-16. [Link]

  • Gudelytė, G., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]

  • National Center for Biotechnology Information. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed. [Link]

  • Singh, N., et al. (2025). Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism. Archiv der Pharmazie, 358(9), e70090. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and scientists dedicated to advancing drug development, our commitment extends beyond discovery to ensuring the safety of our personnel and the protection of our environment. 3-Hydroxybenzenesulfonamide and its analogs are valuable building blocks in medicinal chemistry. However, their disposal requires a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 3-Hydroxybenzenesulfonamide, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring a self-validating system of laboratory safety.

Section 1: Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for 3-Hydroxybenzenesulfonamide may be limited, data from closely related sulfonamide compounds provide a strong basis for a conservative and safe approach. The primary risks are associated with potential organ toxicity through repeated exposure and significant, long-lasting harm to aquatic ecosystems.

Key Principle: The guiding principle for the disposal of 3-Hydroxybenzenesulfonamide is the prevention of environmental release .[1] Due to the aquatic toxicity of analogous compounds, this chemical must never be disposed of down the drain.[2]

Table 1: Analogous Compound Hazard Summary

Hazard Category GHS Classification Key Considerations & Source
Human Health May cause damage to organs through prolonged or repeated exposure (H373). Based on N-Butylbenzenesulfonamide.
Causes skin irritation (H315), and serious eye irritation (H319). Common across various sulfonamides.[2][3]
May cause respiratory irritation (H335). Applicable if handling as a powder.[2]
Harmful if swallowed (H302). A potential route of accidental exposure.[2]
Environmental Harmful to aquatic life with long lasting effects (H412). This is a critical disposal consideration.

| Physical | Combustible. Forms explosive mixtures with air on intense heating. | Vapors are heavier than air. |

Section 2: Required Personal Protective Equipment (PPE) & Handling

A proactive approach to safety begins with appropriate personal protective equipment. The causality is simple: creating barriers between the researcher and the chemical minimizes exposure risk.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • Body Protection: A standard laboratory coat is required. Wear appropriate protective clothing to minimize skin exposure.[1]

  • Ventilation: Handle 3-Hydroxybenzenesulfonamide in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.[1][2]

Section 3: Waste Characterization and Segregation Workflow

Proper disposal begins with correct waste characterization and segregation at the point of generation. Mixing different waste streams can create unforeseen hazards and complicates the final disposal process. All waste streams containing 3-Hydroxybenzenesulfonamide should be treated as hazardous chemical waste.

WasteSegregation cluster_form Physical Form cluster_liquid_type Liquid Contaminants cluster_solvent_type Solvent Type cluster_containers Designated Waste Containers Start Waste Containing 3-Hydroxybenzenesulfonamide Generated Solid Solid Waste (e.g., contaminated gloves, wipes, pure compound) Start->Solid Is it solid? Liquid Liquid Waste (e.g., reaction mixtures, solutions) Start->Liquid Is it liquid? SolidContainer Hazardous Solid Waste Container Solid->SolidContainer Aqueous Aqueous Waste Liquid->Aqueous Is it aqueous? Solvent Organic Solvent Waste Liquid->Solvent Is it solvent-based? AqueousContainer Hazardous Aqueous Waste Container Aqueous->AqueousContainer Halogenated Halogenated Solvent Waste Solvent->Halogenated Contains Cl, F, Br, I? NonHalogenated Non-Halogenated Solvent Waste Solvent->NonHalogenated No halogens? HaloContainer Halogenated Solvent Waste Halogenated->HaloContainer NonHaloContainer Non-Halogenated Solvent Waste NonHalogenated->NonHaloContainer

Caption: Waste Segregation Decision Workflow for 3-Hydroxybenzenesulfonamide.

Section 4: Step-by-Step Disposal Protocols

The recommended and most secure method for disposal is to engage a licensed professional waste disposal service.[1] The following protocols detail how to prepare the waste for collection.

Protocol 4.1: Unused or Off-Specification Compound (Solid)
  • Containerization: Place the pure 3-Hydroxybenzenesulfonamide in a sturdy, sealable container compatible with the chemical. The original container is often the best choice.

  • Labeling: Affix a hazardous waste label to the container.[4] The label must clearly state "Hazardous Waste" and list all constituents, including "3-Hydroxybenzenesulfonamide."

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA).[4] The area must be under the control of the laboratory and should have secondary containment.[4] Ensure it is stored away from incompatible materials like strong oxidizing agents.[5]

  • Pickup Request: Once the container is full or has been stored for the maximum allowable time per institutional guidelines (e.g., 150 days), request a pickup from your institution's Environmental Health and Safety (EHS) office.[6]

Protocol 4.2: Contaminated Solid Waste (Gloves, Weigh Boats, Wipes)
  • Collection: Place all solid materials contaminated with 3-Hydroxybenzenesulfonamide into a designated, puncture-proof container lined with a suitable plastic bag.[4]

  • Labeling: Clearly label the container as "Hazardous Solid Waste" and list "3-Hydroxybenzenesulfonamide" as a contaminant.

  • Storage & Disposal: Keep the container sealed when not in use. When full, close the liner, seal the container, and request a pickup through your EHS office.

Protocol 4.3: Contaminated Liquid Waste
  • Segregation: As per the workflow in Section 3, collect aqueous and solvent-based waste in separate, designated containers. Never mix halogenated and non-halogenated solvent waste.[6]

  • Containerization: Use a sturdy, leak-proof, and chemically compatible container with a tight-fitting screw cap.[4][7] Do not fill the container beyond 90% capacity to allow for expansion.

  • Labeling: Attach a hazardous waste label. List the full chemical names and approximate concentrations of all components in the mixture.

  • Storage & Disposal: Store the container in secondary containment within your lab's SAA.[4][7] Request a pickup from EHS when the container is nearly full.

Protocol 4.4: Decontamination of Empty Containers
  • Initial Rinse: For containers that held pure 3-Hydroxybenzenesulfonamide, the first rinse must be collected as hazardous waste.[7]

  • Procedure: a. Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the empty container. b. Securely cap and shake the container to rinse all interior surfaces thoroughly. c. Decant the rinsate into the appropriate liquid hazardous waste container (e.g., Non-Halogenated Solvent Waste).[6] d. Repeat the rinse two more times (triple rinse). The first rinsate must always be collected; subsequent rinses should also be collected to ensure thorough decontamination.[7]

  • Final Disposal: Once triple-rinsed and fully dry, obliterate or deface the original chemical label on the container.[6][7] It can then typically be disposed of in designated laboratory glass or plastic recycling bins.[6]

Section 5: Emergency Spill Procedures

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

SpillResponse Spill Spill Occurs Alert Alert personnel in the area. Evacuate if necessary. Spill->Alert PPE Don appropriate PPE (gloves, goggles, lab coat). Alert->PPE Contain Cover drains. Contain the spill withabsorbent material. PPE->Contain Cleanup For small powder spills: Carefully sweep up. For small liquid spills: Absorb with inert material. Contain->Cleanup Collect Collect all cleanup materials in a sealed container. Cleanup->Collect Dispose Label as Hazardous Waste and dispose of via EHS. Collect->Dispose

Sources

Navigating the Safe Handling of 3-Hydroxybenzenesulfonamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical procedures for the handling and disposal of 3-Hydroxybenzenesulfonamide. Developed for researchers, scientists, and drug development professionals, the following information is critical for ensuring personal safety and environmental compliance in the laboratory.

The safe handling of any chemical substance is paramount in a laboratory setting. For 3-Hydroxybenzenesulfonamide, a compound with variable hazard classifications across different suppliers and isomers, a cautious and well-informed approach to personal protective equipment (PPE) is essential. This guide synthesizes available safety data to establish best practices for its use, from initial handling to final disposal, ensuring a self-validating system of safety at every step.

Understanding the Hazards: A Conservative Approach

Safety data sheets for 3-Hydroxybenzenesulfonamide and its isomers present some inconsistencies. While some sources indicate no hazardous ingredients according to OSHA criteria, others classify related compounds as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1][2]. One safety data sheet also notes that it may cause long-lasting harmful effects to aquatic life. Given this variability, a conservative approach that accounts for the highest potential level of hazard is the most responsible course of action. Therefore, laboratory personnel should treat 3-Hydroxybenzenesulfonamide as a substance that is potentially hazardous upon ingestion, and as an irritant to the skin, eyes, and respiratory tract.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 3-Hydroxybenzenesulfonamide. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation[1][2]. Standard safety glasses do not provide adequate protection.
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coatTo prevent skin irritation[1][2]. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated[3]. A lab coat should be worn to protect street clothes and skin from contamination[4].
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.To avoid inhalation of dust particles that may cause respiratory irritation[1][2]. Engineering controls such as a fume hood are the primary means of controlling exposure. If significant dust is expected, a NIOSH-approved respirator should be used[5][6].

Step-by-Step Handling and Disposal Protocol

Adherence to a strict, procedural workflow is fundamental to laboratory safety. The following steps provide a clear, actionable plan for the safe handling and disposal of 3-Hydroxybenzenesulfonamide.

Handling Procedure:
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Confirm that all required PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[6]. Avoid generating dust.

  • During Use: Keep containers of 3-Hydroxybenzenesulfonamide tightly closed when not in use. Avoid contact with skin and eyes[7]. Do not eat, drink, or smoke in the work area[1][8].

  • After Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][7].

Disposal Plan:

The disposal of 3-Hydroxybenzenesulfonamide and any contaminated materials must be managed as hazardous waste to prevent environmental harm[9].

  • Waste Collection: Collect all waste material, including excess reagent, contaminated PPE (gloves, etc.), and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container[9].

  • Container Management: Do not mix with other waste streams unless compatibility is confirmed. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded[9].

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[9]. Under no circumstances should this chemical be disposed of down the drain [9].

Visualizing the Workflow

To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling and disposal workflow for 3-Hydroxybenzenesulfonamide.

Safe Handling and Disposal Workflow for 3-Hydroxybenzenesulfonamide cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Need to handle 3-Hydroxybenzenesulfonamide check_ppe Verify availability and condition of all required PPE start->check_ppe check_safety_eq Confirm accessibility of eyewash station and safety shower check_ppe->check_safety_eq weigh_transfer Weigh and transfer in a well-ventilated area (fume hood) check_safety_eq->weigh_transfer during_use Keep container closed when not in use. Avoid skin/eye contact. weigh_transfer->during_use after_handling Wash hands thoroughly during_use->after_handling collect_waste Collect all waste in a labeled, sealed hazardous waste container after_handling->collect_waste manage_container Triple-rinse empty containers; collect rinsate as hazardous waste collect_waste->manage_container final_disposal Arrange for pickup by EHS or licensed contractor manage_container->final_disposal end End of Process final_disposal->end

Caption: Workflow for the safe handling and disposal of 3-Hydroxybenzenesulfonamide.

By implementing these procedures, laboratory professionals can confidently handle 3-Hydroxybenzenesulfonamide, minimizing personal risk and ensuring responsible environmental stewardship. This proactive approach to safety is the cornerstone of trustworthy and excellent scientific practice.

References

  • Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for p-Hydroxybenzenesulfonamide. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Polovich, M. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment (PPE). [Link]

  • Safety Data Sheet US. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.